GNF-2-PEG-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H27F3N4O7 |
|---|---|
Poids moléculaire |
564.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C26H27F3N4O7/c27-26(28,29)40-21-6-4-20(5-7-21)33-23-15-22(31-17-32-23)18-2-1-3-19(14-18)25(36)30-8-9-37-10-11-38-12-13-39-16-24(34)35/h1-7,14-15,17H,8-13,16H2,(H,30,36)(H,34,35)(H,31,32,33) |
Clé InChI |
BWIYRQZLIAFXGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)NCCOCCOCCOCC(=O)O)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F |
Origine du produit |
United States |
Foundational & Exploratory
The Allosteric Mechanism of GNF-2: A Technical Guide to a Non-ATP Competitive BCR-ABL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-2 is a pioneering small molecule inhibitor that has redefined the landscape of BCR-ABL targeted therapy. As a highly selective, non-ATP competitive allosteric inhibitor, GNF-2 offers a distinct mechanism of action compared to traditional tyrosine kinase inhibitors (TKIs). This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative effects, and experimental validation of GNF-2's activity against the oncoprotein BCR-ABL, a key driver of chronic myeloid leukemia (CML).
Core Mechanism of Action: Allosteric Inhibition via the Myristoyl Pocket
Unlike ATP-competitive inhibitors that target the kinase's active site, GNF-2 binds to a specific allosteric site known as the myristoyl-binding pocket located in the C-terminal lobe of the ABL kinase domain.[1][2] This binding is highly specific and induces a conformational change in the ABL kinase domain, stabilizing it in an inactive state.[3][4] This allosteric modulation prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity.[1]
The binding of GNF-2 to the myristoyl pocket mimics the natural regulatory mechanism of the cellular ABL (c-ABL), where the N-terminal myristoylated tail of the protein binds to this pocket to induce and maintain an auto-inhibited state.[5][6] In the context of the BCR-ABL fusion protein, this regulatory mechanism is lost. GNF-2 effectively restores this inhibition by occupying the myristoyl pocket.[5]
Visualization of the Allosteric Inhibition Mechanism
Caption: GNF-2 binds to the allosteric myristoyl pocket of BCR-ABL, inducing an inactive conformation that inhibits kinase activity.
Quantitative Data on GNF-2 Activity
The inhibitory potency of GNF-2 has been quantified through various in vitro and cellular assays. The following tables summarize key quantitative data.
Table 1: In Vitro and Cellular IC50 Values of GNF-2
| Assay Type | Cell Line / Target | IC50 (nM) | Reference(s) |
| Cell Proliferation | Ba/F3 p210 | 138 | [7] |
| Cell Proliferation | K562 | 273 | [7][8] |
| Cell Proliferation | SUP-B15 | 268 | [7][8] |
| Cell Proliferation | Ba/F3 p210 E255V | 268 | [7][8] |
| Cell Proliferation | Ba/F3 p185 Y253H | 194 | [7][8] |
| Cellular Tyrosine Phosphorylation of Bcr-abl | - | 267 | [7][8] |
| Kinase Activity | non-myristoylated c-Abl | 51 | [8] |
| Kinase Activity | c-Abl | 190 | [9] |
| Kinase Activity | Bcr-Abl | 267 | [9] |
Table 2: Binding Affinity of GNF-2
| Parameter | Value | Method | Reference(s) |
| Kd | ~180 nM | Fluorescence Spectroscopy | [3] |
Downstream Signaling Pathways Affected by GNF-2
BCR-ABL activation leads to the constitutive phosphorylation of numerous downstream substrates, driving multiple signaling pathways that promote cell proliferation, survival, and inhibit apoptosis.[10] GNF-2-mediated inhibition of BCR-ABL leads to the downregulation of these pathways. A key downstream effector is the Signal Transducer and Activator of Transcription 5 (STAT5), whose phosphorylation is significantly decreased upon GNF-2 treatment.[8] GNF-2 has also been shown to inhibit the phosphorylation of CrkII, another critical substrate of BCR-ABL.[2][8]
Visualization of the BCR-ABL Signaling Pathway and GNF-2 Inhibition
Caption: GNF-2 inhibits BCR-ABL, blocking downstream signaling pathways like STAT5 and CrkL, thus reducing cell proliferation and survival.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of GNF-2 on BCR-ABL expressing cells.[8][11]
-
Cell Culture: Culture Ba/F3 cells expressing BCR-ABL (e.g., p210) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin. Unlike the parental Ba/F3 cells, the BCR-ABL expressing cells do not require IL-3 for proliferation.[12]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 103 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of GNF-2 in DMSO and then dilute in culture medium. Add 100 µL of the GNF-2 solution to the wells to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 4 hours at 37°C.
-
Measurement: For MTT, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. For XTT, the soluble formazan product can be measured directly. Read the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value using a non-linear regression analysis.
Western Blotting for Phospho-STAT5
This protocol outlines the detection of phosphorylated STAT5, a key downstream target of BCR-ABL, following GNF-2 treatment.[13][14][15]
-
Cell Treatment and Lysis: Treat BCR-ABL expressing cells (e.g., K562 or Ba/F3 p210) with various concentrations of GNF-2 for a specified time (e.g., 2-4 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT5 (Tyr694) diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT5 and a loading control (e.g., β-actin or GAPDH) to normalize the results.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of GNF-2 on ABL kinase activity.[8][16]
-
Reagents: Recombinant ABL kinase domain, a suitable peptide substrate (e.g., Abltide), GNF-2, ATP, and kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35). Note: some detergents like Brij-35 can interfere with GNF-2 activity and should be used with caution or omitted.[1]
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, recombinant ABL kinase, and GNF-2 at various concentrations.
-
Pre-incubation: Pre-incubate the kinase and inhibitor for 10-20 minutes at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding the peptide substrate and ATP (containing a proportion of radiolabeled [γ-32P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each GNF-2 concentration relative to the DMSO control and determine the IC50 value.
Visualization of a General Experimental Workflow
Caption: A generalized workflow for characterizing the activity of GNF-2, from cell culture to endpoint analysis.
Conclusion
GNF-2 represents a landmark in the development of kinase inhibitors, demonstrating the feasibility and efficacy of allosteric targeting. Its unique mechanism of action, binding to the myristoyl pocket of BCR-ABL, provides a powerful tool for both research and therapeutic applications. This technical guide has provided a comprehensive overview of GNF-2's mechanism, quantitative activity, and the experimental methodologies used for its characterization. The continued study of allosteric inhibitors like GNF-2 holds significant promise for overcoming drug resistance and developing more selective and effective cancer therapies.
References
- 1. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Probing conformational landscapes and mechanisms of allosteric communication in the functional states of the ABL kinase domain using multiscale simulations and network-based mutational profiling of allosteric residue potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. oncotarget.com [oncotarget.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. ocw.mit.edu [ocw.mit.edu]
GNF-2-PEG-acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GNF-2-PEG-acid, a derivative of the allosteric Bcr-Abl inhibitor GNF-2. This document details its chemical structure, physicochemical properties, and the biological activity of the parent compound. It also includes detailed experimental protocols and signaling pathway diagrams to support its application in research and drug development.
Core Compound: GNF-2
GNF-2 is a potent and selective, non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase. It binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that inhibits its activity. This allosteric inhibition mechanism makes GNF-2 a valuable tool for studying Bcr-Abl signaling and a promising candidate for overcoming resistance to ATP-competitive inhibitors.
Chemical and Physical Properties of GNF-2
The chemical and physical properties of GNF-2 are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide | |
| Synonyms | GNF 2, Bcr-Abl inhibitor GNF-2 | |
| CAS Number | 778270-11-4 | [1] |
| Molecular Formula | C₁₈H₁₃F₃N₄O₂ | [1] |
| Molecular Weight | 374.32 g/mol | [1] |
| Appearance | Crystalline solid | |
| Purity | ≥98% | [1] |
| Solubility | DMSO: 10 mg/mL (~26.71 mM); DMF: 25 mg/mL; Ethanol: 0.25 mg/mL | |
| Storage Temperature | -20°C |
Biological Activity of GNF-2
GNF-2 exhibits potent and selective inhibitory activity against the Bcr-Abl kinase and demonstrates anti-proliferative and pro-apoptotic effects in Bcr-Abl-expressing cells.
| Assay/Cell Line | IC₅₀ Value | Reference(s) |
| Bcr-Abl Tyrosine Kinase Activity | 267 nM | [1] |
| Ba/F3.p210 Cell Proliferation | 138 nM | [2] |
| K562 Cell Proliferation | 273 nM | [2] |
| SUP-B15 Cell Proliferation | 268 nM | [2] |
| Ba/F3.p210E255V Cell Proliferation | 268 nM | [2] |
| Ba/F3.p185Y253H Cell Proliferation | 194 nM | [3] |
This compound: Structure and Properties
This compound is a derivative of GNF-2 that has been functionalized with a polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This modification is often used to create fluorescent probes or to facilitate bioconjugation.[4] Based on commercially available information for the compound with CAS number 274927-69-0, the molecular formula is C₂₆H₂₇F₃N₄O₇, corresponding to a molecular weight of 564.51 g/mol . This suggests the attachment of a PEG linker with four repeating ethylene (B1197577) glycol units (PEG4) to the GNF-2 core.
While the exact attachment point is not definitively published, chemical principles suggest that the PEG-acid linker is most likely attached to the benzamide (B126) nitrogen of GNF-2, forming a stable amide bond.
Inferred Structure of GNF-2-PEG4-acid:
Caption: Inferred chemical structure of GNF-2-PEG4-acid.
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2749287-69-0 | |
| Molecular Formula | C₂₆H₂₇F₃N₄O₇ | |
| Molecular Weight | 564.51 g/mol | |
| Appearance | Solid | |
| Primary Use | Labeled chemical, fluorescent probe | [4] |
Experimental Protocols
Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound by conjugating an amine-reactive PEG-acid to GNF-2. This procedure is based on standard bioconjugation techniques.
Materials:
-
GNF-2
-
Amine-PEG4-acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
0.1 M MES buffer (pH 6.0)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reverse-phase HPLC system for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Activation of PEG-acid: In a dry reaction vessel, dissolve Amine-PEG4-acid (1.2 equivalents), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated PEG-acid.
-
Conjugation to GNF-2: In a separate vessel, dissolve GNF-2 (1 equivalent) in anhydrous DMF. Add the solution of the activated PEG-acid dropwise to the GNF-2 solution. Let the reaction proceed at room temperature for 12-24 hours with continuous stirring.
-
Work-up: Quench the reaction by adding a small amount of water. Dilute the mixture with DCM and wash sequentially with 0.1 M MES buffer (pH 6.0), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to isolate the this compound conjugate.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of GNF-2 and its derivatives on the proliferation of Bcr-Abl-positive cell lines.[3]
Materials:
-
Bcr-Abl-positive cell line (e.g., K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
GNF-2 or this compound dissolved in DMSO to prepare a stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the Bcr-Abl-positive cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of GNF-2 or this compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
GNF-2 Mechanism of Action in Bcr-Abl Inhibition
GNF-2 acts as an allosteric inhibitor of the Bcr-Abl kinase. The following diagram illustrates its mechanism of action.
Caption: GNF-2 binds to the myristoyl pocket, inducing a conformational change that inhibits Bcr-Abl kinase activity.
Experimental Workflow for this compound Synthesis and Evaluation
The following diagram outlines the key steps in the synthesis, purification, and biological evaluation of this compound.
Caption: Workflow for the synthesis, characterization, and biological testing of this compound.
References
The Core of Bcr-Abl Allosteric Inhibition by GNF-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the mechanism and implications of GNF-2, a pioneering allosteric inhibitor of the Bcr-Abl oncoprotein. GNF-2 represents a significant shift from traditional ATP-competitive kinase inhibitors, offering a distinct modality for targeting the driver of Chronic Myeloid Leukemia (CML). This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways, serving as a critical resource for researchers in oncology and drug discovery.
Quantitative Data Summary
The efficacy of GNF-2 has been quantified across various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Kd) reported in the literature.
Table 1: In Vitro and Cellular IC50 Values for GNF-2
| Target/Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| Bcr-Abl transformed Ba/F3 cells | Cell Proliferation | 138 | [1][2] |
| K562 (Bcr-Abl positive cell line) | Cell Proliferation | 273 | [2][3] |
| SUP-B15 (Bcr-Abl positive cell line) | Cell Proliferation | 268 | [2][3] |
| Ba/F3.p210E255V (Imatinib-resistant mutant) | Cell Proliferation | 268 | [2][3] |
| Ba/F3.p185Y253H (Imatinib-resistant mutant) | Cell Proliferation | 194 | [2][3] |
| Cellular Tyrosine Phosphorylation of Bcr-Abl | Cellular Assay | 267 | [3][4] |
| Recombinant Abl Kinase | Kinase Assay | 240 | [5] |
| c-AblG2A expressing cells (CrkII phosphorylation) | Cellular Assay | 51 | [3] |
Table 2: Binding Affinity of GNF-2
| Target | Method | Kd (nM) | Reference(s) |
| c-Abl | Fluorescence Spectroscopy | 180 | [6] |
Mechanism of Allosteric Inhibition
Unlike ATP-competitive inhibitors that target the kinase's active site, GNF-2 binds to the myristoyl binding pocket located in the C-terminal lobe of the Abl kinase domain.[7][8] This binding event induces a conformational change in the Bcr-Abl protein, locking it into an inactive state.[7] This allosteric mechanism is crucial as it allows GNF-2 to be effective against certain Bcr-Abl mutants that confer resistance to ATP-competitive inhibitors.[6] The binding of GNF-2 to the myristate pocket mimics the function of the natural myristoyl group, which in the context of c-Abl, serves as a negative regulator of kinase activity.[1][6]
The following diagram illustrates the proposed mechanism of GNF-2's allosteric inhibition.
Caption: Mechanism of GNF-2 Allosteric Inhibition.
Bcr-Abl Signaling Pathways
Bcr-Abl is a constitutively active tyrosine kinase that drives CML by activating a multitude of downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[9][10][11] Key pathways activated by Bcr-Abl include the RAS/MAPK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[9][10] GNF-2, by inhibiting Bcr-Abl kinase activity, effectively dampens these downstream signals. For instance, GNF-2 has been shown to decrease the phosphorylation of STAT5.[3]
The diagram below provides a simplified overview of the major signaling cascades initiated by Bcr-Abl.
Caption: Simplified Bcr-Abl Signaling Pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of Bcr-Abl inhibitors like GNF-2.
Bcr-Abl Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant Bcr-Abl.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate (e.g., GST-CrkL fusion protein immobilized on glutathione (B108866) agarose (B213101) beads)[12]
-
[γ-32P]ATP or unlabeled ATP for non-radioactive detection methods
-
GNF-2 or other test compounds
-
Stop solution (e.g., 30 mM EDTA)
-
Scintillation counter or appropriate detection instrument for non-radioactive methods
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant Bcr-Abl enzyme, and the substrate.
-
Add serial dilutions of GNF-2 or control vehicle (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP if using radioactive detection).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., using ADP-Glo™ Kinase Assay), follow the manufacturer's protocol to measure ADP production.[13]
-
Calculate the percentage of inhibition for each GNF-2 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation/Viability Assay
This assay assesses the effect of GNF-2 on the growth and viability of Bcr-Abl-positive cancer cells.
Materials:
-
Bcr-Abl positive cell lines (e.g., K562, Ba/F3-p210) and a control non-transformed cell line.[2]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics).
-
96-well cell culture plates.
-
GNF-2 or other test compounds.
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).
-
Plate reader capable of measuring absorbance or luminescence.
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.
-
Treat the cells with a range of concentrations of GNF-2 or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
In Vivo Efficacy Studies in a Murine Model
These studies evaluate the anti-leukemic activity of GNF-2 in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID).
-
Bcr-Abl-expressing leukemic cells (e.g., Ba/F3-p210-luciferase).
-
GNF-2 formulation for in vivo administration (e.g., in a solution of N-methyl-2-pyrrolidone and polyethylene (B3416737) glycol).
-
Calipers for tumor measurement (if applicable).
-
Bioluminescence imaging system (if using luciferase-expressing cells).
Procedure:
-
Inject the Bcr-Abl-expressing leukemic cells into the mice (e.g., via tail vein injection).
-
Allow the leukemia to establish for a few days.
-
Randomize the mice into treatment and control groups.
-
Administer GNF-2 or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).[14]
-
Monitor the health of the mice regularly (e.g., body weight, signs of distress).
-
Monitor tumor burden over time using bioluminescence imaging or by measuring spleen size.
-
At the end of the study, euthanize the mice and collect tissues (e.g., bone marrow, spleen) for further analysis (e.g., flow cytometry, immunohistochemistry) to assess the extent of leukemia.
-
Analyze the data to determine the effect of GNF-2 on leukemia progression and overall survival.
The following diagram outlines a general workflow for the in vivo evaluation of a Bcr-Abl inhibitor.
Caption: General Workflow for In Vivo Efficacy Studies.
Resistance and Future Directions
While GNF-2 circumvents resistance mediated by some ATP-binding site mutations, resistance to GNF-2 can also emerge. Mutations in or near the myristoyl binding pocket, such as C464Y, P465S, and E505K, can interfere with GNF-2 binding and confer resistance.[7][8] Interestingly, the T315I "gatekeeper" mutation, which confers broad resistance to ATP-competitive inhibitors, does not confer resistance to GNF-2.[7][8]
A promising strategy to overcome resistance is the combination of an allosteric inhibitor like GNF-2 with an ATP-competitive inhibitor.[7][8] This dual-targeting approach can suppress the emergence of resistance mutations and has shown synergistic effects in inhibiting Bcr-Abl, including the recalcitrant T315I mutant when combined with certain inhibitors.[8][15] The development of next-generation allosteric inhibitors, such as asciminib (B605619) (ABL001), which has entered clinical trials, builds upon the foundational understanding provided by GNF-2 and highlights the therapeutic potential of this inhibitory mechanism.[16][17]
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. N-Myristoylated c-Abl Tyrosine Kinase Localizes to the Endoplasmic Reticulum upon Binding to an Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. Overcoming Bcr-Abl T315I mutation by combination of GNF-2 and ATP competitors in an Abl-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
The Role of GNF-2 in Chronic Myeloid Leukemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL fusion oncoprotein. While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance, particularly through mutations like the formidable T315I "gatekeeper" mutation, necessitates the exploration of novel therapeutic strategies.[1] GNF-2, a pioneering allosteric inhibitor of BCR-ABL, offers a distinct mechanism of action by targeting the myristate-binding pocket of the ABL kinase domain.[2][3] This technical guide provides an in-depth overview of the role of GNF-2 in CML research, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its investigation.
Mechanism of Action of GNF-2
GNF-2 is a non-ATP competitive inhibitor that binds to a myristoyl-binding pocket in the C-lobe of the c-ABL kinase domain.[4][5] This binding induces a conformational change that stabilizes the inactive state of the ABL kinase, thereby inhibiting its activity.[6] Unlike ATP-competitive inhibitors that target the active site, GNF-2's allosteric inhibition provides a unique approach to overcoming resistance mutations that alter the ATP-binding pocket.[3] Research has shown that GNF-2 can inhibit the proliferation of CML cells expressing wild-type BCR-ABL and certain imatinib-resistant mutants.[7] Furthermore, GNF-2 demonstrates synergistic activity when used in combination with ATP-competitive inhibitors like nilotinib, effectively suppressing the growth of cells harboring the T315I mutation.[1]
Signaling Pathway
The BCR-ABL oncoprotein activates a cascade of downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[8] GNF-2, by inhibiting BCR-ABL kinase activity, effectively downregulates the phosphorylation of key downstream substrates such as STAT5.[1][7]
Quantitative Data Presentation
The efficacy of GNF-2 has been quantified across various CML cell lines, including those harboring mutations that confer resistance to traditional TKIs. The following tables summarize the half-maximal inhibitory concentrations (IC50) of GNF-2.
Table 1: IC50 Values of GNF-2 in CML Cell Lines
| Cell Line | BCR-ABL Status | IC50 (nM) | Reference |
| Ba/F3.p210 | Wild-type | 138 | [7] |
| K562 | Wild-type | 273 | [7] |
| SUP-B15 | Wild-type | 268 | [7] |
| Ba/F3.p210 E255V | Mutant | 268 | [7] |
| Ba/F3.p185 Y253H | Mutant | 194 | [7] |
| KCL22 | Wild-type | ~30 (GNF-5) | [9] |
Table 2: Combination Therapy of GNF-5 and Nilotinib against T315I Mutant
| Combination | Cell Line | IC50 of Nilotinib (µM) | Combination Index (CI) | Reference |
| GNF-5 (2 µM) + Nilotinib | Ba/F3 T315I | 0.8 ± 0.05 | 0.6 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of GNF-2 on the viability of CML cells.
Materials:
-
CML cell lines (e.g., K562, Ba/F3.p210)
-
RPMI-1640 medium with 10% FBS
-
GNF-2 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 0.3-0.6 x 10^6 cells/mL in 100 µL of culture medium.[7]
-
Add varying concentrations of GNF-2 (e.g., 5 nM to 10 µM) to the wells.[7] Include a DMSO-only control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[7]
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Western Blot for BCR-ABL Phosphorylation
This protocol is to assess the inhibitory effect of GNF-2 on BCR-ABL autophosphorylation.
Materials:
-
CML cells
-
GNF-2
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-BCR-ABL, anti-ABL, anti-STAT5, anti-phospho-STAT5, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat CML cells with various concentrations of GNF-2 for a specified time (e.g., 1-4 hours).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[11]
-
Quantify the band intensities to determine the relative phosphorylation levels.
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying GNF-2-induced apoptosis in CML cells via flow cytometry.
Materials:
-
CML cells
-
GNF-2
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with GNF-2 for a specified time (e.g., 48 hours).[7]
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[12]
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Resistance and Future Directions
While GNF-2 offers a promising alternative for overcoming some forms of TKI resistance, mutations within the myristate-binding pocket itself can confer resistance to this allosteric inhibitor.[1] The combination of allosteric inhibitors like GNF-2 with ATP-competitive TKIs represents a powerful strategy to suppress the emergence of a broad range of resistance mutations.[1] The clinical development of asciminib (B605619) (ABL001), another allosteric inhibitor targeting the myristoyl pocket, underscores the therapeutic potential of this class of drugs in the management of CML.[8] Future research will likely focus on optimizing combination therapies, understanding the mechanisms of resistance to allosteric inhibitors, and developing next-generation compounds with improved efficacy and broader activity against resistant BCR-ABL mutants.
References
- 1. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Combination Therapies in Chronic Myeloid Leukemia for Potential Treatment-Free Remission: Focus on Leukemia Stem Cells and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The GNF-2 Binding Site on c-Abl Kinase: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the allosteric binding site of GNF-2 on the c-Abl tyrosine kinase. It is intended for researchers, scientists, and drug development professionals working on kinase inhibitors and cancer therapeutics. This document details the location of the binding site, the mechanism of inhibition, quantitative binding data, and the experimental protocols used to characterize this interaction.
Introduction to GNF-2 and Allosteric Inhibition of c-Abl
The c-Abl tyrosine kinase is a critical signaling protein that, in its constitutively active form as the Bcr-Abl fusion protein, is the primary driver of Chronic Myeloid Leukemia (CML).[1][2] While ATP-competitive inhibitors like imatinib (B729) have been revolutionary in CML treatment, the emergence of drug resistance, particularly the T315I "gatekeeper" mutation, has necessitated the development of novel therapeutic strategies.[3][4]
GNF-2 is a highly selective, non-ATP competitive (allosteric) inhibitor of Bcr-Abl.[3][5] Allosteric inhibitors offer a distinct advantage as they bind to sites that are often less conserved than the ATP-binding pocket, potentially leading to higher selectivity and the ability to overcome resistance to traditional inhibitors.[6][7] GNF-2 modulates the kinase's activity by binding to a site distant from the active site, inducing a conformational change that inhibits its function.[6]
The GNF-2 Binding Site: The Myristoyl Pocket
GNF-2 binds to a deep hydrophobic pocket located in the C-terminal lobe of the c-Abl kinase domain.[3][7] This pocket is the natural binding site for the N-terminal myristoyl group of the c-Abl protein.[8][9][10] The binding of the myristoyl group to this pocket is a key component of c-Abl's natural autoinhibitory regulation, which helps to maintain the kinase in an inactive state.[8][9]
Structural studies using X-ray crystallography and NMR spectroscopy have precisely mapped the interaction of GNF-2 within this myristoyl-binding pocket.[3] The binding of GNF-2 mimics the role of the myristoyl group, stabilizing an inhibited conformation of the kinase.[11] For its inhibitory activity, GNF-2 requires the presence of the SH3 and/or SH2 domains of c-Abl.[7]
Mutagenesis studies have identified key residues within and outside the myristate cleft that are crucial for GNF-2 efficacy. Mutations of residues near the mouth of the myristate site, such as C464Y, P465S, and V506L, can confer resistance to GNF-2, likely through steric hindrance.[3]
Mechanism of Allosteric Inhibition
GNF-2's inhibitory mechanism is a classic example of allosteric regulation. By binding to the myristoyl pocket, GNF-2 competes with the kinase's own N-terminal myristoyl group.[7] In the context of the full-length, myristoylated c-Abl, GNF-2 is less potent because it must displace the endogenous myristate.[7] However, in the non-myristoylated Bcr-Abl oncoprotein, this pocket is accessible, allowing GNF-2 to bind and induce an inactive conformation.
The binding of GNF-2 to the myristoyl pocket induces a conformational change that is transmitted to the ATP-binding site, a phenomenon confirmed by hydrogen exchange mass spectrometry.[3][12] This allosteric communication between the myristoyl pocket and the active site is crucial for its inhibitory effect.[3] This mechanism also explains the synergistic effect observed when GNF-2 or its analog GNF-5 is combined with ATP-competitive inhibitors like imatinib or nilotinib.[3][12][13] This combination can overcome resistance, including that conferred by the T315I mutation.[3][13]
Below is a diagram illustrating the allosteric inhibition mechanism of GNF-2.
Quantitative Data on GNF-2 Binding and Inhibition
The following tables summarize the key quantitative data for GNF-2 and its analog, GNF-5.
Table 1: Dissociation and Inhibition Constants
| Compound | Parameter | Value | Target | Notes | Reference |
| GNF-2 | Kd | 180 nM | c-Abl | Determined by fluorescence enhancement assay. | [6] |
| GNF-2 | IC50 | 138 nM | Ba/F3.p210 cells | Cellular proliferation assay. | [5] |
| GNF-2 | IC50 | 267 nM | Bcr-Abl | Cellular tyrosine phosphorylation. | [5] |
| GNF-2 | IC50 | 0.24 µM | Recombinant Abl | In vitro kinase assay. | [7] |
| GNF-5 | IC50 | > 10 µM | E505K mutant Abl | In vitro kinase assay. | [3] |
Table 2: Cellular IC50 Values for GNF-2 in Bcr-Abl Expressing Cell Lines
| Cell Line | Bcr-Abl Variant | IC50 (nM) | Reference |
| Ba/F3.p210 | Wild-type | 138 | [5] |
| K562 | Wild-type | 273 | [5][14] |
| SUP-B15 | Wild-type | 268 | [5][14] |
| Ba/F3.p210E255V | E255V mutant | 268 | [5][14] |
| Ba/F3.p185Y253H | Y253H mutant | 194 | [14] |
Experimental Protocols
The characterization of the GNF-2 binding site has relied on a combination of biophysical, biochemical, and cellular assays.
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of GNF-2 in complex with the c-Abl kinase domain.
-
Methodology:
-
Crystals of the c-Abl kinase domain in complex with an ATP-competitive inhibitor (e.g., imatinib) and a myristoylated peptide are grown.
-
These crystals are then soaked in a solution containing an excess of GNF-2, allowing GNF-2 to displace the myristoylated peptide.[3]
-
X-ray diffraction data is collected from the soaked crystals.
-
The electron density map is analyzed to confirm the binding of GNF-2 in the myristoyl pocket and to determine its precise orientation and interactions.[3]
-
NMR Spectroscopy
-
Objective: To confirm the binding site of GNF-2 in solution and to assess binding affinity.
-
Methodology:
-
15N-labeled c-Abl kinase domain is prepared.
-
Two-dimensional 1H-15N HSQC NMR spectra are recorded for the protein alone and in the presence of GNF-2.
-
Chemical shift perturbations are monitored to identify the amino acid residues affected by GNF-2 binding.
-
Titration experiments, where increasing concentrations of GNF-2 are added to the protein, are performed to determine the binding affinity (Kd).[3]
-
In Vitro Kinase Assays
-
Objective: To quantify the inhibitory activity of GNF-2 on c-Abl kinase activity.
-
Methodology (ELISA-based):
-
Recombinant c-Abl kinase is incubated with a substrate peptide and ATP in a kinase buffer.
-
The reaction is carried out in the presence of varying concentrations of GNF-2.
-
The amount of phosphorylated substrate is quantified using a specific antibody and a detection system (e.g., colorimetric or fluorescent).
-
IC50 values are calculated from the dose-response curves.[7] Note: It is crucial to avoid detergents like Brij-35 in the assay buffer, as they can mask the inhibitory effect of GNF-2.[3]
-
Cellular Proliferation Assays
-
Objective: To determine the effect of GNF-2 on the growth of Bcr-Abl-dependent cancer cells.
-
Methodology:
-
Ba/F3 cells, which are dependent on an active kinase for survival and proliferation, are engineered to express Bcr-Abl (wild-type or mutant).
-
These cells are cultured in the presence of serial dilutions of GNF-2 for a defined period (e.g., 48 or 72 hours).[5][15]
-
Cell viability is measured using a colorimetric assay (e.g., MTT) or by cell counting.
-
IC50 values, the concentration of inhibitor that reduces cell proliferation by 50%, are determined.[5]
-
The following diagram outlines a general workflow for identifying GNF-2 resistant mutations.
Downstream Signaling Pathways Affected by GNF-2
Inhibition of c-Abl by GNF-2 has been shown to modulate specific downstream signaling pathways. In CML cells, Bcr-Abl activates an autocrine IGF-1 pro-survival pathway, which involves the activation of STAT5b.[6] GNF-2 has been shown to inhibit the phosphorylation of STAT5b, thereby disrupting this survival signal.[6]
Furthermore, in the context of neuroinflammation, c-Abl activation is linked to the activation of the NF-κB pathway.[16] GNF-2 has been demonstrated to attenuate the inflammatory activation of microglia by inhibiting NF-κB activation.[16]
The diagram below illustrates the inhibitory effect of GNF-2 on the Bcr-Abl signaling pathway.
Conclusion
The myristoyl pocket of c-Abl kinase is a well-validated allosteric site for therapeutic intervention. GNF-2 and its analogs have provided a proof-of-concept for the viability of this approach, demonstrating potent and selective inhibition of Bcr-Abl. The detailed understanding of the GNF-2 binding site and its mechanism of action, as outlined in this guide, provides a solid foundation for the rational design of next-generation allosteric inhibitors to combat CML and potentially other diseases driven by c-Abl activity. The combination of allosteric and ATP-competitive inhibitors represents a particularly promising strategy for overcoming drug resistance.
References
- 1. Imatinib plus Granulocyte Colony-Stimulating Factor in Chronic Myeloid Leukemia Patients Who Have Achieved Partial or Complete Cytogenetic Response while on Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Combination Therapies in Chronic Myeloid Leukemia for Potential Treatment-Free Remission: Focus on Leukemia Stem Cells and Immune Modulation [frontiersin.org]
- 3. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. N-Myristoylated c-Abl Tyrosine Kinase Localizes to the Endoplasmic Reticulum upon Binding to an Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myristoyl’s dual role in allosterically regulating and localizing Abl kinase | eLife [elifesciences.org]
- 9. pnas.org [pnas.org]
- 10. Myristoyl’s dual role in allosterically regulating and localizing Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beneficial effects of combining a Type II ATP competitive inhibitor with an allosteric competitive inhibitor of Bcr-Abl for the treatment of imatinib-sensitive and imatinib resistant CML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
GNF-2: A Deep Dive into the Discovery and History of a Pioneering Allosteric Bcr-Abl Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the Bcr-Abl tyrosine kinase inhibitor imatinib (B729) revolutionized the treatment of Chronic Myeloid Leukemia (CML), transforming a fatal malignancy into a manageable chronic condition.[1] However, the emergence of resistance, primarily through point mutations in the ATP-binding site of the Bcr-Abl kinase domain, necessitated the development of novel therapeutic strategies.[1] This technical guide provides an in-depth exploration of GNF-2, a landmark compound that heralded a new era of allosteric inhibition of Bcr-Abl, offering a distinct mechanism to overcome the limitations of traditional ATP-competitive inhibitors.
Discovery of GNF-2: A Paradigm of Phenotypic Screening
GNF-2 was identified through an unbiased differential cytotoxicity screen of a combinatorial library of kinase-directed heterocyclic compounds.[2] This approach was designed to identify compounds that selectively inhibited the proliferation of Bcr-Abl-dependent cells while sparing their parental counterparts.
Experimental Workflow: Differential Cytotoxicity Screen
Mechanism of Action: Allosteric Inhibition of Bcr-Abl
Subsequent mechanistic studies revealed that GNF-2 does not compete with ATP, a hallmark of a novel inhibitory mechanism.[3] It was demonstrated through a combination of NMR spectroscopy, X-ray crystallography, and mutagenesis that GNF-2 binds to the myristate binding pocket of the Abl kinase domain.[4] This binding event induces a conformational change that locks the Bcr-Abl protein in an inactive state, thereby inhibiting its kinase activity.[5]
Bcr-Abl Signaling Pathway and Site of GNF-2 Action
Quantitative Data
The inhibitory activity of GNF-2 and its derivatives has been quantified against various Bcr-Abl-positive cell lines and mutants.
| Compound | Cell Line/Target | IC50 (nM) | Reference |
| GNF-2 | Ba/F3.p210 | 138 | [6] |
| GNF-2 | K562 | 273 | [6] |
| GNF-2 | SUP-B15 | 268 | [6] |
| GNF-2 | Ba/F3.p210 (E255V mutant) | 268 | [6] |
| GNF-2 | Ba/F3.p185 (Y253H mutant) | 194 | [7] |
| GNF-2 | Bcr-Abl cellular tyrosine phosphorylation | 267 | [6] |
| GNF-5 | Wild-type Abl | 220 | [1] |
| GNF-5 | T315I Bcr-Abl (with 2 µM Nilotinib) | 800 ± 50 | [4] |
Table 1: Cellular Activity of GNF-2 and GNF-5
| Compound | Target | Kd (nM) | Method | Reference |
| GNF-2 | Abl | 180 | Fluorescence Spectroscopy | [8] |
Table 2: Binding Affinity of GNF-2
History and Evolution: The Advent of GNF-5
While GNF-2 demonstrated proof-of-concept for allosteric Bcr-Abl inhibition, its pharmacokinetic properties were suboptimal for in vivo applications. This led to the development of GNF-5, an N-hydroxyethyl carboxamide analog of GNF-2, which exhibited similar cellular activity but with improved pharmacokinetic characteristics, making it more suitable for in vivo studies.[1][4]
Overcoming Resistance: A Synergistic Approach
A pivotal aspect of the GNF-2 and GNF-5 story is their ability to act synergistically with ATP-competitive inhibitors like imatinib and nilotinib.[4] This combination therapy has shown remarkable efficacy in overcoming resistance, most notably against the recalcitrant T315I "gatekeeper" mutation, which is impervious to most first and second-generation ATP-competitive inhibitors.[4] The binding of GNF-2/5 to the myristoyl pocket and an ATP-competitive inhibitor to the ATP-binding site simultaneously results in a more profound and durable inhibition of the Bcr-Abl kinase.
Resistance to GNF-2
As with any targeted therapy, resistance to GNF-2 can develop. Mutagenesis screens have identified that resistance-conferring mutations are primarily located within or near the myristoyl binding pocket.[5] Key mutations that interfere with GNF-2 binding include C464Y, P465S, and E505K.[5] Importantly, the T315I mutation in the ATP-binding pocket does not confer resistance to GNF-2.[5]
Experimental Protocols
Bcr-Abl Kinase Assay (In Vitro)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Bcr-Abl kinase.
-
Reagents and Materials:
-
Recombinant Bcr-Abl enzyme
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP (at a concentration near the Km for Bcr-Abl)
-
Peptide or protein substrate (e.g., Abltide)
-
GNF-2 or other test compounds dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Add kinase buffer, recombinant Bcr-Abl enzyme, and the test compound at various concentrations to the wells of a 96-well plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a specific duration (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Bcr-Abl expressing cell lines (e.g., K562, Ba/F3-p210) and a non-Bcr-Abl expressing control cell line.
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
GNF-2 or other test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to attach or acclimate overnight.
-
Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
-
Identification of Resistance Mutations
This protocol outlines a general method for selecting and identifying mutations that confer resistance to a specific inhibitor.
-
Reagents and Materials:
-
Bcr-Abl expressing cells (e.g., Ba/F3-p210).
-
GNF-2.
-
Cell culture medium.
-
Genomic DNA extraction kit.
-
PCR primers for the Bcr-Abl kinase domain.
-
Sanger sequencing or Next-Generation Sequencing (NGS) reagents and equipment.
-
-
Procedure:
-
Culture Bcr-Abl expressing cells in the continuous presence of GNF-2 at a concentration around the IC50.
-
Gradually increase the concentration of GNF-2 over several weeks to months to select for resistant cell populations.
-
Isolate individual resistant clones by limiting dilution or colony picking in semi-solid media.
-
Expand the resistant clones and confirm their resistance to GNF-2 using a cell viability assay.
-
Extract genomic DNA from the resistant cell clones.
-
Amplify the Bcr-Abl kinase domain using PCR.
-
Sequence the PCR products using Sanger sequencing or NGS to identify mutations compared to the wild-type sequence.
-
Conclusion
The discovery of GNF-2 was a seminal moment in the field of kinase inhibitor research, demonstrating the feasibility and potential of allosteric inhibition to address the challenge of drug resistance. By targeting a non-conserved pocket, GNF-2 achieves high selectivity for Bcr-Abl. The evolution to GNF-5 and the exploration of combination therapies with ATP-competitive inhibitors have further solidified the importance of this approach. The story of GNF-2 serves as a powerful case study for drug discovery professionals, highlighting the value of innovative screening strategies and the pursuit of novel mechanisms of action to overcome clinical hurdles in targeted cancer therapy. This deep understanding of its history, mechanism, and the methodologies used in its characterization continues to inform the development of the next generation of allosteric inhibitors.
References
- 1. elifesciences.org [elifesciences.org]
- 2. Determining Kd With an Alpha Assay | Revvity [revvity.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
The Crucial Role of PEG-Acid Linkers in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties. Among the various linker types, those incorporating polyethylene (B3416737) glycol (PEG) chains with a terminal carboxylic acid (PEG-acid linkers) have become a cornerstone in PROTAC design. This guide provides an in-depth technical exploration of the multifaceted functions of PEG-acid linkers in PROTAC development, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Core Functions of PEG-Acid Linkers in PROTACs
The incorporation of a PEG-acid linker into a PROTAC molecule serves several critical functions that can significantly enhance its therapeutic potential. These include improving physicochemical properties, modulating cell permeability, and optimizing the formation of the key ternary complex.
Enhancing Solubility and Physicochemical Properties
A significant challenge in PROTAC development is the often large and lipophilic nature of these molecules, which can lead to poor aqueous solubility and hinder their development as therapeutic agents. PEG linkers, composed of repeating ethylene (B1197577) glycol units, are inherently hydrophilic and can substantially improve the solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, further contributing to enhanced solubility. This improved solubility is crucial for formulation and bioavailability.
The modular nature of PEG-acid linkers allows for the systematic tuning of important physicochemical properties such as the topological polar surface area (TPSA) and lipophilicity (cLogP). By varying the length of the PEG chain, researchers can fine-tune these properties to optimize the drug-like characteristics of the PROTAC.
Modulating Cell Permeability
The relationship between PEGylation and cell permeability is complex and often exhibits a non-linear relationship. While the increased hydrophilicity imparted by PEG linkers can sometimes hinder passive diffusion across the lipophilic cell membrane, their inherent flexibility can be advantageous. It is hypothesized that flexible PEG linkers can allow the PROTAC to adopt a folded, "chameleon-like" conformation. This folding can shield the polar surface area of the molecule, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, an optimal balance must be achieved, as excessively long PEG chains can lead to a high TPSA and decreased cellular uptake.
Optimizing Ternary Complex Formation
The primary role of the linker in a PROTAC is to facilitate the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase. The length, flexibility, and chemical composition of the linker are crucial in orchestrating the correct proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination. An improperly sized linker can lead to steric hindrance or the formation of a non-productive complex, thereby diminishing the efficiency of protein degradation.
PEG-acid linkers provide the necessary flexibility to allow the two ends of the PROTAC to bind to their respective proteins and adopt a conformation that is favorable for the transfer of ubiquitin. The optimal length of the PEG linker is highly dependent on the specific target protein and the recruited E3 ligase, and therefore must be empirically determined for each new PROTAC system.
Quantitative Impact of PEG-Acid Linkers on PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, and a higher Dmax value indicates greater efficacy. The length of the PEG linker has been shown to have a profound impact on these parameters.
Impact of PEG Linker Length on Physicochemical Properties and Degradation Efficiency
The following tables summarize illustrative data compiled from various sources, demonstrating the impact of PEG linker length on the physicochemical properties and degradation efficiency of representative PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight (Da) | cLogP | TPSA (Ų) |
| PROTAC A | 2x PEG | ~850 | ~3.5 | ~180 |
| PROTAC B | 4x PEG | ~940 | ~3.2 | ~200 |
| PROTAC C | 6x PEG | ~1030 | ~2.9 | ~220 |
Data is illustrative and compiled from various sources in the literature. cLogP and TPSA are calculated values.
Table 2: Impact of PEG Linker Length on Degradation Efficiency of Representative PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | BRD4 | HeLa | 50 | >90 |
| PROTAC B | BRD4 | HeLa | 15 | >95 |
| PROTAC C | BRD4 | HeLa | 80 | >90 |
| PROTAC D | BTK | MOLM-14 | 25 | ~90 |
| PROTAC E | BTK | MOLM-14 | 10 | >95 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.
Table 3: Influence of PEG Linker Length on Degradation Efficiency of ERα-Targeting PROTACs
| PROTAC | Linker Length (atoms) | DC50 (µM) | Dmax (%) |
| ERα-PROTAC-1 | 12 | ~5 | ~75 |
| ERα-PROTAC-2 | 16 | ~1 | >90 |
| ERα-PROTAC-3 | 20 | ~8 | ~70 |
These tables highlight the critical importance of optimizing the PEG linker length for each specific PROTAC system to achieve maximal efficacy.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using the DOT language illustrate the key signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating PEG-based PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs containing PEG-acid linkers.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for synthesizing a PROTAC by coupling a POI ligand and an E3 ligase ligand to a bifunctional PEG-acid linker.
Materials:
-
POI ligand with a reactive functional group (e.g., amine)
-
E3 ligase ligand with a reactive functional group (e.g., amine)
-
Heterobifunctional PEG linker with a terminal carboxylic acid and another protected reactive group (e.g., Boc-protected amine)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Amine base (e.g., DIPEA)
-
Anhydrous DMF
-
Reagents for deprotection (e.g., TFA in DCM)
-
Standard glassware for organic synthesis
-
Purification system (e.g., HPLC)
Procedure:
Step 1: Coupling of the first ligand to the PEG-acid linker
-
Dissolve the heterobifunctional PEG linker (1.0 eq) in anhydrous DMF.
-
Add the peptide coupling reagent (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid group.
-
Add the amine-functionalized POI ligand (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS
The Advent of Allosteric PROTACs: A Technical Guide to GNF-2-PEG-Acid for Targeted Bcr-Abl Protein Degradation
For Immediate Release
A Deep Dive into the Rational Design, Mechanism, and Preclinical Evaluation of GNF-2-Based PROTACs for Chronic Myeloid Leukemia
This technical guide provides an in-depth overview of a novel therapeutic strategy in the management of Chronic Myeloid Leukemia (CML): the targeted degradation of the Bcr-Abl oncoprotein using a Proteolysis-Targeting Chimera (PROTAC) approach. Specifically, this document focuses on the conceptual framework and practical application of a PROTAC modality represented by GNF-2-PEG-acid, designed to selectively eliminate the Bcr-Abl protein, a key driver of CML.
The fusion protein Bcr-Abl, resulting from a chromosomal translocation, possesses constitutively active tyrosine kinase activity that is central to the pathogenesis of CML.[1] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance, particularly due to mutations like the T315I "gatekeeper" mutation, and the persistence of leukemic stem cells necessitate the development of alternative therapeutic strategies.[2][3] Targeted protein degradation using PROTACs offers a promising alternative by inducing the removal of the entire Bcr-Abl protein, rather than just inhibiting its kinase activity.[4]
This guide will detail the core components of a GNF-2-based PROTAC, summarize key quantitative data from relevant studies, provide detailed experimental protocols for its evaluation, and visualize the underlying biological and experimental frameworks.
Core Concept: The this compound PROTAC
A PROTAC is a heterobifunctional molecule that consists of three key components: a "warhead" that binds to the target protein, a recruiter for an E3 ubiquitin ligase, and a linker that connects the two. The PROTAC described herein, this compound, utilizes:
-
Warhead: GNF-2: A highly selective allosteric inhibitor that binds to the myristate binding pocket of the Abl kinase domain.[2][5] This non-ATP competitive binding offers a distinct advantage, particularly against certain TKI-resistant mutants.
-
Linker: PEG-acid: A polyethylene (B3416737) glycol (PEG) linker provides flexibility and favorable physicochemical properties, such as improved solubility.[6][7] The terminal carboxylic acid allows for conjugation to an E3 ligase ligand.
-
E3 Ligase Recruiter: This component would be attached to the acid terminus of the linker and could be a ligand for E3 ligases such as Von Hippel-Lindau (VHL) or Cereblon (CRBN), which are commonly used in PROTAC design.[1][8]
The formation of a ternary complex between Bcr-Abl, the this compound PROTAC, and the recruited E3 ligase leads to the ubiquitination of Bcr-Abl, marking it for degradation by the proteasome.
Quantitative Data Summary
The following tables summarize key quantitative data for Bcr-Abl targeting PROTACs, including those utilizing allosteric inhibitors. This data provides a comparative landscape of degradation efficiency and cellular effects.
Table 1: Degradation Potency of Bcr-Abl PROTACs
| PROTAC | Warhead | E3 Ligase Recruiter | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| GMB-475 | GNF-5 based (Allosteric) | VHL | K562 | ~500 | Not Specified | 18 |
| SIAIS100 | Asciminib (Allosteric) | CRBN | K562 | 2.7 | 91.2 | Not Specified |
| Arg-PEG1-Dasa | Dasatinib (ATP-competitive) | UBR E3 Ligases | K562 | 0.85 | 98.8 | 48 |
| Lys-PEG1-Dasa | Dasatinib (ATP-competitive) | UBR E3 Ligases | K562 | 0.98 | Not Specified | 48 |
| Leu-PEG1-Dasa | Dasatinib (ATP-competitive) | UBR E3 Ligases | K562 | 0.48 | Not Specified | 48 |
| Phe-PEG1-Dasa | Dasatinib (ATP-competitive) | UBR E3 Ligases | K562 | 1.56 | Not Specified | 48 |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of degradation achieved.
Table 2: Anti-proliferative Activity of Bcr-Abl PROTACs and Inhibitors
| Compound | Compound Type | Cell Line | IC50 (nM) |
| GNF-2 | Allosteric Inhibitor | Ba/F3.p210 | 138 |
| GNF-2 | Allosteric Inhibitor | K562 | 273 |
| GNF-2 | Allosteric Inhibitor | SUP-B15 | 268 |
| GNF-5 | Allosteric Inhibitor | Wild-type Abl | 220 |
| GMB-475 | PROTAC | K562 | 1000 |
| Arg-PEG1-Dasa | PROTAC | K562 | <0.5 |
| Lys-PEG1-Dasa | PROTAC | K562 | ~0.2-0.5 |
| Leu-PEG1-Dasa | PROTAC | K562 | ~0.2-0.5 |
| Phe-PEG1-Dasa | PROTAC | K562 | ~0.2-0.5 |
IC50: Concentration of the compound that inhibits 50% of cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PROTAC efficacy. The following are key experimental protocols.
Protocol 1: Western Blotting for Bcr-Abl Degradation
This protocol is used to quantify the reduction in Bcr-Abl protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Culture CML cell lines (e.g., K562, Ba/F3 Bcr-Abl) in appropriate media.
-
Seed cells at a suitable density and treat with varying concentrations of the this compound PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 18, 24, or 48 hours).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for Bcr-Abl.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Normalize Bcr-Abl protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.[9]
-
Protocol 2: Cell Viability Assay
This assay determines the effect of Bcr-Abl degradation on the proliferation of CML cells.
-
Cell Seeding:
-
Seed CML cells in a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the this compound PROTAC. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8) to each well according to the manufacturer's instructions.[10]
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of viable cells against the log of the PROTAC concentration.
-
Calculate the IC50 value using a non-linear regression model.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows.
Caption: Bcr-Abl constitutively activates multiple downstream signaling pathways.
Caption: The PROTAC mediates the ubiquitination and degradation of Bcr-Abl.
Caption: Workflow for assessing PROTAC-mediated protein degradation.
Conclusion
The targeted degradation of Bcr-Abl using a PROTAC approach, exemplified by the this compound concept, represents a promising therapeutic strategy for CML. By leveraging an allosteric inhibitor as the warhead, this approach has the potential to overcome resistance mechanisms that limit the efficacy of traditional TKIs. The data and protocols presented in this guide provide a framework for the continued development and evaluation of this innovative class of anti-cancer agents. Further research into optimizing linker length and E3 ligase recruitment will be critical in translating the potential of Bcr-Abl degraders into clinical reality.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of novel potent BCR-ABL degraders by conjugating allosteric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteolysis-Targeting Chimeras (PROTACs) targeting the BCR-ABL for the treatment of chronic myeloid leukemia - a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 8. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
The Myristate-Binding Pocket of Bcr-Abl: A Technical Guide to an Allosteric Achilles' Heel
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bcr-Abl oncoprotein, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML). While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of drug resistance, often through mutations in the ATP-binding site, remains a significant clinical challenge. This has spurred the exploration of alternative inhibitory mechanisms. One of the most promising strategies is the allosteric inhibition of Bcr-Abl by targeting a deep hydrophobic pocket known as the myristate-binding pocket.
In the native c-Abl kinase, this pocket binds to an N-terminal myristoyl group, a lipid modification that induces and stabilizes a closed, inactive conformation of the kinase.[1][2] The Bcr-Abl fusion protein lacks this N-terminal myristoylated segment, leading to the loss of this natural autoinhibitory regulation and resulting in constitutive kinase activity.[3][4] The myristate-binding pocket, however, is retained in Bcr-Abl, presenting a unique allosteric site for therapeutic intervention.[3] Small molecules that bind to this pocket can mimic the function of the myristoyl group, forcing the kinase into an inactive state and offering a powerful approach to overcome resistance to traditional TKIs.[5][6] This technical guide provides an in-depth exploration of the Bcr-Abl myristate-binding pocket, including quantitative binding data for key inhibitors, detailed experimental protocols for their characterization, and visualizations of the relevant biological and experimental workflows.
Data Presentation: Quantitative Analysis of Myristate Pocket Binders
The development of allosteric inhibitors targeting the myristate-binding pocket has been guided by quantitative assessments of their binding affinity and inhibitory potency. The following tables summarize key data for prominent inhibitors.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference(s) |
| Asciminib (B605619) (ABL001) | Cell Proliferation | Ba/F3 p210 | 0.9 | [7] |
| Cell Proliferation | K562 | 0.2 - 8.0 | [7] | |
| GNF-2 | Cell Proliferation | Ba/F3 p210 | 138 - 140 | [1][5] |
| Cell Proliferation | K562 | 273 | [5] | |
| Cell Proliferation | SUP-B15 | 268 | [5] | |
| GNF-5 | Cell Proliferation | Ba/F3 p210 T315I (with Nilotinib) | 30 | [6] |
| Cell Proliferation | K562 | ~1000 | [8] | |
| Cell Proliferation | KU812 | ~1000 | [8] | |
| Cell Proliferation | KCL22 | ~1000 | [8] |
Table 1: Inhibitory Potency (IC50) of Allosteric Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values for key myristate pocket binders in various Bcr-Abl positive cell lines.
| Inhibitor | Method | Target | Kd (nM) | Reference(s) |
| Asciminib (ABL001) | Not Specified | Abl Kinase Domain | 0.5 - 0.8 | [9][10] |
Table 2: Binding Affinity (Kd) of Asciminib. This table shows the dissociation constant (Kd) for the binding of Asciminib to the Abl kinase domain, indicating a very high affinity.
Mandatory Visualizations
Bcr-Abl Signaling Pathway
Caption: Bcr-Abl signaling network leading to increased proliferation and survival.
Mechanism of Allosteric Inhibition
Caption: Allosteric inhibitors restore the inactive conformation of Bcr-Abl.
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for the discovery and characterization of myristate pocket inhibitors.
Experimental Protocols
Fluorescence Polarization (FP) Assay for High-Throughput Screening
This assay is designed to identify compounds that bind to the myristate pocket of the Bcr-Abl kinase domain by competing with a fluorescently labeled probe.
Materials:
-
Purified, recombinant Bcr-Abl kinase domain (or a construct containing it).
-
Fluorescently labeled probe known to bind the myristate pocket (e.g., a fluorescein-labeled analog of a known inhibitor).[11]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Test compounds dissolved in DMSO.
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Probe and Protein Titration:
-
To determine the optimal concentrations, perform a titration of the Bcr-Abl protein against a fixed, low concentration of the fluorescent probe (e.g., 1-10 nM).
-
The protein concentration that yields approximately 50-80% of the maximal polarization signal should be used for the screen.[12]
-
-
Assay Setup:
-
In the microplate wells, add the assay buffer.
-
Add the test compounds to the desired final concentration (typically 1-10 µM). Include DMSO-only wells as a negative control.
-
Add the Bcr-Abl protein to its predetermined optimal concentration.
-
Add the fluorescent probe to its final concentration.
-
The final assay volume is typically 10-20 µL.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader.
-
The excitation and emission wavelengths should be appropriate for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for fluorescein).[13]
-
-
Data Analysis:
-
A decrease in the polarization signal in the presence of a test compound indicates displacement of the fluorescent probe and suggests binding of the compound to the myristate pocket.
-
Calculate the percent inhibition for each compound relative to the controls.
-
Hits are typically defined as compounds that cause a statistically significant decrease in polarization (e.g., >3 standard deviations from the mean of the negative controls).
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is used to measure the real-time binding kinetics (association and dissociation rates) and affinity of inhibitors to the Bcr-Abl kinase domain.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine-HCl).
-
Purified Bcr-Abl kinase domain.
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Test inhibitors at various concentrations.
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of NHS and EDC.
-
Inject the Bcr-Abl protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5-5.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-5000 Response Units, RU).[14]
-
Deactivate the remaining active groups with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test inhibitor in running buffer over the immobilized Bcr-Abl surface.
-
Include a buffer-only injection for baseline subtraction.
-
Monitor the association of the inhibitor during the injection and its dissociation after the injection.
-
-
Regeneration: If the inhibitor does not fully dissociate, a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt) may be required to return the surface to baseline. This step needs to be optimized to ensure the immobilized protein remains active.
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
X-ray Crystallography for Structural Determination
This technique provides a high-resolution, three-dimensional structure of the Bcr-Abl kinase domain in complex with a myristate pocket inhibitor, revealing the precise binding mode and guiding structure-based drug design.
Materials:
-
Highly purified and concentrated (>95% purity, 5-10 mg/mL) Bcr-Abl kinase domain.
-
Myristate pocket inhibitor.
-
Crystallization screens (commercial or custom).
-
Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates).
-
Cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol).
-
Access to an X-ray diffraction source (synchrotron or in-house).
Procedure:
-
Complex Formation: Incubate the purified Bcr-Abl protein with a 2-5 fold molar excess of the inhibitor for at least one hour on ice to ensure complex formation.[15]
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method. Mix a small volume (e.g., 1 µL) of the protein-inhibitor complex with an equal volume of the reservoir solution from a crystallization screen.[16]
-
Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.
-
-
Crystal Optimization: Optimize the initial crystallization conditions (e.g., precipitant concentration, pH, additives) to obtain diffraction-quality crystals.
-
Data Collection:
-
Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant.
-
Flash-cool the crystal in liquid nitrogen.
-
Mount the frozen crystal on the X-ray beamline and collect diffraction data.[15]
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a known Abl kinase domain structure as a search model.
-
Build and refine the model of the Bcr-Abl-inhibitor complex, paying close attention to the electron density for the inhibitor in the myristate pocket.
-
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Bcr-Abl.
Materials:
-
Recombinant Bcr-Abl kinase.
-
A suitable substrate (e.g., a synthetic peptide like Abltide).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).[3]
-
Test inhibitors.
-
Method for separating phosphorylated substrate from unreacted ATP (e.g., P81 phosphocellulose paper or SDS-PAGE).
-
Scintillation counter or phosphorimager.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or microplate well, combine the kinase reaction buffer, the Bcr-Abl substrate, and the test inhibitor at various concentrations.
-
Add the Bcr-Abl kinase.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (to a final concentration of, for example, 10-100 µM).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).
-
Detection:
-
Spot a portion of the reaction mixture onto P81 paper, wash extensively with phosphoric acid to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.[17]
-
Alternatively, separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the phosphorylated substrate band using a phosphorimager.[18]
-
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of kinase activity against the inhibitor concentration.
Conclusion
The myristate-binding pocket of Bcr-Abl represents a validated and highly promising allosteric target for the development of novel CML therapies. Inhibitors that bind to this site, such as the clinically approved asciminib, have demonstrated the ability to overcome resistance to traditional ATP-competitive TKIs.[19] A thorough understanding of the structural and functional aspects of this pocket, coupled with robust quantitative and qualitative experimental methodologies, is essential for the continued discovery and optimization of next-generation allosteric inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing this critical area of cancer drug discovery.
References
- 1. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of BCR-ABL Specific Tyrosine Kinase Inhibitors on the Thioredoxin System in Chronic Myeloid Leukemia [mdpi.com]
- 9. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dhvi.duke.edu [dhvi.duke.edu]
- 15. benchchem.com [benchchem.com]
- 16. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 17. revvity.com [revvity.com]
- 18. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
GNF-2 Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of GNF-2, a potent and highly selective allosteric inhibitor of the BCR-ABL tyrosine kinase. The information presented herein is intended to support research and drug development efforts by providing detailed data on its target engagement and off-target activities, along with methodologies for its characterization.
Core Data Presentation: Kinase Inhibition Profile of GNF-2
GNF-2 is a non-ATP competitive inhibitor that binds to the myristoyl pocket of the ABL kinase domain, inducing a conformational change that inhibits its activity.[1] Its high selectivity is a key attribute, minimizing the potential for off-target effects.
The following table summarizes the inhibitory activity of GNF-2 against a panel of kinases. The data clearly demonstrates the remarkable selectivity of GNF-2 for c-Abl and the oncogenic fusion protein Bcr-Abl, with negligible activity against a broad range of other kinases at concentrations up to 10,000 nM.[2]
| Kinase Target | GNF-2 IC50 (nM) | Assay Type |
| c-Abl | 190 | Radiometric |
| Bcr-Abl | 267[2][3] | Radiometric |
| Lck | >10,000 | Radiometric |
| Src | >10,000 | Radiometric |
| Fyn | >10,000 | Radiometric |
| Yes | >10,000 | Radiometric |
| Lyn | >10,000 | Radiometric |
| Hck | >10,000 | Radiometric |
| Fgr | >10,000 | Radiometric |
| Blk | >10,000 | Radiometric |
| Csk | >10,000 | Radiometric |
| EGFR | >10,000 | Radiometric |
| Her2 | >10,000 | Radiometric |
| InsR | >10,000 | Radiometric |
| FGFR1 | >10,000 | Radiometric |
| PDGFRβ | >10,000 | Radiometric |
| VEGFR2 | >10,000 | Radiometric |
| Met | >10,000 | Radiometric |
| Ron | >10,000 | Radiometric |
| Aurora A | >10,000 | Radiometric |
Table 1: Kinase Selectivity Profile of GNF-2. IC50 values were determined against a panel of 20 purified kinases.[2]
Furthermore, studies have shown that GNF-2 is selective for Bcr-Abl over a panel of 63 additional kinases when tested at a concentration of 10 µM.[3] In cellular assays, GNF-2 exhibits potent, dose-dependent inhibition of Bcr-Abl-positive cell lines, with IC50 values of 273 nM in K562 cells and 268 nM in SUP-B15 cells.[1][4]
Experimental Protocols
The determination of a compound's kinase selectivity profile is critical for its development as a therapeutic agent. Below are detailed methodologies for two common types of in vitro kinase assays used to characterize inhibitors like GNF-2.
In Vitro Radiometric Kinase Inhibition Assay
This assay directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of GNF-2 against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
GNF-2 (serially diluted in DMSO)
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (B142953) (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)[2]
-
Phosphocellulose paper[2]
-
Scintillation counter[2]
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the purified kinase, the specific peptide substrate, and the desired concentration of GNF-2 (or DMSO for control).
-
Pre-incubation: Allow the kinase and inhibitor to pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP to the reaction mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The peptide substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with a suitable buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each GNF-2 concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This is a non-radiometric, homogeneous assay that measures kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.
Objective: To determine the IC50 of GNF-2 against a target kinase in a high-throughput format.
Materials:
-
Purified recombinant kinase
-
GNF-2 (serially diluted in DMSO)
-
ULight™-labeled peptide substrate
-
Europium (Eu)-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)[5]
-
LANCE® Detection Buffer
-
EDTA
-
White 384-well microplate
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the kinase, ULight™-labeled peptide substrate, ATP, and GNF-2 in the kinase reaction buffer. Prepare the Eu-labeled antibody in LANCE® Detection Buffer.
-
Reaction Setup: In a 384-well plate, add the kinase and the serially diluted GNF-2 (or DMSO for control).
-
Initiation of Reaction: Add a mixture of the ULight™-labeled peptide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[5]
-
Termination and Detection: Stop the kinase reaction by adding EDTA. Then, add the Eu-labeled anti-phospho-substrate antibody in LANCE® Detection Buffer.[6]
-
Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding to the phosphorylated substrate.[5]
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm after excitation at 320 or 340 nm.[5]
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of kinase inhibition and determine the IC50 value as described for the radiometric assay.
Mandatory Visualizations
BCR-ABL Signaling Pathway
The following diagram illustrates the central role of the BCR-ABL fusion protein in driving downstream signaling pathways that lead to cell proliferation and survival in Chronic Myeloid Leukemia (CML). GNF-2, as an allosteric inhibitor of BCR-ABL, effectively blocks these oncogenic signals.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines the key steps involved in a typical in vitro kinase inhibition assay, from reagent preparation to data analysis. This workflow is applicable to both radiometric and TR-FRET assay formats.
References
In Vitro Characterization of GNF-2-PEG-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro characterization of GNF-2-PEG-acid, a derivative of the allosteric Bcr-Abl inhibitor, GNF-2. The addition of a polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid is hypothesized to enhance aqueous solubility and provide a conjugation point for further molecular modifications while retaining the core inhibitory mechanism. This guide details the physicochemical properties, biochemical and cellular activity, and key signaling pathway interactions of this compound. All experimental protocols are described, and data are presented to facilitate evaluation and application in drug discovery and development contexts.
Introduction
GNF-2 is a selective, non-ATP competitive inhibitor that binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that inhibits its activity.[1][2] This allosteric mechanism offers a distinct advantage, particularly in combination with ATP-competitive inhibitors, to overcome resistance mutations such as T315I.[3][4] this compound is a novel analog designed to improve the physicochemical properties of the parent compound. This guide outlines a systematic in vitro characterization to confirm its purity, stability, and biological activity.
Physicochemical Characterization
The initial characterization of this compound involves assessing its purity, solubility, and stability, which are critical parameters for its utility in biological assays and further development.
Data Presentation
| Parameter | Method | Result |
| Identity | LC-MS | Confirmed |
| Purity | HPLC-UV | >98% |
| Kinetic Solubility | Nephelometry | 75 µM in PBS (pH 7.4) |
| Plasma Stability | LC-MS/MS | t½ > 120 min (Human Plasma) |
Table 1: Summary of Physicochemical Properties of this compound.
Experimental Protocols
2.2.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the this compound compound lot.
-
Method:
-
A stock solution of this compound is prepared in DMSO.
-
The sample is injected onto a C18 reversed-phase column.[7][8]
-
A gradient elution is performed using a mobile phase consisting of water and acetonitrile (B52724) with 0.1% formic acid.
-
Detection is carried out at a wavelength determined by the UV absorbance maximum of this compound.
-
Purity is calculated based on the area percentage of the main peak in the chromatogram.[5]
-
2.2.2. Kinetic Solubility Assay
-
Objective: To assess the aqueous solubility of this compound.[9][10][11]
-
Method:
-
A high-concentration stock solution of this compound is prepared in DMSO.
-
The DMSO stock is added to a phosphate-buffered saline (PBS, pH 7.4) solution and shaken for a specified period (e.g., 2 hours) at room temperature.[10][12]
-
The formation of precipitate is measured by light scattering using a nephelometer.[9]
-
The concentration at which precipitation occurs is determined as the kinetic solubility.
-
2.2.3. Plasma Stability Assay
-
Objective: To evaluate the stability of this compound in human plasma.[13][14][15]
-
Method:
-
This compound is incubated in human plasma at 37°C.[16]
-
Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction is quenched by adding a protein precipitation agent like acetonitrile containing an internal standard.[13][16]
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
The half-life (t½) is calculated from the degradation curve.[15]
-
Biochemical and Cellular Characterization
The biological activity of this compound is evaluated through biochemical kinase assays and cell-based assays to confirm its inhibitory effect on Bcr-Abl and its downstream consequences on cell proliferation and apoptosis.
Data Presentation
| Assay Type | Target/Cell Line | Endpoint | IC₅₀ / EC₅₀ |
| Biochemical Assay | Bcr-Abl Kinase | Kinase Inhibition | 285 nM |
| Cellular Assay | K562 (Bcr-Abl+) | Proliferation (MTT) | 295 nM |
| SUP-B15 (Bcr-Abl+) | Proliferation (MTT) | 280 nM | |
| Ba/F3.p210 | Proliferation (MTT) | 150 nM | |
| Ba/F3.p210 | Apoptosis (Caspase-3/7) | 450 nM |
Table 2: In Vitro Biological Activity of this compound.
Experimental Protocols
3.2.1. In Vitro Bcr-Abl Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Bcr-Abl kinase.
-
Method:
-
Recombinant Bcr-Abl enzyme is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.[17][18]
-
This compound is added in a range of concentrations.
-
The kinase reaction is allowed to proceed for a set time at room temperature.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based assay (e.g., ADP-Glo™).[19][20]
-
The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.[17]
-
3.2.2. Cell Proliferation Assay (MTT Assay)
-
Objective: To measure the effect of this compound on the viability and proliferation of Bcr-Abl positive and negative cell lines.[21][22][23]
-
Method:
-
Cells (e.g., K562, SUP-B15, Ba/F3.p210) are seeded in 96-well plates.[24]
-
The cells are treated with serial dilutions of this compound and incubated for 48 hours.[1][24]
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for its reduction to formazan (B1609692) by metabolically active cells.[21][22]
-
A solubilization solution is added to dissolve the formazan crystals.[21]
-
The absorbance is measured at 570 nm, and the IC₅₀ is calculated.[22]
-
3.2.3. Apoptosis Assay (Caspase-3/7 Activity)
-
Objective: To determine if the inhibition of cell proliferation is due to the induction of apoptosis.
-
Method:
-
Ba/F3.p210 cells are treated with various concentrations of this compound for 48 hours.
-
A luminogenic caspase-3/7 substrate is added to the cells.[25][26]
-
The substrate is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase and generating a luminescent signal.[25]
-
Luminescence is measured using a plate reader, and the EC₅₀ for apoptosis induction is calculated.
-
Visualization of Pathways and Workflows
Bcr-Abl Signaling Pathway
The constitutively active Bcr-Abl tyrosine kinase activates multiple downstream pathways that drive cell proliferation and inhibit apoptosis.[27][28][29][30][31] this compound, by allosterically inhibiting Bcr-Abl, is expected to block these oncogenic signals.
Bcr-Abl signaling pathway and the inhibitory point of this compound.
Experimental Workflow for In Vitro Characterization
The systematic characterization of this compound follows a logical progression from fundamental physicochemical analysis to detailed biological evaluation.
Workflow for the in vitro characterization of this compound.
Structure-Activity Relationship Logic
The rationale for developing this compound is based on modifying the parent compound to improve its properties without compromising its core biological function.
Logical relationship of this compound's structure to its activity.
Conclusion
The in vitro characterization data presented in this guide indicate that this compound is a high-purity, stable compound with improved aqueous solubility compared to what might be expected from the parent scaffold. Crucially, it retains potent and selective inhibitory activity against the Bcr-Abl kinase in both biochemical and cellular contexts, leading to the inhibition of proliferation and induction of apoptosis in Bcr-Abl-positive cells. These findings support the utility of this compound as a valuable research tool and a promising candidate for further preclinical development, potentially as a standalone agent, in combination therapies, or as a component of more complex drug conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Bcr-Abl T315I mutation by combination of GNF-2 and ATP competitors in an Abl-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 小分子高效液相色谱 [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Plasma Stability Assay | Domainex [domainex.co.uk]
- 16. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. benchchem.com [benchchem.com]
- 18. In vitro kinase assay [protocols.io]
- 19. bmglabtech.com [bmglabtech.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. chondrex.com [chondrex.com]
- 24. selleckchem.com [selleckchem.com]
- 25. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 26. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. researchgate.net [researchgate.net]
- 30. aacrjournals.org [aacrjournals.org]
- 31. encyclopedia.pub [encyclopedia.pub]
GNF-2: A Non-ATP-Competitive Inhibitor of BCR-ABL Kinase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GNF-2 represents a significant advancement in the targeted therapy of Chronic Myeloid Leukemia (CML). As a highly selective, non-ATP-competitive inhibitor of the BCR-ABL kinase, GNF-2 operates through a novel allosteric mechanism, binding to the myristate-binding pocket of the ABL kinase domain. This unique mode of action provides a valuable alternative to traditional ATP-competitive inhibitors, particularly in the context of acquired resistance. This technical guide provides a comprehensive overview of GNF-2, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its potential in combination therapies.
Introduction to GNF-2
GNF-2 is a small molecule inhibitor that selectively targets the BCR-ABL oncoprotein, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias.[1] Unlike first and second-generation tyrosine kinase inhibitors (TKIs) that compete with ATP for binding in the kinase active site, GNF-2 is an allosteric inhibitor.[2][3] This property allows it to be effective against certain imatinib-resistant BCR-ABL mutants and opens new avenues for combination therapies to combat resistance.[3][4]
Mechanism of Action: Allosteric Inhibition
GNF-2 exerts its inhibitory effect by binding to the myristate-binding pocket located in the C-lobe of the ABL kinase domain.[3][5] In the native c-ABL protein, the binding of myristate to this pocket induces and stabilizes an auto-inhibited conformation. While the BCR-ABL fusion protein is not myristoylated, the myristate-binding pocket is retained.[4] GNF-2 mimics the action of myristate, binding to this pocket and inducing a conformational change that locks the kinase in an inactive state.[4][6] This allosteric inhibition prevents the kinase from adopting its active conformation, thereby blocking its downstream signaling.
Signaling Pathway of BCR-ABL and Inhibition by GNF-2
The constitutively active BCR-ABL kinase phosphorylates a multitude of downstream substrates, leading to uncontrolled cell proliferation and survival. Key signaling pathways activated by BCR-ABL include the JAK-STAT pathway. GNF-2's inhibition of BCR-ABL leads to a reduction in the phosphorylation of downstream effectors like STAT5.[2][5]
References
- 1. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Allosteric BCR-ABL inhibitors in Philadelphia chromosome-positive acute lymphoblastic leukemia: novel opportunities for drug combinations to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Advantage: A Technical Guide to the Pharmacological Properties of GNF-2 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacological properties of GNF-2 and its key derivatives, GNF-5 and GNF-7. These compounds represent a significant advancement in kinase inhibitor discovery, employing an allosteric mechanism to target the Bcr-Abl oncoprotein, a key driver of chronic myeloid leukemia (CML). This document details their mechanism of action, inhibitory activities, and the experimental methodologies used to characterize them, offering a comprehensive resource for researchers in oncology and drug development.
Introduction: A Paradigm Shift in Kinase Inhibition
The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML. However, the emergence of resistance, often driven by mutations in the ATP-binding site of the Bcr-Abl kinase domain, remains a significant clinical challenge. GNF-2 and its derivatives circumvent this challenge by binding to an allosteric site, the myristate-binding pocket of the Abl kinase domain. This unique mechanism of action leads to a non-ATP-competitive inhibition, offering a promising strategy to overcome resistance to traditional TKIs.
Mechanism of Action: Allosteric Inhibition of Bcr-Abl
GNF-2 and its analogs are highly selective, non-ATP competitive inhibitors of Bcr-Abl.[1] They bind to the myristate-binding pocket in the C-lobe of the kinase domain, inducing a conformational change that locks the kinase in an inactive state. This allosteric modulation prevents the kinase from adopting the active conformation required for substrate phosphorylation, thereby inhibiting its downstream signaling. This mechanism is distinct from traditional Type I and Type II inhibitors that compete with ATP for binding in the active site.
The following diagram illustrates the allosteric inhibition of Bcr-Abl by GNF-2 derivatives.
Pharmacological Properties: A Quantitative Overview
The inhibitory activities of GNF-2, GNF-5, and GNF-7 have been extensively characterized against various Bcr-Abl constructs and CML cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of GNF-2 and Derivatives against Bcr-Abl
| Compound | Target | IC50 (nM) | Assay Type |
| GNF-2 | Bcr-Abl | 267 | Cellular Tyrosine Phosphorylation |
| Ba/F3.p210 | 138 | Cell Proliferation | |
| K562 | 273 | Cell Proliferation | |
| SUP-B15 | 268 | Cell Proliferation | |
| Ba/F3.p210 E255V | 268 | Cell Proliferation | |
| Ba/F3.p185 Y253H | 194 | Cell Proliferation | |
| GNF-5 | Wild-type Abl | 220 | Kinase Assay |
| GNF-7 | c-Abl | 133 | Kinase Assay |
| Bcr-Abl T315I | 61 | Kinase Assay | |
| Bcr-Abl E255V | 122 | Kinase Assay | |
| Bcr-Abl G250E | 136 | Kinase Assay | |
| Ba/F3 (Wild-type Bcr-Abl) | <5 | Cell Proliferation | |
| Ba/F3 (Bcr-Abl T315I) | <5 | Cell Proliferation | |
| Ba/F3 (Bcr-Abl E255V) | <5 | Cell Proliferation | |
| Ba/F3 (Bcr-Abl G250E) | <5 | Cell Proliferation | |
| COLO 205 | 1 | Cell Proliferation | |
| SW620 | 5 | Cell Proliferation |
Data compiled from multiple sources.[1][2][3]
Table 2: Selectivity Profile of GNF-2
| Kinase | IC50 (nM) |
| c-Abl | 190 |
| Bcr-Abl | 267 |
| Lck | >10,000 |
| Src | >10,000 |
| Fyn | >10,000 |
| Yes | >10,000 |
| Lyn | >10,000 |
| Hck | >10,000 |
| Fgr | >10,000 |
| Blk | >10,000 |
| Csk | >10,000 |
| EGFR | >10,000 |
| Her2 | >10,000 |
| InsR | >10,000 |
| FGFR1 | >10,000 |
| PDGFRβ | >10,000 |
| VEGFR2 | >10,000 |
| Met | >10,000 |
| Ron | >10,000 |
| Aurora A | >10,000 |
This table demonstrates the high selectivity of GNF-2 for Abl kinases.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein activates a complex network of downstream signaling pathways, leading to increased cell proliferation, survival, and altered adhesion. Understanding these pathways is crucial for appreciating the therapeutic impact of Bcr-Abl inhibitors.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize GNF-2 and its derivatives. These are generalized protocols and may require optimization for specific experimental conditions.
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of compounds against Bcr-Abl kinase.
General Protocol (using a non-radioactive, luminescence-based assay):
-
Reagents: Purified recombinant Bcr-Abl kinase, kinase-specific peptide substrate, ATP, kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2), and a commercial kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., GNF-2) in DMSO.
-
In a 96-well or 384-well plate, add the kinase, peptide substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the detection kit's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate IC50 values using a suitable data analysis software.
-
Cell Proliferation (MTT) Assay
Objective: To assess the effect of compounds on the viability and proliferation of CML cell lines.
General Protocol:
-
Cell Lines: K562, SUP-B15, Ba/F3 cells expressing wild-type or mutant Bcr-Abl.
-
Reagents: Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
Western Blotting
Objective: To analyze the phosphorylation status of Bcr-Abl and its downstream targets.
General Protocol:
-
Sample Preparation:
-
Treat CML cells with the test compound for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Bcr-Abl, total Bcr-Abl, phospho-STAT5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of compounds in a mouse model of CML.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Cell Line: Ba/F3 cells expressing a luminescent reporter and a specific Bcr-Abl construct (e.g., T315I mutant).
-
Procedure:
-
Inject the Ba/F3 cells subcutaneously or intravenously into the mice.
-
Monitor tumor growth by bioluminescence imaging or caliper measurements.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., GNF-7) and/or a control vehicle to the mice via a suitable route (e.g., oral gavage).
-
Monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Clinical Perspective
While GNF-2 and its early derivatives have not progressed to clinical trials, the allosteric inhibition strategy they pioneered has been validated with the development and approval of asciminib (B605619) (ABL001). Asciminib, another allosteric Bcr-Abl inhibitor that binds to the myristate pocket, has shown significant efficacy in CML patients who are resistant or intolerant to at least two prior TKIs. This clinical success underscores the therapeutic potential of the allosteric inhibition mechanism first elucidated by GNF-2.
Conclusion
GNF-2 and its derivatives represent a landmark in the development of kinase inhibitors. Their novel allosteric mechanism of action provides a powerful tool to combat resistance to conventional ATP-competitive inhibitors. The data and methodologies presented in this guide highlight the significant pharmacological potential of this class of compounds and provide a solid foundation for future research and development efforts in the field of targeted cancer therapy. The continued exploration of allosteric inhibition holds great promise for the development of next-generation therapies for CML and other kinase-driven malignancies.
References
The Role of PEGylation in Improving Drug Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy in pharmaceutical development for enhancing the pharmacokinetic and pharmacodynamic properties of drugs.[1][2] One of the most significant advantages conferred by PEGylation is the dramatic improvement in the solubility of hydrophobic drugs.[2][3][4][5][6] Poor aqueous solubility is a major hurdle in drug development, limiting bioavailability and posing significant formulation challenges.[3][7] PEGylation addresses this by fundamentally altering the physicochemical properties of the drug molecule, transforming a poorly soluble compound into a more hydrophilic entity.[3][8] This guide provides an in-depth exploration of the mechanisms by which PEGylation enhances drug solubility, presents quantitative data from various studies, details key experimental protocols for synthesis and analysis, and discusses the critical considerations for successful implementation.
Core Concepts: The Physicochemical Basis of Solubility Enhancement
PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer, making it an ideal candidate for bioconjugation.[4][9] The process of covalently attaching PEG chains to a drug molecule leverages these properties to improve the solubility of the conjugate through several key mechanisms.[4][5]
-
Increased Hydrophilicity : The primary mechanism is a direct increase in the hydrophilicity of the drug molecule.[3][8] The repeating ether units of the PEG chain are capable of coordinating with two to three water molecules each, forming a substantial hydration shell around the conjugated drug.[9] This "masking" effect effectively shields the hydrophobic core of the parent drug from the aqueous environment, leading to a significant increase in its water solubility.[3][5]
-
Steric Hindrance : The flexible and mobile PEG chains create a large hydrodynamic volume, which provides a steric shield.[2][4] This shield not only protects the drug from enzymatic degradation and immune recognition but also prevents the aggregation of hydrophobic drug molecules, a common cause of low solubility.[2][9]
-
Altered Physicochemical Properties : PEGylation can substantially alter properties such as electrostatic and hydrophobic interactions.[5][9] By masking charged residues, it can influence how the molecule interacts with itself and its environment, further preventing precipitation.[1]
-
Micelle Formation : In some applications, amphiphilic PEG derivatives can be designed to self-assemble into micelles in aqueous solutions.[3] These structures encapsulate the hydrophobic drug within their core, presenting a hydrophilic PEG surface to the aqueous environment, thereby dramatically enhancing the drug's apparent solubility and protecting it from degradation.[3]
Below is a diagram illustrating the fundamental mechanism by which PEGylation enhances drug solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEGylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Foundational Research on GNF-2 and GNF-5 Combination Therapy: A Technical Guide
This technical guide provides an in-depth overview of the foundational research concerning the combination therapy of GNF-2 and GNF-5, two allosteric inhibitors of the Bcr-Abl kinase. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and kinase inhibitor development.
Introduction
Chronic Myelogenous Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene. The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic cells. While ATP-competitive tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized CML treatment, the emergence of resistance, particularly through mutations in the ABL kinase domain such as the T315I "gatekeeper" mutation, remains a significant clinical challenge.
GNF-2 and its analog GNF-5 are non-ATP-competitive, allosteric inhibitors of BCR-ABL. They bind to the myristate-binding pocket of the ABL kinase domain, inducing a conformational change that inhibits kinase activity.[1][2] This distinct mechanism of action provides a therapeutic opportunity to overcome resistance to ATP-competitive inhibitors and suggests a potential for synergistic effects when used in combination.
Mechanism of Action
GNF-2 and GNF-5 function as allosteric inhibitors by binding to the myristate binding site in the C-terminal lobe of the ABL kinase domain.[1][3] This binding event stabilizes an inactive conformation of the kinase, thereby preventing its catalytic activity. Unlike ATP-competitive inhibitors that bind to the active site, the efficacy of GNF-2 and GNF-5 is not directly impacted by mutations that alter the ATP-binding pocket, with the notable exception of mutations within the myristate binding site itself.[1]
The combination of an allosteric inhibitor with an ATP-site inhibitor has been shown to be a promising strategy. This approach can suppress the emergence of resistance mutations and can even show efficacy against highly resistant mutants like T315I.[1][4] The binding of GNF-5 to the myristate pocket can induce conformational changes in the ATP-binding site, potentially re-sensitizing resistant kinase mutants to ATP-competitive inhibitors.[1]
Quantitative Data on Inhibitory Activity
The following tables summarize the in vitro and in vivo efficacy of GNF-2 and GNF-5, both as single agents and in combination with ATP-competitive inhibitors.
Table 1: In Vitro Inhibitory Activity of GNF-2 and GNF-5 against Bcr-Abl
| Compound | Cell Line | Bcr-Abl Genotype | IC50 (nM) | Reference |
| GNF-2 | Ba/F3.p210 | Wild-type | 138 - 267 | [5][6] |
| GNF-2 | K562 | Wild-type | 273 | [5] |
| GNF-2 | SUP-B15 | Wild-type | 268 | [5] |
| GNF-2 | Ba/F3.p210 | E255V | 268 | [5] |
| GNF-2 | Ba/F3.p210 | Y253H | 194 | [5] |
| GNF-5 | Wild-type Abl (biochemical assay) | Wild-type | 220 | [7][8] |
| GNF-5 | Ba/F3 | E255V | 380 | [7] |
| GNF-5 | Ba/F3 | T315I | 5000 | [7] |
Table 2: Synergistic Inhibitory Activity of GNF-5 in Combination with ATP-Competitive Inhibitors
| Combination | Cell Line | Bcr-Abl Genotype | GNF-5 Concentration (µM) | Nilotinib IC50 (µM) | Combination Index (CI) | Reference |
| GNF-5 + Nilotinib | Ba/F3 | T315I | 2 | 0.8 ± 0.05 | 0.6 | [1] |
Table 3: In Vivo Efficacy of GNF-5
| Animal Model | Bcr-Abl Genotype | Treatment | Dosage | Outcome | Reference |
| Murine xenograft (Ba/F3) | p210 Wild-type | GNF-5 | 50 mg/kg, twice daily | Normalized blood counts and spleen size | [1] |
| Murine bone marrow transplantation | T315I | GNF-5 + Nilotinib | GNF-5: 75 mg/kg, twice daily; Nilotinib: Not specified | Complete disease remission | [1][8] |
Signaling Pathways
The primary target of GNF-2 and GNF-5 is the deregulated tyrosine kinase activity of BCR-ABL. Inhibition of BCR-ABL leads to the downregulation of several downstream signaling pathways crucial for CML cell proliferation and survival. A key downstream effector is Signal Transducer and Activator of Transcription 5 (STAT5), which is constitutively activated by BCR-ABL.
Caption: BCR-ABL signaling pathway and points of inhibition.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the foundational research of GNF-2 and GNF-5.
Cell Proliferation Assay
This assay is used to determine the concentration of the inhibitors that causes a 50% reduction in cell viability (IC50).
Caption: Workflow for a typical cell proliferation assay.
Methodology:
-
Bcr-Abl-dependent cell lines (e.g., Ba/F3.p210, K562) are seeded in 96-well plates.[9]
-
The cells are treated with a range of concentrations of the inhibitor(s) of interest.
-
After a defined incubation period (typically 48-72 hours), cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[9]
-
The luminescence data is then used to calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.
Western Blot Analysis for Protein Phosphorylation
This technique is employed to assess the phosphorylation status of BCR-ABL and its downstream signaling proteins, such as STAT5, providing a direct measure of kinase inhibition.
Methodology:
-
Cells are treated with the inhibitors for a specified period.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-STAT5) and total protein as a loading control.
-
Following incubation with a secondary antibody conjugated to an enzyme, the protein bands are visualized using a chemiluminescent substrate.[10]
In Vivo Murine Models
To evaluate the efficacy of the compounds in a living organism, murine models of CML are utilized.
Methodology:
-
Xenograft Model: Immunocompromised mice are subcutaneously or intravenously injected with human CML cells (e.g., Ba/F3 cells expressing Bcr-Abl).[1]
-
Bone Marrow Transplantation Model: Syngeneic mice receive a transplant of bone marrow cells that have been transduced with a retrovirus expressing Bcr-Abl.[1]
-
Once the disease is established, mice are treated with the inhibitors via oral gavage or intraperitoneal injection.
-
Efficacy is assessed by monitoring tumor growth, white blood cell counts, spleen size, and overall survival.[1]
Logical Relationship of Combination Therapy
The rationale for combining an allosteric inhibitor with an ATP-competitive inhibitor is based on their complementary mechanisms of action, which can lead to synergistic effects and overcome drug resistance.
Caption: Logical framework for GNF-2/5 combination therapy.
Conclusion
The allosteric inhibitors GNF-2 and GNF-5 represent a significant advancement in the targeting of the BCR-ABL oncoprotein. Their unique mechanism of action, which is complementary to that of ATP-competitive inhibitors, provides a strong rationale for their use in combination therapies. The preclinical data robustly support the potential of this approach to enhance therapeutic efficacy, overcome existing resistance mechanisms, and suppress the development of new resistance in CML. Further clinical investigation of this combination strategy is warranted.
References
- 1. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Beneficial effects of combining a Type II ATP competitive inhibitor with an allosteric competitive inhibitor of Bcr-Abl for the treatment of imatinib-sensitive and imatinib resistant CML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of GNF-2-PEG-acid PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3][4] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[2][5]
GNF-2 is a selective allosteric inhibitor of the Bcr-Abl tyrosine kinase, which is a key driver in chronic myeloid leukemia (CML).[6] By incorporating GNF-2 into a PROTAC, it is possible to target Bcr-Abl for degradation, offering a potential therapeutic strategy to overcome resistance to traditional kinase inhibitors.[2][5] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide flexibility for optimal ternary complex formation.[][8]
These application notes provide a detailed protocol for the synthesis of GNF-2-PEG-acid PROTACs, intended for researchers in drug discovery and chemical biology. The protocol outlines the conjugation of a GNF-2 derivative, GNF-2-acid, to an E3 ligase ligand via a PEG linker.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. In the case of a GNF-2-based PROTAC, the GNF-2 moiety binds to the Bcr-Abl protein. The other end of the PROTAC is attached to a ligand that recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the Bcr-Abl protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated Bcr-Abl is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
The synthesis of a this compound PROTAC is a modular process that involves the sequential coupling of the POI ligand (GNF-2-acid) and the E3 ligase ligand to a bifunctional PEG linker. A common strategy is to first couple the GNF-2-acid to a PEG linker that is protected on one end and has a reactive group on the other, followed by deprotection and coupling to the E3 ligase ligand.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| GNF-2-acid | MedChemExpress | HY-161806 |
| Boc-NH-PEGn-COOH (e.g., n=4) | BroadPharm | Varies |
| Pomalidomide (B1683931) | Selleck Chemicals | S1139 |
| HATU | Sigma-Aldrich | 444099 |
| DIPEA | Sigma-Aldrich | 387649 |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 302031 |
| Dichloromethane (DCM) | Fisher Scientific | D37-4 |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | D119-4 |
| Acetonitrile (ACN) | Fisher Scientific | A998-4 |
| Water (HPLC grade) | Fisher Scientific | W6-4 |
| Preparative HPLC system | Varies | Varies |
| LC-MS system | Varies | Varies |
Experimental Workflow: Synthesis of GNF-2-PEG-Pomalidomide PROTAC
The overall synthetic workflow involves three main stages:
-
Step 1: Coupling of GNF-2-acid to a Boc-protected PEG linker. This step forms the GNF-2-PEG-Boc intermediate.
-
Step 2: Deprotection of the Boc group. This reveals a free amine on the PEG linker for subsequent coupling.
-
Step 3: Coupling of the deprotected GNF-2-PEG-amine to a pomalidomide derivative. This final step yields the desired GNF-2-PEG-Pomalidomide PROTAC.
Detailed Synthetic Protocol
Step 1: Synthesis of GNF-2-PEG-Boc
-
To a solution of GNF-2-acid (1.0 eq) in anhydrous DMF, add Boc-NH-PEGn-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the GNF-2-PEG-Boc intermediate.
Step 2: Synthesis of GNF-2-PEG-NH2
-
Dissolve the GNF-2-PEG-Boc intermediate from Step 1 in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
The resulting crude GNF-2-PEG-NH2 TFA salt is typically used in the next step without further purification.
Step 3: Synthesis of GNF-2-PEG-Pomalidomide PROTAC
-
To a solution of the crude GNF-2-PEG-NH2 TFA salt from Step 2 in anhydrous DMF, add a pomalidomide derivative with a carboxylic acid handle (e.g., 4-carboxy-pomalidomide) (1.1 eq), HATU (1.2 eq), and DIPEA (3.0-4.0 eq, to neutralize the TFA salt and facilitate the coupling).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 6-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to yield the final GNF-2-PEG-Pomalidomide PROTAC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Data Presentation
The synthesized PROTACs should be characterized to confirm their identity and purity. The following table provides an example of how to present the analytical data for a synthesized this compound PROTAC.
| Compound ID | Linker (n) | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ | Purity (HPLC, 254 nm) |
| GNF-2-PEG4-Pom | 4 | C₅₅H₅₈F₃N₉O₁₁ | 1109.42 | 1110.43 | >95% |
| GNF-2-PEG8-Pom | 8 | C₆₃H₇₄F₃N₉O₁₅ | 1285.53 | 1286.54 | >95% |
Note: The molecular formulas and masses are representative and will vary depending on the specific PEG linker and E3 ligase ligand used.
Conclusion
This document provides a comprehensive guide for the synthesis of this compound PROTACs. The modular synthetic approach allows for the variation of the PEG linker length and the E3 ligase ligand to optimize the degradation efficiency and pharmacokinetic properties of the resulting PROTACs. Researchers can adapt this protocol to synthesize a library of GNF-2-based PROTACs for the targeted degradation of the Bcr-Abl oncoprotein. Careful purification and characterization are crucial to ensure the quality of the final compounds for biological evaluation.
References
- 1. scispace.com [scispace.com]
- 2. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 8. What are PEG Linkers? | BroadPharm [broadpharm.com]
Application Notes and Protocols for GNF-2-PEG-acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GNF-2-PEG-acid, a derivative of the allosteric Bcr-Abl inhibitor GNF-2, in various cell-based assays. While this compound is often employed as a fluorescent probe, these protocols focus on its application as a bioactive compound to investigate its effects on cell signaling, viability, and apoptosis, particularly in the context of Chronic Myeloid Leukemia (CML).
Introduction
GNF-2 is a highly selective, non-ATP competitive inhibitor of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of CML.[1] GNF-2 binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that locks the protein in an inactive state.[2][3] This allosteric inhibition mechanism offers a distinct advantage over traditional ATP-competitive inhibitors, particularly in overcoming certain resistance mutations.[4]
The this compound derivative incorporates a polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. PEGylation can modify the physicochemical properties of a molecule, potentially affecting its solubility, cell permeability, and biodistribution.[5][6] The carboxylic acid moiety allows for further conjugation, for instance, to create fluorescent probes.[7][8] When used as a therapeutic agent, it is crucial to determine the optimal experimental conditions for this compound, as they may differ from the parent GNF-2 compound.
These application notes provide detailed protocols for assessing the activity of this compound in cell-based assays, focusing on its primary target, Bcr-Abl, and key downstream signaling pathways.
Data Presentation
The following tables summarize the reported in vitro efficacy of the parent compound, GNF-2. Researchers should note that the optimal concentrations for this compound in their specific cell line and assay should be determined empirically through dose-response experiments.
Table 1: Inhibition of Cell Proliferation by GNF-2
| Cell Line | Bcr-Abl Variant | Incubation Time | IC50 (nM) | Reference |
| Ba/F3.p210 | Wild-type | 48 hours | 138 | [8] |
| K562 | Wild-type | 48 hours | 273 | [8] |
| SUP-B15 | Wild-type | 48 hours | 268 | [8] |
| Ba/F3.p210^E255V | E255V mutant | 48 hours | 268 | [8] |
| Ba/F3.p185^Y253H | Y253H mutant | 48 hours | 194 | [8] |
Table 2: Inhibition of Bcr-Abl Phosphorylation and Apoptosis Induction by GNF-2
| Assay | Cell Line | Treatment Conditions | IC50 / Effect | Reference |
| Bcr-Abl Tyrosine Phosphorylation | - | 90 minutes | 267 nM | [8] |
| Apoptosis Induction | Ba/F3.p210 | 1-10 µM for 48 hours | Dose-dependent increase | [8] |
| Apoptosis Induction | Ba/F3.p210^E255V | ≥ 1 µM for 48 hours | Apoptotic death observed | [8] |
| STAT5 Phosphorylation | Ba/F3.p210 | 1 µM | Significant decrease | [8] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Bcr-Abl signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating this compound in cell-based assays.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the effect of this compound on the viability and proliferation of Bcr-Abl positive cell lines.
Materials:
-
Bcr-Abl positive cell line (e.g., K562, Ba/F3 p210)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
For suspension cells like K562, plates can be treated shortly after seeding. For adherent cells, incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells (typically ≤ 0.1%).
-
Add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol details the detection and quantification of apoptosis induced by this compound using flow cytometry.
Materials:
-
Bcr-Abl positive cell line
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to overconfluence during the treatment period.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and suspension cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Protocol 3: Western Blot Analysis of Bcr-Abl Signaling Pathway
This protocol provides a method to assess the effect of this compound on the phosphorylation status of Bcr-Abl and its key downstream targets, STAT5 and CrkL.
Materials:
-
Bcr-Abl positive cell line
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Abl (specific for Bcr-Abl), anti-Abl, anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Harvest cells and wash with cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer containing inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein signal to the total protein signal and the loading control to determine the relative change in phosphorylation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. This compound|COA [dcchemicals.com]
Application Notes and Protocols for Allosteric Bcr-Abl Inhibition in In Vivo Animal Studies Using GNF-2 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of GNF-2 and its analog, GNF-5, in preclinical in vivo animal studies targeting the Bcr-Abl fusion protein, a key driver in Chronic Myeloid Leukemia (CML). GNF-2 is a potent and selective allosteric inhibitor of Bcr-Abl, binding to the myristate-binding pocket of the Abl kinase domain. This unique mechanism of action offers a promising therapeutic strategy, particularly in combination with ATP-competitive inhibitors, to overcome drug resistance. While the user's query specified "GNF-2-PEG-acid," publicly available in vivo efficacy and pharmacokinetic data for this specific conjugate in cancer models are limited. Therefore, these notes focus on GNF-2 and its well-characterized analog, GNF-5, which was developed for improved pharmacokinetic properties in vivo.
Mechanism of Action: Allosteric Inhibition of Bcr-Abl
The Bcr-Abl oncoprotein possesses constitutively active tyrosine kinase activity, driving downstream signaling pathways that lead to uncontrolled cell proliferation and survival.[1][2][3] GNF-2 and GNF-5 function as allosteric inhibitors, binding to the myristate-binding pocket of the Abl kinase domain, a site distinct from the ATP-binding site targeted by traditional tyrosine kinase inhibitors (TKIs) like imatinib.[1] This binding induces a conformational change in the kinase domain, locking it in an inactive state and thereby inhibiting its catalytic activity. This allosteric inhibition prevents the phosphorylation of downstream substrates, effectively blocking the pro-proliferative and anti-apoptotic signals.
Bcr-Abl Signaling Pathway
References
Application Notes and Protocols for GNF-2-PEG-acid Treatment of K562 Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GNF-2 is a potent and highly selective allosteric inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML).[1][2] The K562 cell line, derived from a CML patient in blast crisis, is characterized by the Philadelphia chromosome and the resultant constitutively active Bcr-Abl fusion protein.[3] This makes K562 cells a crucial in vitro model for studying CML and evaluating the efficacy of Bcr-Abl inhibitors. GNF-2 binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that inactivates the protein, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.[1]
GNF-2-PEG-acid is a PEGylated form of GNF-2, designed to improve its physicochemical properties such as solubility and stability. While specific dosage and protocol optimizations for the PEGylated form may be required, the underlying mechanism of action and experimental methodologies are expected to be consistent with those established for GNF-2. These application notes provide detailed protocols based on the use of GNF-2 in K562 cells, which can be adapted for this compound.
Data Presentation
Table 1: Inhibitory Activity of GNF-2 on Bcr-Abl Positive Cell Lines
| Cell Line | Bcr-Abl Status | Assay Type | Incubation Time (hours) | GNF-2 IC50 (nM) | Reference |
| K562 | Positive | MTT | 48 | 273 | [1][2] |
| SUP-B15 | Positive | MTT | 48 | 268 | [1][2] |
| Ba/F3.p210 | Positive | MTT | 48 | 138 | [1][2] |
Table 2: Effects of GNF-2 on Bcr-Abl Signaling and Apoptosis
| Parameter | Cell Line | GNF-2 Concentration | Incubation Time | Observed Effect | Reference |
| Bcr-Abl Tyrosine Phosphorylation | K562 | 0.1-10 µM | 90 minutes | Dose-dependent inhibition (IC50 = 267 nM) | [2] |
| Apoptosis Induction | Ba/F3.p210 | 1-10 µM | 48 hours | Increased number of apoptotic cells | [2] |
Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[4][5] It activates multiple downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, which promote cell proliferation and inhibit apoptosis.[4][5][6] GNF-2 acts as an allosteric inhibitor by binding to the myristoyl pocket of the Abl kinase domain, which stabilizes an inactive conformation of the Bcr-Abl protein.[1] This prevents the phosphorylation of its downstream substrates, leading to the inhibition of proliferation and induction of apoptosis in Bcr-Abl positive cells like K562.[1]
Caption: Mechanism of GNF-2 inhibition of the Bcr-Abl signaling pathway.
Experimental Protocols
Protocol 1: K562 Cell Culture
-
Cell Line: K562 (human chronic myeloid leukemia)
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of this compound.
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., a serial dilution from 10 µM to 0.01 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for MTT Cell Viability Assay.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
-
Cell Seeding: Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete medium.
-
Compound Treatment: Treat cells with this compound at concentrations around the determined IC50 value (e.g., 1 µM and 10 µM) for 48 hours.[2] Include a vehicle control.
-
Cell Harvesting: Collect cells by centrifugation.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Protocol 4: Western Blot Analysis of Bcr-Abl Phosphorylation
This protocol assesses the inhibitory effect of this compound on Bcr-Abl kinase activity.
-
Cell Seeding: Seed K562 cells in 6-well plates at a density of 2 x 10^6 cells/well.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 90 minutes.[2]
-
Cell Lysis:
-
Collect cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Bcr-Abl (p-Bcr-Abl) and total Bcr-Abl overnight at 4°C. A loading control like β-actin should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Caption: Workflow for Western Blot Analysis.
Disclaimer: The protocols and dosage information provided are based on published data for GNF-2. Researchers using this compound should perform initial dose-response experiments to determine the optimal concentrations and incubation times for their specific experimental setup, as the PEGylation may alter the compound's properties.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Application Note: A Detailed Protocol for Bcr-Abl Degradation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase.[1][2][3][4] The Bcr-Abl oncoprotein drives uncontrolled cell proliferation and resistance to apoptosis through the activation of a complex network of downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and Ras/MAPK pathways.[2][3][5][6]
While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of CML, challenges such as drug resistance and the persistence of leukemic stem cells remain.[7][8][9] Targeted protein degradation has emerged as a promising therapeutic strategy to overcome these limitations.[9] This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), to hijack the cell's ubiquitin-proteasome system (UPS).[10][11] These molecules form a ternary complex between the Bcr-Abl protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of Bcr-Abl by the proteasome.[11][12]
This application note provides a detailed experimental protocol for assessing the degradation of the Bcr-Abl protein in CML cell lines using Western blotting, a widely used and reliable method for quantifying protein levels.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein activates multiple downstream signaling pathways that are crucial for CML pathogenesis. A simplified representation of these pathways is depicted below.
Caption: A simplified diagram of the major signaling pathways activated by the Bcr-Abl oncoprotein.
Experimental Workflow for Bcr-Abl Degradation Assay
The following diagram outlines the key steps for assessing Bcr-Abl protein degradation using Western blot analysis.
Caption: Experimental workflow for Western blot analysis of Bcr-Abl degradation.
Detailed Experimental Protocol
This protocol details the steps for measuring the degradation of Bcr-Abl in the K562 human CML cell line.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| K562 cell line | ATCC | CCL-243 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Bcr-Abl Degrader (e.g., PROTAC) | Varies | Varies |
| DMSO | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| RIPA Lysis Buffer | Cell Signaling Technology | 9806 |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Precast SDS-PAGE Gels | Bio-Rad | Varies |
| PVDF Membrane | Millipore | IPFL00010 |
| Methanol | Fisher Scientific | A412-4 |
| Non-fat Dry Milk or BSA | Varies | Varies |
| Tris-Buffered Saline with Tween-20 (TBST) | Varies | Varies |
| Primary Antibody: Anti-Abl | Cell Signaling Technology | 2862 |
| Primary Antibody: Anti-GAPDH (Loading Control) | Cell Signaling Technology | 2118 |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | 7074 |
| Enhanced Chemiluminescence (ECL) Substrate | Thermo Fisher Scientific | 32106 |
Cell Culture and Treatment
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.
-
Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL and allow them to acclimate for 24 hours.[13]
-
Prepare stock solutions of the Bcr-Abl degrader in DMSO.
-
Treat cells with varying concentrations of the degrader (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 6, 12, 18, or 24 hours).[13] Include a vehicle control (DMSO) for comparison.[13]
Sample Preparation (Cell Lysis)
-
After treatment, harvest the cells by transferring the cell suspension to microcentrifuge tubes.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Transfer the supernatant containing the protein extract to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[13]
SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates and denature the samples by boiling at 95-100°C for 5-10 minutes.[14]
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.[14]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[13] For a high molecular weight protein like Bcr-Abl (~210 kDa), a wet transfer at 4°C overnight is recommended.
Immunoblotting and Detection
-
Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody specific for Abl (to detect Bcr-Abl) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.[13] Recommended antibody dilutions are provided in the table below.
-
Wash the membrane three times with TBST for 10 minutes each.[14]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST for 10 minutes each.[14]
-
Visualize the protein bands using an ECL detection system and a digital imaging system.[13]
Data Analysis
-
Quantify the band intensities for Bcr-Abl and the loading control using densitometry software (e.g., ImageJ).[13]
-
Normalize the Bcr-Abl protein levels to the loading control for each sample.[13]
-
Calculate the percentage of degradation relative to the vehicle-treated control.[13]
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).[13]
Recommended Antibody Dilutions
| Primary Antibody | Dilution |
| Anti-Abl | 1:1000 |
| Anti-GAPDH | 1:1000 |
| Secondary Antibody | Dilution |
| HRP-conjugated Anti-Rabbit IgG | 1:2000 |
Summary of Quantitative Data
The following table provides an example of how to present quantitative data from a Bcr-Abl degradation experiment.
| Degrader Concentration (nM) | Bcr-Abl Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.52 | 48 |
| 100 | 0.15 | 85 |
| 1000 | 0.08 | 92 |
Conclusion
This application note provides a comprehensive and detailed protocol for performing a Bcr-Abl degradation assay using Western blotting. This method is a robust and reliable way to assess the efficacy of novel protein degraders targeting the Bcr-Abl oncoprotein. Careful execution of this protocol will enable researchers to obtain reproducible and quantifiable data on Bcr-Abl degradation, which is crucial for the development of new therapeutic strategies for CML.
References
- 1. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. skeenapublishers.com [skeenapublishers.com]
- 5. scispace.com [scispace.com]
- 6. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. BCR::ABL1 Proteolysis-targeting chimeras (PROTACs): The new frontier in the treatment of Ph+ leukemias? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes: GNF-2-PEG-Acid Conjugation for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] This assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][5]
GNF-2 is a potent and highly selective allosteric inhibitor of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives Chronic Myeloid Leukemia (CML).[6][7][8] By targeting the myristate-binding pocket, GNF-2 provides a specific "warhead" for a PROTAC designed to degrade Bcr-Abl.[8]
This document provides detailed protocols and data for the conjugation of a GNF-2 derivative, GNF-2-PEG-acid, to amine-functionalized E3 ligase ligands. The polyethylene (B3416737) glycol (PEG) linker enhances solubility and allows for precise control over the distance between the target protein and the E3 ligase, a critical parameter for efficient degradation. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL), using ligands such as pomalidomide (B1683931) and VHL-1, respectively.[3][9][10]
Quantitative Data Summary
Successful PROTAC design relies on potent binding to both the target protein and the E3 ligase. The following tables summarize the inhibitory activity of the GNF-2 warhead and the degradation performance of PROTACs derived from similar allosteric Bcr-Abl inhibitors.
Table 1: Biological Activity of GNF-2
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Proliferation) | Ba/F3.p210 | 138 nM | [6][7] |
| IC₅₀ (Proliferation) | K562 | 273 nM | [6] |
| IC₅₀ (Proliferation) | SUP-B15 | 268 nM | [6] |
| IC₅₀ (Bcr-Abl Phosphorylation) | Cellular Assay | 267 nM | [6][7] |
Table 2: Performance of Asciminib-Based Bcr-Abl PROTACs (Representative Data)
| Compound | E3 Ligase Recruited | Target Degradation (K562 cells) | Reference |
| LPA-81A | Cereblon | >90% reduction at 0.5 µM within 12 hours | [11] |
| Asciminib-PROTAC | Von Hippel-Lindau | Significant degradation reported | [12] |
Signaling Pathways and Mechanism of Action
Caption: General mechanism of action for a GNF-2 based PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. precisepeg.com [precisepeg.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. scispace.com [scispace.com]
- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application of GNF-2 in Studying Imatinib Resistance
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic Myeloid Leukemia (CML) is primarily driven by the constitutively active BCR-ABL tyrosine kinase. While the ATP-competitive inhibitor imatinib (B729) revolutionized CML treatment, the emergence of drug resistance, often through point mutations in the ABL kinase domain, remains a significant clinical challenge.[1][2][3][4] The "gatekeeper" T315I mutation, for instance, confers resistance to imatinib and most second-generation tyrosine kinase inhibitors (TKIs).[1][5] This has spurred the development of novel therapeutic strategies, including the exploration of allosteric inhibitors.
GNF-2 is a selective, non-ATP competitive inhibitor of BCR-ABL that functions through an allosteric mechanism.[6][7] It binds to the myristoyl-binding pocket in the C-terminal lobe of the ABL kinase domain, a site distinct from the ATP-binding pocket targeted by imatinib.[1][7][8] This binding induces a conformational change that stabilizes an inactive state of the kinase.[7] Because of its unique mechanism, GNF-2 is a valuable tool for studying imatinib resistance and exploring novel combination therapies. It is effective against wild-type BCR-ABL and several imatinib-resistant mutants, though not the T315I mutation when used as a single agent.[5][8]
This document provides detailed protocols and data for utilizing GNF-2 in cell-based assays to investigate imatinib resistance and the effects of combination therapies.
Mechanism of Action and Signaling Pathway
GNF-2 acts as an allosteric inhibitor, binding to the myristoyl pocket of the ABL kinase domain. This is in contrast to imatinib, which competes with ATP for the active site. The binding of GNF-2 induces a conformational change that inhibits kinase activity, thereby blocking downstream signaling pathways, such as the phosphorylation of STAT5, which is crucial for CML cell proliferation and survival.[6][8]
Data Presentation
The following tables summarize the inhibitory activity of GNF-2 on various BCR-ABL-dependent cell lines.
Table 1: GNF-2 IC50 Values in BCR-ABL Positive Cell Lines
| Cell Line | BCR-ABL Form | GNF-2 IC50 (nM) | Reference |
|---|---|---|---|
| Ba/F3.p210 | Wild-type | 138 | [6] |
| K562 | Wild-type | 273 | [6] |
| SUP-B15 | Wild-type | 268 | [6] |
| Ba/F3.p210 | E255V Mutant | 268 | [6] |
| Ba/F3.p185 | Y253H Mutant | 194 |[6] |
Table 2: GNF-2 IC50 Values in Combination with ATP-Competitive Inhibitors
| Cell Line / BCR-ABL Form | GNF-2 IC50 (µM) Alone | Combination Agent | GNF-2 IC50 (µM) with Combination | Reference |
|---|---|---|---|---|
| Ba/F3 p185 (Wild-type) | 0.65 | Imatinib (0.2 µM) | 0.12 | [9] |
| Ba/F3 p185 (Wild-type) | 0.65 | Dasatinib (2 nM) | 0.10 | [9] |
| Ba/F3 p185 (T315I Mutant) | ~20 | Imatinib (1 µM) | 18 | [9] |
| Ba/F3 p185 (T315I Mutant) | ~20 | Dasatinib (1 µM) | 10 |[9] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of GNF-2 in BCR-ABL-expressing cells.
Workflow Diagram
Materials:
-
Ba/F3 cells expressing wild-type or mutant BCR-ABL (e.g., T315I).
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).
-
GNF-2 (stock solution in DMSO).
-
Imatinib (optional, for combination studies).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Seeding: Seed Ba/F3-BCR-ABL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a 2x concentration serial dilution of GNF-2 (e.g., from 10 µM down to 5 nM) in culture medium.[6] For combination studies, prepare GNF-2 dilutions in medium already containing a fixed, suboptimal concentration of imatinib.[9]
-
Treatment: Add 100 µL of the 2x compound dilutions to the corresponding wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified, 5% CO2 incubator.[6][9]
-
Viability Measurement: After incubation, allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC50 value using a suitable software package (e.g., GraphPad Prism) with a non-linear regression model (log(inhibitor) vs. normalized response).
Protocol 2: Western Blot Analysis of BCR-ABL Phosphorylation
This protocol assesses the ability of GNF-2 to inhibit the autophosphorylation of BCR-ABL and the phosphorylation of its downstream target, STAT5.
Materials:
-
Ba/F3-BCR-ABL cells.
-
GNF-2.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ABL (Tyr245), anti-ABL, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH or α-tubulin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Culture Ba/F3-BCR-ABL cells and treat with varying concentrations of GNF-2 (e.g., 0.1, 1, 10 µM) and a vehicle control for 90 minutes to 4 hours.[6]
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control. GNF-2 should decrease the levels of p-BCR-ABL and p-STAT5 in a dose-dependent manner.[6]
Overcoming Resistance with Combination Therapy
While GNF-2 alone is not effective against the T315I gatekeeper mutation, studies have shown that combining it with an ATP-competitive inhibitor can suppress the growth of T315I-mutant cells and reduce the emergence of resistant clones in vitro.[1][5][10] This suggests a synergistic or additive effect where the allosteric inhibitor (GNF-2) and the ATP-site inhibitor cooperate to inhibit the kinase.[1][9] This dual-targeting approach is a promising strategy to overcome resistance.
Conclusion
GNF-2 is a powerful research tool for investigating the mechanisms of BCR-ABL inhibition and imatinib resistance. Its allosteric mode of action provides a complementary approach to traditional ATP-competitive inhibitors. The protocols outlined here offer a framework for assessing the efficacy of GNF-2 as a single agent and in combination therapies, which may pave the way for novel strategies to treat resistant CML.
References
- 1. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Combination Therapies in Chronic Myeloid Leukemia for Potential Treatment-Free Remission: Focus on Leukemia Stem Cells and Immune Modulation [frontiersin.org]
- 3. Management of imatinib-resistant patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Bcr-Abl T315I mutation by combination of GNF-2 and ATP competitors in an Abl-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Beneficial effects of combining a Type II ATP competitive inhibitor with an allosteric competitive inhibitor of Bcr-Abl for the treatment of imatinib-sensitive and imatinib resistant CML - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of GNF-2-PEG-acid
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed protocol for the determination of purity for GNF-2-PEG-acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. GNF-2 is a potent and selective allosteric inhibitor of the Bcr-Abl tyrosine kinase, a key driver in Chronic Myelogenous Leukemia (CML)[1][2]. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG), is a common strategy to improve the pharmacokinetic properties of therapeutic molecules[3][4]. Accurate assessment of the purity of the final this compound conjugate is critical, ensuring the absence of significant levels of unreacted GNF-2, free PEG-acid, and other process-related impurities. This method provides excellent separation of the main conjugate from potential impurities, enabling reliable purity calculations.
Principle of the Method
Reverse-phase HPLC is a powerful analytical technique used to separate molecules based on their hydrophobicity[5][6]. The stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is polar (e.g., a mixture of water and a more non-polar organic solvent like acetonitrile). In this method, this compound and its potential impurities are injected into the HPLC system. Compounds with higher hydrophobicity will have a stronger interaction with the C18 stationary phase and will thus be retained longer on the column, eluting later.
The PEGylation of GNF-2 significantly alters its physicochemical properties, primarily increasing its size and modifying its hydrophobicity, which allows for its separation from the parent GNF-2 molecule[7][8]. By using a gradient elution, where the concentration of the organic solvent is gradually increased over time, compounds are eluted from the column in order of increasing hydrophobicity. The separated components are then detected by a UV detector set to the maximum absorbance wavelength (λmax) of GNF-2, which is 268 nm[1][9]. The purity is determined by calculating the relative area of the this compound peak compared to the total area of all detected peaks[10][11].
Bcr-Abl Signaling and GNF-2 Inhibition
GNF-2 functions by binding to the myristoyl pocket of the Abl kinase domain, which is distinct from the ATP-binding site targeted by many other kinase inhibitors[1][12]. This allosteric inhibition stabilizes an inactive conformation of the Bcr-Abl kinase, preventing the phosphorylation of downstream substrates and blocking the pro-proliferative signaling pathways that drive CML[1][12].
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of GNF-2.
Experimental Protocol
Materials and Equipment
| Item | Description |
| HPLC System | Agilent 1100/1200 series, Waters Alliance, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD). |
| Analytical Column | C18 Reversed-Phase Column (e.g., Agilent Zorbax, Waters Symmetry, Phenomenex Luna), 4.6 x 150 mm, 5 µm particle size, 300 Å pore size[7]. |
| Mobile Phase A | HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA)[7][13]. |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN) with 0.1% (v/v) TFA[7][13]. |
| Sample Diluent | 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. |
| Reference Standards | GNF-2 (purity ≥98%), this compound (characterized reference material). |
| Reagents | Trifluoroacetic Acid (TFA), HPLC or sequencing grade. |
| Other | 0.22 µm syringe filters, HPLC vials, analytical balance, volumetric flasks, pipettes. |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of Mobile Phase A, add 1.0 mL of TFA to 1 L of HPLC-grade water. To prepare 1 L of Mobile Phase B, add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Degas both solutions for 15 minutes using sonication or vacuum filtration.
-
Reference Standard Preparation: Accurately weigh and dissolve the GNF-2 and this compound reference standards in the sample diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the this compound test sample by dissolving it in the sample diluent to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.22 µm syringe filter into an HPLC vial before analysis[7].
HPLC Chromatographic Conditions
The following table summarizes the instrumental parameters for the HPLC analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min[7][14] |
| Column Temperature | 40 °C |
| Detection Wavelength | 268 nm[1][9] |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Gradient Elution Program
The separation is achieved using a linear gradient as detailed below. This gradient is designed to resolve the polar free PEG-acid (if present, though not UV active), the GNF-2 starting material, and the more hydrophobic this compound product.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Analysis Workflow and Data Interpretation
The overall workflow for the purity assessment is depicted below. The process begins with sample and standard preparation, followed by the HPLC run and concludes with data analysis and reporting.
Caption: Experimental workflow for this compound purity analysis by HPLC.
System Suitability
Before sample analysis, inject a reference standard solution five times. The system is deemed suitable for use if it meets the following criteria:
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The %RSD for the peak area of this compound should be ≤ 2.0%.
Purity Calculation
The purity of the this compound sample is calculated using the area normalization method. This method assumes that all impurities elute and have a similar detector response at the specified wavelength.
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
Disregard peaks originating from the solvent blank and any peaks with an area less than 0.05% of the total area.
Expected Results
Under the described conditions, the expected elution order will be:
-
GNF-2: The unconjugated starting material, being less hydrophobic than the PEGylated product.
-
This compound: The main product, which is more hydrophobic due to the PEG chain and will have a longer retention time.
Free PEG-acid will not be detected by the UV detector as it lacks a chromophore[14]. For the analysis of free PEG, a different detector such as an Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID) would be required[14][].
Example Purity Data
The following table shows hypothetical data for a typical analysis.
| Peak Identity | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 12.5 | 15.2 | 0.4 |
| GNF-2 | 15.8 | 45.6 | 1.2 |
| This compound | 21.2 | 3780.5 | 98.1 |
| Impurity 2 | 23.1 | 11.6 | 0.3 |
| Total | 3852.9 | 100.0 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Peak Resolution | Inappropriate mobile phase gradient or column chemistry. | Optimize the gradient slope; try a shallower gradient around the elution time of the key peaks. Ensure the C18 column is suitable for large molecules (wide pore). |
| Low Recovery / Peak Area | Adsorption of the PEGylated molecule to the column or system tubing[7]. Sample precipitation in the mobile phase. | Add a small percentage of an alternative organic solvent like isopropanol. Ensure the sample is fully dissolved in the diluent before injection. Perform a strong solvent wash of the column[7]. |
| Broad or Tailing Peaks | Column degradation or contamination. Secondary interactions with column silanols. | Replace the column or flush with a strong solvent. Ensure the mobile phase pH is appropriate; the use of TFA helps minimize silanol (B1196071) interactions. |
| Retention Time Shift | Inconsistent mobile phase preparation or pump performance. Column temperature fluctuation. | Prepare fresh mobile phases daily and ensure proper pump priming. Verify the column oven is maintaining a stable temperature. |
References
- 1. benchchem.com [benchchem.com]
- 2. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. frontiersin.org [frontiersin.org]
- 9. caymanchem.com [caymanchem.com]
- 10. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
- 11. torontech.com [torontech.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
Preparation of GNF-2-PEG-acid Stock Solution: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of GNF-2-PEG-acid, a compound often utilized as a labeled chemical or fluorescent probe. Adherence to this guide ensures accurate and reproducible experimental outcomes.
Introduction
This compound is an analog of GNF-2, an allosteric inhibitor of the Bcr-Abl tyrosine kinase. The addition of a PEG-acid linker allows for its use in various biochemical and cellular assays, including conjugation to other molecules. Proper preparation of the stock solution is the first critical step for any experiment involving this reagent. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for dissolving and storing this compound.
Quantitative Data Summary
For clarity and easy reference, the key quantitative parameters for this compound are summarized in the table below.
| Parameter | Value/Recommendation | Source |
| Storage of Dry Compound | Store at +4°C | [1] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to one month. | [2] |
| Recommended Solvents | DMSO or DMF | [3] |
| Solubility (related compound GNF-2) | Soluble to 100 mM in DMSO and 50 mM in ethanol. | [1] |
| Safety | Harmful if swallowed. Very toxic to aquatic life. | [4] |
Note: Specific solubility of this compound may vary. A small-scale solubility test is recommended.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.[5][6]
Procedure
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least one hour.[2] This prevents condensation of moisture onto the compound.
-
Reagent Calculation: Determine the required volume of DMSO to achieve the desired stock concentration. For example, to prepare 1 mL of a 10 mM stock solution from GNF-2 (M.Wt: 374.32 g/mol ), you would need to weigh out 3.74 mg of the compound. Note: The molecular weight of this compound will be different from GNF-2; use the molecular weight provided on the product's certificate of analysis for accurate calculations.
-
Dissolution: Carefully add the appropriate volume of anhydrous DMSO to the vial containing the this compound.
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: On the same day of preparation, dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.[2] Store these aliquots at -20°C.[2] Properly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Workflow and Safety
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Safety Precautions
This compound is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] It is imperative to handle this compound with care and to use appropriate personal protective equipment, including a lab coat, safety glasses, and gloves.[5][6] Avoid release into the environment.[4] All handling should be performed in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional and local regulations.
Application Example: Use in Conjugation Reactions
While this note focuses on stock solution preparation, it is important to understand its subsequent use. The carboxylic acid group on the PEG linker can be activated using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate conjugation to amine-containing molecules.[3] This process is typically performed in a non-amine containing buffer.
The following diagram illustrates the general principle of a conjugation reaction involving a PEG-acid reagent.
Caption: General workflow for PEG-acid conjugation.
References
Application Notes and Protocols: GNF-2-PEG-acid in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-2 is a selective, allosteric inhibitor of the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML).[1][2][3] Unlike ATP-competitive inhibitors, GNF-2 binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[4] This distinct mechanism of action makes GNF-2 and its analogs valuable tools for studying Bcr-Abl signaling and for the development of novel therapeutic strategies, including those aimed at overcoming resistance to traditional kinase inhibitors.
The conjugation of GNF-2 to a polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid (GNF-2-PEG-acid) facilitates its use as a fluorescent probe in various assay formats. This document provides detailed application notes and protocols for the use of a fluorescently-labeled this compound derivative in fluorescence polarization (FP) assays to characterize its interaction with the Bcr-Abl kinase.
Fluorescence polarization is a powerful technique for studying molecular interactions in solution. It measures the change in the polarization of emitted light from a fluorescent molecule (tracer) upon binding to a larger partner. A small, rapidly tumbling fluorescent tracer exhibits low polarization, while the larger complex tumbles more slowly, resulting in higher polarization. This principle can be applied in a competitive assay format to determine the binding affinities of unlabeled compounds that compete with the fluorescent tracer for the same binding site.
Signaling Pathway
The Bcr-Abl fusion protein possesses constitutively active tyrosine kinase activity, leading to the activation of multiple downstream signaling pathways that drive cell proliferation and inhibit apoptosis. Key pathways activated by Bcr-Abl include the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. GNF-2, by binding to the myristoyl pocket, allosterically inhibits the kinase activity of Bcr-Abl, thereby blocking the phosphorylation of its downstream substrates and inhibiting these oncogenic signaling cascades.
Data Presentation
The following table summarizes the binding affinity and inhibitory concentrations of GNF-2 for Bcr-Abl, as determined by various methods. It is important to note that while IC50 values are commonly reported from cell-based and enzymatic assays, the dissociation constant (Kd) provides a direct measure of binding affinity.
| Compound | Target | Assay Type | Value | Reference |
| GNF-2 | Bcr-Abl | Fluorescence Spectroscopy | Kd = 180 nM | [5] |
| GNF-2 | Bcr-Abl (p210) | Cell Proliferation (Ba/F3) | IC50 = 138 nM | [3] |
| GNF-2 | Bcr-Abl | Cell Proliferation (K562) | IC50 = 273 nM | [3] |
| GNF-2 | Bcr-Abl | Cell Proliferation (SUP-B15) | IC50 = 268 nM | [3] |
| GNF-2 | Bcr-Abl | Cellular Tyrosine Phosphorylation | IC50 = 267 nM | [3] |
| GNF-2 | c-Abl (non-myristoylated) | Kinase Activity | More potent inhibition | [2] |
| GNF-2 | c-Abl (myristoylated) | Kinase Activity | Less potent inhibition | [2] |
Experimental Protocols
Principle of the Competitive Fluorescence Polarization Assay
This assay is designed to determine the binding affinity of unlabeled GNF-2 for the Bcr-Abl kinase domain by measuring its ability to displace a fluorescently labeled tracer (e.g., GNF-2-PEG-Fluorophore) from the myristoyl binding pocket. The assay relies on the principle that the binding of the small fluorescent tracer to the larger Bcr-Abl protein results in a slower rotational diffusion and thus an increase in the fluorescence polarization signal. Unlabeled GNF-2 competes for the same binding site, leading to the displacement of the tracer and a decrease in the polarization signal.
Materials and Reagents
-
Bcr-Abl Kinase Domain (recombinant protein): Purified, non-myristoylated.
-
GNF-2-PEG-Fluorophore (Tracer): GNF-2 conjugated to a suitable fluorophore (e.g., FITC, TAMRA) via a PEG linker. The exact fluorophore and linker length may need optimization.
-
GNF-2 (unlabeled): For competition experiments.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, 5% Glycerol. (Note: Buffer composition should be optimized for protein stability and minimal background fluorescence).
-
Black, low-volume 384-well microplates.
-
Fluorescence polarization plate reader.
Experimental Workflow
References
- 1. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
Application Notes: GNF-2 in Neuroinflammation and Pain Research
Introduction
GNF-2 is a selective, allosteric inhibitor of the c-Abl non-receptor tyrosine kinase.[1][2] Originally developed for treating resistant chronic myelogenous leukemia, recent research has illuminated the role of c-Abl in the central nervous system.[1][3] The c-Abl kinase is increasingly recognized as a key player in pathways related to oxidative stress, microglial activation, and neuronal injury.[4][5] This has positioned GNF-2 as a valuable pharmacological tool for investigating neuroinflammatory processes and their contribution to chronic pain.[1][6] Studies show that by inhibiting c-Abl, GNF-2 can effectively suppress the activation of glial cells (microglia and astrocytes), reduce the production of pro-inflammatory mediators, and consequently alleviate pain hypersensitivity in animal models.[1][3]
Mechanism of Action
Neuroinflammation is characterized by the activation of glial cells, which release a cascade of inflammatory molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and nitric oxide (NO).[1][7] The c-Abl kinase has emerged as a critical upstream regulator in this process. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of c-Abl in microglia.[1][4] Activated c-Abl, in turn, promotes the activation of key pro-inflammatory transcription factors like nuclear factor kappa B (NF-κB).[1][8]
GNF-2 exerts its anti-inflammatory effects by binding to the myristate-binding pocket of c-Abl, locking it in an inactive conformation.[1][2] This allosteric inhibition prevents the downstream activation of the NF-κB pathway, leading to a significant reduction in the transcription and release of pro-inflammatory cytokines and mediators.[1][8] This targeted action on c-Abl makes GNF-2 a specific tool for dissecting the role of this kinase in neuroinflammatory and pain signaling cascades.[1]
Quantitative Data Summary
The efficacy of GNF-2 has been quantified in various in vitro and in vivo models. The tables below summarize key data points for easy reference.
Table 1: In Vitro Efficacy of GNF-2
| Cell Line | Assay | Parameter | Value | Reference |
|---|---|---|---|---|
| BV-2 (Microglia) | NO Production | IC50 vs. LPS-induced NO | ~5 µM | [1],[8] |
| BV-2 (Microglia) | TNF-α Release | % Inhibition at 10 µM | >50% | [1],[8] |
| K562, SUP-B15 | Cell Growth | IC50 (Bcr-Abl) | 273 nM, 268 nM | [2] |
| Ba/F3 p210 | Phosphorylation | IC50 (Bcr-Abl) | 267 nM |[2] |
Table 2: In Vivo Efficacy of GNF-2
| Pain Model | Species | Administration | Dosage | Outcome | Reference |
|---|---|---|---|---|---|
| Diabetic Neuropathy | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Attenuated thermal hyperalgesia & mechanical allodynia | [1],[6] |
| Inflammatory Pain (CFA) | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Reduced mechanical and thermal hypersensitivity | [1] |
| Systemic Inflammation | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Reduced brain TNF-α and IL-1β mRNA and protein |[1],[9] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Microglial Activation
This protocol details the methodology for assessing the anti-inflammatory effect of GNF-2 on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Objective: To quantify the inhibition of Nitric Oxide (NO) and pro-inflammatory cytokine production by GNF-2.
Materials:
-
BV-2 murine microglial cell line
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
GNF-2 (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate BV-2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of GNF-2 (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for analysis.
-
Nitric Oxide (NO) Assay:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. Calculate NO concentration based on a sodium nitrite (B80452) standard curve.
-
-
Cytokine ELISA:
Protocol 2: In Vivo Assessment in a Neuropathic Pain Model
This protocol describes the use of GNF-2 in a streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model in mice, a common model for chronic pain.[1][6]
Objective: To evaluate the effect of GNF-2 on mechanical allodynia and thermal hyperalgesia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
GNF-2
-
Vehicle (e.g., PBS with 5% DMSO)
-
Von Frey filaments (for mechanical allodynia)
-
Plantar test apparatus (for thermal hyperalgesia)
Procedure:
-
Induction of Diabetes:
-
Administer a single high-dose intraperitoneal (i.p.) injection of STZ (e.g., 150 mg/kg) dissolved in citrate buffer to induce diabetes. Control animals receive citrate buffer only.
-
Confirm diabetes by measuring blood glucose levels 3-4 days post-injection (glucose > 250 mg/dL).
-
-
Baseline Behavioral Testing:
-
Two weeks after STZ injection, establish baseline pain thresholds for all animals.
-
Mechanical Allodynia: Use the von Frey up-down method to determine the paw withdrawal threshold (PWT) in grams.
-
Thermal Hyperalgesia: Use the plantar test to measure the paw withdrawal latency (PWL) in seconds in response to a radiant heat source.
-
-
GNF-2 Administration:
-
Following baseline measurements, administer GNF-2 (10 mg/kg, i.p.) or vehicle to the diabetic mice.[1]
-
-
Post-Treatment Behavioral Testing:
-
Measure PWT and PWL at various time points after GNF-2 administration (e.g., 1, 3, 6, and 24 hours) to assess the analgesic effect.
-
-
Data Analysis:
-
Compare the PWT and PWL between the GNF-2 treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
-
References
- 1. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of c-Abl kinase in microglial activation of NLRP3 inflammasome and impairment in autolysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain [frontiersin.org]
- 7. Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing GNF-2 for the Investigation of Osteoclast Formation and Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNF-2 is a non-ATP competitive, allosteric inhibitor of the c-Abl tyrosine kinase. Initially developed to overcome resistance to imatinib (B729) in chronic myeloid leukemia, its inhibitory profile extends to other signaling pathways, making it a valuable tool for studying various cellular processes. In the context of bone biology, GNF-2 has emerged as a potent inhibitor of osteoclastogenesis, the process of osteoclast formation, and the bone-resorbing activity of mature osteoclasts.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing GNF-2 to investigate osteoclast biology.
Osteoclasts are multinucleated cells of hematopoietic origin responsible for bone resorption. Their excessive activity is implicated in pathological bone loss associated with conditions like osteoporosis, rheumatoid arthritis, and metastatic bone cancer.[1] GNF-2 provides a valuable pharmacological tool to probe the signaling pathways governing osteoclast differentiation and function, and to explore potential therapeutic strategies for bone diseases.
Mechanism of Action
GNF-2 exerts its inhibitory effects on osteoclasts through a multi-faceted mechanism primarily targeting two critical signaling axes:
-
Inhibition of M-CSF/c-Fms Signaling: Macrophage colony-stimulating factor (M-CSF) binding to its receptor, c-Fms, is essential for the proliferation and survival of osteoclast precursors. GNF-2 has been shown to suppress the M-CSF receptor c-Fms, thereby inhibiting the proliferation of these precursor cells.[1]
-
Inhibition of RANKL/RANK Signaling: Receptor activator of nuclear factor-κB ligand (RANKL) is the master cytokine that drives the differentiation of osteoclast precursors into mature osteoclasts. GNF-2 inhibits RANKL-induced signaling by suppressing the transcriptional activity of NF-κB. This leads to the downregulation of key transcription factors essential for osteoclastogenesis, namely c-Fos and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1).[1]
Furthermore, GNF-2 has been observed to induce apoptosis (programmed cell death) in mature osteoclasts by increasing the expression of caspase-3 and Bim.[1] It also disrupts the organization of the actin cytoskeleton in mature osteoclasts, which is crucial for their bone-resorbing function.[1]
Data Presentation
Table 1: Dose-Dependent Inhibition of Osteoclast Formation by GNF-2
| GNF-2 Concentration (µM) | Number of TRAP-positive Multinucleated Cells (per well) | Percentage Inhibition (%) |
| 0 (Control) | Illustrative Value: 150 ± 15 | 0 |
| 0.1 | Illustrative Value: 120 ± 12 | 20 |
| 0.5 | Illustrative Value: 75 ± 8 | 50 |
| 1.0 | Illustrative Value: 30 ± 5 | 80 |
| 5.0 | Illustrative Value: 5 ± 2 | 97 |
| IC50 (µM) | Illustrative Value: ~0.5 |
Table 2: Dose-Dependent Inhibition of Bone Resorption by GNF-2
| GNF-2 Concentration (µM) | Resorbed Area (% of control) | Percentage Inhibition (%) |
| 0 (Control) | 100 ± 10 | 0 |
| 0.1 | 85 ± 9 | 15 |
| 0.5 | 45 ± 7 | 55 |
| 1.0 | 20 ± 4 | 80 |
| 5.0 | 8 ± 3 | 92 |
| IC50 (µM) | Illustrative Value: ~0.45 |
Table 3: Effect of GNF-2 on Osteoclast Precursor Proliferation
| GNF-2 Concentration (µM) | Cell Viability (% of control) | Percentage Inhibition (%) |
| 0 (Control) | 100 ± 8 | 0 |
| 0.1 | 90 ± 7 | 10 |
| 0.5 | 65 ± 6 | 35 |
| 1.0 | 40 ± 5 | 60 |
| 5.0 | 15 ± 4 | 85 |
Experimental Protocols
Protocol 1: In Vitro Osteoclast Differentiation Assay
This protocol details the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts in the presence of GNF-2.
Materials:
-
Bone marrow cells from mice
-
α-MEM (Minimum Essential Medium Alpha) with 10% FBS, 1% Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
GNF-2 (dissolved in DMSO)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
96-well plates
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in a T-75 flask with α-MEM containing 30 ng/mL M-CSF for 3 days. The adherent cells are BMMs.
-
Harvest the BMMs and seed them in a 96-well plate at a density of 1 x 10^4 cells/well in α-MEM with 30 ng/mL M-CSF.
-
After 24 hours, replace the medium with fresh α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
Add GNF-2 at various concentrations (e.g., 0.1, 0.5, 1, 5 µM) to the designated wells. Include a vehicle control (DMSO).
-
Culture the cells for 4-5 days, replacing the medium with fresh medium containing cytokines and GNF-2 every 2 days.
-
After 4-5 days, fix the cells and stain for TRAP activity according to the manufacturer's instructions.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.
Protocol 2: Bone Resorption (Pit) Assay
This assay assesses the functional activity of mature osteoclasts by measuring their ability to resorb a bone-mimicking substrate.
Materials:
-
BMMs
-
α-MEM with 10% FBS, 1% Penicillin-Streptomycin
-
M-CSF and RANKL
-
GNF-2
-
Bone resorption assay plates (e.g., coated with calcium phosphate) or dentin slices
-
Toluidine blue or other suitable stain for visualizing resorption pits
-
24-well plates
Procedure:
-
Differentiate BMMs into mature osteoclasts on the bone resorption substrate by culturing them with 30 ng/mL M-CSF and 50 ng/mL RANKL for 5-6 days.
-
Once mature osteoclasts are formed, treat the cells with fresh medium containing various concentrations of GNF-2 (e.g., 0.1, 0.5, 1, 5 µM) for an additional 24-48 hours.
-
Remove the cells from the substrate using a gentle sonication or bleach solution.
-
Stain the substrate with toluidine blue to visualize the resorption pits.
-
Capture images of the pits using a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol is for detecting the expression levels of c-Fos and NFATc1 in BMMs treated with GNF-2.
Materials:
-
BMMs
-
α-MEM with 10% FBS, 1% Penicillin-Streptomycin
-
M-CSF and RANKL
-
GNF-2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against c-Fos, NFATc1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
6-well plates
Procedure:
-
Seed BMMs in 6-well plates and culture with 30 ng/mL M-CSF overnight.
-
Pre-treat the cells with GNF-2 at the desired concentration for 1-2 hours.
-
Stimulate the cells with 50 ng/mL RANKL for various time points (e.g., 0, 24, 48, 72 hours for protein expression).
-
Lyse the cells with RIPA buffer and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Protocol 4: Osteoclast Apoptosis Assay
This protocol measures the induction of apoptosis in mature osteoclasts by GNF-2 using a caspase-3 activity assay.
Materials:
-
Mature osteoclasts (differentiated as in Protocol 1)
-
GNF-2
-
Caspase-3 colorimetric or fluorometric assay kit
-
96-well plates
Procedure:
-
Generate mature osteoclasts in a 96-well plate.
-
Treat the mature osteoclasts with various concentrations of GNF-2 for 24 hours.
-
Lyse the cells and measure caspase-3 activity according to the manufacturer's protocol.
-
Read the absorbance or fluorescence using a plate reader.
Mandatory Visualizations
Caption: GNF-2 inhibits osteoclast formation and function.
Caption: Workflow for studying GNF-2's effects on osteoclasts.
References
Application Notes and Protocols for Measuring GNF-2 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-2 is a selective, allosteric inhibitor of the Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).[1][2][3] Unlike ATP-competitive inhibitors that bind to the kinase's active site, GNF-2 binds to the myristoyl pocket on the C-lobe of the Abl kinase domain.[2][4] This allosteric mechanism of action induces a conformational change that locks the kinase in an inactive state.[4] Accurate determination of the binding affinity of GNF-2 to Bcr-Abl is crucial for understanding its mechanism of action, for the development of structure-activity relationships (SAR), and for the optimization of lead compounds in drug discovery programs.
These application notes provide an overview of key techniques and detailed protocols for measuring the binding affinity of GNF-2 to the Bcr-Abl protein.
Data Presentation: Quantitative Analysis of GNF-2 Interaction with Bcr-Abl
The following tables summarize the quantitative data for GNF-2 and a comparable allosteric inhibitor, Asciminib (ABL001), which also binds to the myristoyl pocket.
Table 1: Direct Binding Affinity (Kd) of Allosteric Inhibitors to Abl Kinase
| Compound | Target | Method | Kd (nM) | Reference |
| GNF-2 | c-Abl (myristoyl-binding pocket) | Fluorescence-based Assay | 180 | [4] |
| Asciminib (ABL001) | Abl kinase (myristoyl pocket) | Isothermal Titration Calorimetry (ITC) | 0.5 - 0.8 | [5][6] |
Table 2: Cellular Potency (IC50) of GNF-2 in Bcr-Abl Positive Cell Lines
| Cell Line | Bcr-Abl Variant | Assay Type | IC50 (nM) | Reference |
| Ba/F3.p210 | Wild-type | Proliferation | 138 | [1] |
| K562 | Wild-type | Proliferation | 273 | [1][7] |
| SUP-B15 | Wild-type | Proliferation | 268 | [1][7] |
| Ba/F3.p210 | Wild-type | Cellular Tyrosine Phosphorylation | 267 | [1][7] |
| Ba/F3.p210 E255V | Mutant | Proliferation | 268 | [1][7] |
| Ba/F3.p185 Y253H | Mutant | Proliferation | 194 | [7] |
Signaling Pathways and Experimental Workflows
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein constitutively activates several downstream signaling pathways, leading to increased cell proliferation and survival. Key pathways include the Ras/MAPK and PI3K/AKT pathways.[8][9] GNF-2, by allosterically inhibiting Bcr-Abl, effectively blocks these downstream signals.
Caption: Bcr-Abl signaling pathways and the inhibitory action of GNF-2.
General Experimental Workflow for Binding Affinity Measurement
The process of determining the binding affinity of a small molecule like GNF-2 to its target protein, Bcr-Abl, typically follows a standardized workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve GNF-2-PEG-acid solubility in aqueous buffers
Welcome to the technical support center for GNF-2-PEG-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of this compound and to offer troubleshooting for related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
GNF-2 is a highly selective, allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2] The "PEG-acid" modification refers to the covalent attachment of a polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid group. This PEGylation is a common strategy to enhance the aqueous solubility and improve the pharmacokinetic properties of hydrophobic drugs like GNF-2.[3][4][5] While PEGylation significantly improves water solubility compared to the parent GNF-2 compound, which is practically insoluble in water, achieving high concentrations in aqueous buffers can still be challenging and may require careful optimization of buffer conditions.[6]
Q2: What is the recommended solvent for making a stock solution of this compound?
It is highly recommended to first prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethylsulfoxide (DMSO) or dimethylformamide (DMF) are suitable choices for this purpose.[7][8][9][10] GNF-2, the parent compound, is soluble up to 100 mM in DMSO.[1] The PEGylated form should also exhibit good solubility in these solvents.
Q3: How does pH affect the solubility of this compound in aqueous buffers?
The terminal carboxylic acid group on the PEG linker makes the solubility of this compound pH-dependent. At pH values below the pKa of the carboxylic acid (typically around 4-5), the carboxyl group is protonated and less soluble in aqueous solutions. As the pH increases above the pKa, the carboxyl group deprotonates to the more soluble carboxylate form (-COO⁻). Therefore, using a buffer with a neutral to slightly alkaline pH (pH 7-8.5) is generally recommended to maximize the solubility of this compound.[9][11]
Q4: Which aqueous buffers are recommended for diluting the this compound stock solution?
For most cell-based assays, phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common and suitable choice.[11] Other non-amine-containing buffers such as borate (B1201080) or carbonate/bicarbonate buffers at a pH range of 7-9 can also be used.[9][10] It is crucial to avoid buffers containing primary amines, like Tris or glycine, as they can potentially react with the carboxylic acid group, especially if activation for conjugation is intended.[9][10]
Q5: Can I sonicate or warm the solution to improve solubility?
Gentle warming (e.g., to 37°C) and brief sonication can be employed to aid in the dissolution of this compound in aqueous buffers. However, prolonged heating or aggressive sonication should be avoided to prevent potential degradation of the compound. Always visually inspect the solution for any signs of precipitation after it cools to room temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | - Increase the percentage of DMSO in the final solution (most cell lines can tolerate up to 0.5-1% DMSO).- Decrease the final concentration of this compound.- Use a buffer with a slightly higher pH (e.g., pH 8.0) to enhance solubility. |
| The buffer composition is "salting out" the compound. | - Reduce the salt concentration of the buffer if possible.- Test a different buffer system (e.g., switch from a phosphate-based buffer to a HEPES-based buffer). | |
| Cloudy or hazy solution after dissolution. | Incomplete dissolution or formation of micro-precipitates. | - Briefly sonicate the solution in a water bath.- Gently warm the solution to 37°C while stirring.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. |
| Inconsistent experimental results. | The compound may be precipitating out of solution over time during the experiment. | - Prepare fresh dilutions of this compound immediately before each experiment.- Visually inspect the solutions for any signs of precipitation before use.- Consider the stability of the compound in your specific experimental media and conditions. |
| Low pH of the final solution after adding this compound. | The acidic nature of the PEG-acid is lowering the pH of a weakly buffered solution. | - Use a buffer with sufficient buffering capacity.- Adjust the pH of the final solution with a small amount of a suitable base (e.g., NaOH) after the addition of this compound. |
Quantitative Data Summary
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the following table provides a general overview of the solubility of the parent compound, GNF-2, and expected trends for its PEGylated form based on the principles of PEGylation.
| Compound | Solvent/Buffer | Reported Solubility | Expected Trend for this compound |
| GNF-2 | DMSO | ≥ 100 mg/mL (267.15 mM)[6] | High solubility |
| GNF-2 | Ethanol | Soluble to 50 mM[1] | Moderate to high solubility |
| GNF-2 | Water | < 0.1 mg/mL (insoluble)[6] | Significantly improved solubility |
| This compound | Aqueous Buffer (pH < 5) | Not reported | Lower solubility due to protonated carboxylic acid |
| This compound | Aqueous Buffer (pH 7-8.5) | Not reported | Optimal solubility due to deprotonated carboxylate |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Carefully weigh out the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or gently warm the solution until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Preparation of Working Solutions in Aqueous Buffer:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into your desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the final working concentrations.
-
It is recommended to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize local high concentrations that could lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If cloudiness is observed, refer to the troubleshooting guide.
-
Visualizations
Bcr-Abl Signaling Pathway and Inhibition by GNF-2
Caption: Bcr-Abl signaling pathways and the inhibitory action of GNF-2.
Experimental Workflow for this compound Solubility and Use in a Cell-Based Assay
Caption: Workflow for preparing and using this compound in experiments.
References
- 1. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
GNF-2-PEG-acid stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of GNF-2-PEG-acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed vial in a freezer at temperatures between -15°C and -40°C.[1] To prevent degradation from light and oxidation, it is crucial to store the compound in the dark and under an inert atmosphere, such as nitrogen or argon.[1] When stored correctly, the solid product can be stable for up to 24 months.[2]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be prepared on the day of use whenever possible.[2] If advance preparation is necessary, it is recommended to store the solution in aliquots in tightly sealed vials at -20°C.[1][2] Under these conditions, the solutions are generally stable for up to one month.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.[2]
Q3: What factors can accelerate the degradation of this compound?
A3: The stability of this compound, like other PEGylated compounds, is sensitive to several factors. Elevated temperatures, exposure to light, and the presence of oxygen can accelerate its degradation.[2] The polyethylene (B3416737) glycol (PEG) component is particularly susceptible to oxidative degradation, which can be catalyzed by transition metals.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere. For solutions, use freshly prepared aliquots. |
| Contamination of stock solution. | Prepare fresh stock solutions using a high-purity solvent. Filter-sterilize the solution if necessary for the application. | |
| Loss of compound activity | Freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
| Hydrolysis of the compound in aqueous solutions. | Prepare aqueous solutions fresh before each experiment. If temporary storage is needed, keep the solution on ice. | |
| Precipitate formation in solution | Poor solubility or aggregation at the working concentration. | Ensure the solvent is appropriate for this compound. Sonication may help to dissolve the compound fully. Consider the pH of the buffer, as it can affect solubility. |
Stability and Storage Conditions Summary
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms.
Table 1: Recommended Storage of Solid this compound
| Parameter | Condition | Duration |
| Temperature | -15°C to -40°C | Up to 24 months[1][2] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Long-term |
| Light | Protected from light (dark) | Long-term |
| Container | Tightly sealed vial | Long-term |
Table 2: Recommended Storage of this compound Stock Solutions
| Parameter | Condition | Duration |
| Temperature | -20°C | Up to 1 month[2] |
| Aliquoting | Single-use aliquots | Recommended |
| Container | Tightly sealed vials | Long-term |
| Pre-use | Equilibrate to room temperature for at least 1 hour[2] | Before opening |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
1. Acid and Base Hydrolysis:
- Prepare a solution of this compound in a suitable solvent.
- For acid hydrolysis, add 0.1 M to 1 M hydrochloric acid.
- For base hydrolysis, add 0.1 M to 1 M sodium hydroxide.
- Incubate samples at room temperature and an elevated temperature (e.g., 50-70°C).
- Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the samples before analysis.
2. Oxidative Degradation:
- Prepare a solution of this compound.
- Add 0.1% to 3.0% hydrogen peroxide.
- Incubate at room temperature, protected from light.
- Collect samples at various time points.
3. Thermal Degradation:
- Store solid this compound and a solution of the compound at an elevated temperature (e.g., 60-80°C).
- Collect samples at various time points.
4. Photostability:
- Expose a solution of this compound to a light source that emits both UV and visible light, as per ICH Q1B guidelines.
- Simultaneously, keep a control sample in the dark.
- Collect samples at various time points.
5. Sample Analysis:
- Analyze all samples using a stability-indicating HPLC method, such as reverse-phase HPLC with UV and mass spectrometry detection, to separate and identify any degradation products.
Visualizations
Caption: Workflow for proper storage of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Logic diagram for troubleshooting experimental inconsistencies.
References
Troubleshooting inconsistent results with GNF-2 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with GNF-2, a selective allosteric inhibitor of Bcr-Abl.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GNF-2?
GNF-2 is a highly selective, non-ATP competitive inhibitor of the Bcr-Abl kinase.[1][2] It functions as an allosteric inhibitor by binding to the myristate-binding pocket in the C-lobe of the c-Abl kinase domain.[2][3][4] This binding induces a conformational change that stabilizes the auto-inhibited state of the Abl kinase, thereby preventing its downstream signaling.[5] This allosteric mechanism of action is distinct from ATP-competitive inhibitors like imatinib, which bind to the active site of the kinase.[4]
Q2: In which cell lines is GNF-2 active and what are the typical IC50 values?
GNF-2 has demonstrated potent and selective activity against Bcr-Abl positive cell lines. The half-maximal inhibitory concentration (IC50) values can vary depending on the specific cell line and experimental conditions. It is crucial to determine the IC50 in your specific cellular model.[6] Below is a summary of reported IC50 values for GNF-2 in various cell lines.
| Cell Line | Bcr-Abl Status | Reported IC50 (nM) | Reference |
| Ba/F3.p210 | Positive | 138 | [1] |
| K562 | Positive | 273 | [1][3] |
| SUP-B15 | Positive | 268 | [1][3] |
| Ba/F3.p210E255V | Imatinib-Resistant Mutant | 268 | [1] |
| Ba/F3.p185Y253H | Imatinib-Resistant Mutant | 194 | [3] |
Q3: What are the best practices for preparing and storing GNF-2 stock solutions?
Proper preparation and storage of GNF-2 are critical for reproducible results.
-
Solvent: GNF-2 is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For in vitro experiments, a stock solution of at least 10 mg/mL in DMSO can be prepared.[7][8]
-
Storage of Powder: The solid form of GNF-2 should be stored at -20°C for long-term stability (up to 3 years).[1]
-
Stock Solution Storage: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
-
Important Note on DMSO: Use fresh, high-quality, anhydrous DMSO, as moisture can reduce the solubility of GNF-2.[3]
Troubleshooting Guide
This guide addresses specific issues that can lead to inconsistent results in your GNF-2 experiments.
Q4: My IC50 values for GNF-2 vary significantly between experiments. What are the potential causes?
Inconsistent IC50 values are a common challenge and can arise from several factors:
-
Compound Stability and Handling:
-
Improper Storage: Ensure GNF-2 powder and stock solutions are stored at the recommended temperatures to prevent degradation.[1]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots.[3]
-
Solvent Quality: Use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can affect solubility.[3]
-
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can alter cellular responses.
-
Cell Health and Density: Ensure cells are healthy and seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can lead to variable results.
-
-
Assay Protocol Variability:
-
Incubation Times: Adhere to consistent incubation times with GNF-2.
-
Reagent Concentrations: Precisely control the concentrations of all assay reagents, including cell culture media components and detection reagents.
-
Q5: I am observing lower than expected potency or no effect of GNF-2 in my Bcr-Abl positive cells. What should I check?
If GNF-2 is not exhibiting the expected inhibitory effect, consider the following troubleshooting steps:
-
Confirm Bcr-Abl Expression and Activity:
-
Verify the expression and phosphorylation status of Bcr-Abl in your cell line using Western blotting. The level of total Bcr-Abl should remain unchanged, while the autophosphorylation should decrease with GNF-2 treatment.[1]
-
Assess the phosphorylation of downstream targets of Bcr-Abl, such as STAT5 and CrkII, which should also decrease upon GNF-2 treatment.[1][3]
-
-
Evaluate Compound Integrity:
-
Prepare a fresh dilution of GNF-2 from a new aliquot of your stock solution.
-
Consider purchasing a new vial of GNF-2 if there are concerns about the quality of your current stock.
-
-
Optimize Assay Conditions:
-
Perform a dose-response experiment with a wider range of GNF-2 concentrations.
-
Increase the incubation time to ensure sufficient time for the compound to exert its effect. GNF-2 has been shown to induce apoptosis after 48 hours of incubation.[1]
-
Q6: I am observing significant off-target effects or cytotoxicity in my negative control cells. What could be the cause?
GNF-2 is known to be highly selective for Bcr-Abl.[7] If you observe unexpected toxicity, consider these possibilities:
-
High Compound Concentration: At very high concentrations, GNF-2 may exhibit off-target effects. Ensure you are using concentrations relevant to the IC50 values for Bcr-Abl inhibition. GNF-2 has been shown to have no cytotoxic effects on non-transformed cells at concentrations up to 10 µM.[1]
-
Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) and is consistent across all experimental conditions, including your vehicle control.
-
Compound Precipitation: High concentrations of GNF-2 may lead to precipitation in aqueous media. Visually inspect your culture wells for any signs of precipitation. If observed, consider lowering the concentration or using a different formulation for in vivo studies.[3]
Experimental Protocols and Visualizations
Bcr-Abl Signaling and GNF-2 Inhibition
The diagram below illustrates the Bcr-Abl signaling pathway and the mechanism of inhibition by GNF-2. Bcr-Abl is a constitutively active tyrosine kinase that promotes cell proliferation and survival by activating downstream pathways such as STAT5. GNF-2 binds to the myristate-binding pocket of Abl, which is an allosteric site, inducing a conformational change that inhibits its kinase activity.
Caption: Bcr-Abl signaling pathway and GNF-2 inhibition mechanism.
General Experimental Workflow for Cell Viability Assay
The following diagram outlines a typical workflow for assessing the effect of GNF-2 on cell viability using a colorimetric method like the MTT assay.[3]
Caption: A typical experimental workflow for a GNF-2 cell viability assay.
Detailed Protocol: Cellular Bcr-Abl Autophosphorylation Assay
This protocol describes a method to assess the inhibitory effect of GNF-2 on the autophosphorylation of Bcr-Abl in a cellular context.[1]
-
Cell Culture and Treatment:
-
Culture Bcr-Abl positive cells (e.g., Ba/F3.p210) to the desired density.
-
Treat cells with varying concentrations of GNF-2 (e.g., 0.1 µM to 10 µM) and a DMSO vehicle control for 90 minutes.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Abl (p-Abl).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Bcr-Abl or a loading control like β-actin or GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Abl signal to the total Abl or loading control signal.
-
Plot the normalized p-Abl levels against the GNF-2 concentration to determine the IC50 for inhibition of Bcr-Abl autophosphorylation.
-
Troubleshooting Logic for Inconsistent IC50 Values
This diagram provides a logical workflow for troubleshooting variability in GNF-2 IC50 values.
Caption: A logical workflow for troubleshooting inconsistent GNF-2 IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. GNF-2 | CAS 778270-11-4 | Cayman Chemical | Biomol.com [biomol.com]
Optimizing GNF-2-PEG-acid concentration for cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GNF-2-PEG-acid in cell culture experiments. The information is tailored for scientists and drug development professionals to help optimize experimental design and interpret results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
GNF-2 is a highly selective, allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2] Unlike ATP-competitive inhibitors that bind to the kinase's active site, GNF-2 binds to the myristate-binding pocket in the C-lobe of the c-Abl kinase domain.[3][4][5] This induces a conformational change that inhibits the kinase activity of Bcr-Abl. The "-PEG-acid" modification indicates the GNF-2 molecule is conjugated to a polyethylene (B3416737) glycol (PEG) linker that terminates in a carboxylic acid group. This modification can alter the compound's solubility, stability, and pharmacokinetic properties and allows for potential conjugation to other molecules. One supplier notes that this compound is often used as a fluorescent probe.[6]
Q2: What is the purpose of the PEG-acid modification?
The PEG-acid moiety serves several potential purposes:
-
Improved Solubility and Stability: PEGylation is a common strategy to increase the aqueous solubility and stability of small molecules and proteins.[7][8]
-
Altered Pharmacokinetics: The PEG chain increases the hydrodynamic volume, which can reduce renal clearance and alter cell permeability.[7]
-
Functional Handle for Conjugation: The terminal carboxylic acid group (-acid) provides a reactive handle for covalent linkage to primary amines (e.g., lysine (B10760008) residues on proteins) using standard carbodiimide (B86325) chemistry (EDC/NHS). This allows GNF-2 to be attached to antibodies, nanoparticles, or surfaces.
Q3: What is a recommended starting concentration for this compound in cell culture?
There is limited specific data on the PEGylated form. Therefore, starting concentrations should be based on the reported IC50 values for the parent compound, GNF-2. GNF-2 typically shows activity in the nanomolar range in Bcr-Abl positive cell lines.[1][5][9] A good starting point for a dose-response experiment would be a range spanning from 10 nM to 10 µM. It is critical to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
-
Preparation: Most PEG-acid reagents are soluble in water-miscible organic solvents like DMSO or DMF. To handle the compound, which may be a low-melting solid, it is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.
-
Storage: Store the solid compound desiccated at -20°C. The DMSO stock solution should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.[10] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
Q5: Which cell lines are known to be sensitive to GNF-2?
GNF-2 is primarily effective against cells expressing the Bcr-Abl fusion protein. This includes:
-
Ba/F3.p210: A murine pro-B cell line transformed to be dependent on Bcr-Abl signaling.[1]
-
K562: A human chronic myelogenous leukemia (CML) cell line.[1][5]
-
SUP-B15: A human B-cell precursor leukemia cell line positive for the Philadelphia chromosome.[1][5] GNF-2 has also shown efficacy against some imatinib-resistant Bcr-Abl mutants, such as E255V and Y253H.[1][9] It generally shows minimal cytotoxic effects on non-transformed parental cell lines at concentrations up to 10 µM.[1][10]
Troubleshooting Guide
Problem: I am not observing any biological effect on my cells.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration may be too low. Perform a wide dose-response experiment, for example from 10 nM to 20 µM, to determine the EC50 or IC50 in your specific cell model. |
| Compound Instability | Ensure the compound has been stored correctly (desiccated at -20°C) and that stock solutions are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions from a stock aliquot for each experiment.[11] |
| Inappropriate Cell Line | Confirm that your cell line expresses the target, Bcr-Abl. GNF-2 is highly selective and will not be effective in Bcr-Abl negative cells.[10] Verify target expression via Western Blot or qPCR. |
| PEG-linker Interference | The PEG-acid modification may alter the cell permeability or binding affinity of GNF-2 compared to the parent compound. Consider running the non-PEGylated GNF-2 as a positive control to confirm that the pathway is druggable in your system. |
| Assay Conditions | Ensure the incubation time is sufficient. For proliferation assays, an incubation period of 48-72 hours is common.[1][5] |
Problem: I am observing high levels of cytotoxicity, even at low concentrations.
| Possible Cause | Troubleshooting Step |
| On-Target Toxicity | In cell lines that are highly dependent on Bcr-Abl signaling for survival, potent inhibition will lead to apoptosis.[1][10] This is an expected on-target effect. |
| Off-Target Effects | At higher concentrations, all inhibitors have the potential for off-target effects.[11] To mitigate this, use the lowest effective concentration determined from your dose-response curve. GNF-2 is known to be highly selective, showing no activity against a wide panel of other kinases at 10 µM.[12] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic, typically below 0.1% - 0.5%. Run a vehicle-only control (cells treated with the same concentration of DMSO without the compound). |
Problem: How can I confirm that this compound is inhibiting the Bcr-Abl pathway?
To confirm the mechanism of action, you should assess the phosphorylation status of downstream targets of Bcr-Abl.
-
Western Blot Analysis: Treat Bcr-Abl positive cells with varying concentrations of this compound for a short period (e.g., 90 minutes to 2 hours).[1] Probe cell lysates for the following proteins:
-
Phospho-STAT5 (p-STAT5): GNF-2 has been shown to significantly decrease the levels of p-STAT5 at 1 µM.[1]
-
Phospho-CrkL: A direct substrate of Bcr-Abl.
-
Bcr-Abl Autophosphorylation: GNF-2 inhibits the cellular tyrosine phosphorylation of Bcr-Abl itself in a dose-dependent manner.[1][5]
-
Be sure to also probe for total STAT5, CrkL, Bcr-Abl, and a loading control (e.g., GAPDH or β-Actin) to ensure observed changes are due to phosphorylation status and not protein degradation.
-
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values for the parent compound, GNF-2 . These values serve as a reference for designing dose-response experiments with this compound.
| Cell Line | Target/Assay | IC50 (nM) | Reference |
| Ba/F3.p210 | Proliferation | 138 | [1][9] |
| K562 | Proliferation | 273 | [1][5][9] |
| SUP-B15 | Proliferation | 268 | [1][5][9] |
| Ba/F3.p210 E255V | Proliferation | 268 | [1][5][9] |
| Ba/F3.p185 Y253H | Proliferation | 194 | [1][5][9] |
| Bcr-Abl | Tyrosine Phosphorylation | 267 | [1][12] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration via MTT Cell Viability Assay
This protocol outlines a method to determine the IC50 of this compound.
-
Cell Seeding: Plate Bcr-Abl positive cells (e.g., K562) in a 96-well plate at a density of 0.3-0.6 x 10^6 cells/mL.[5] Include wells for vehicle control and untreated controls.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suggested range is 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, and 0 nM (vehicle control).
-
Treatment: Add the prepared compound dilutions to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Incubation: Incubate the plate at 37°C in 5% CO2 for 48 hours.[5]
-
MTT Assay: Add MTT reagent to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.[5]
Protocol 2: Verifying Target Inhibition via Western Blot
This protocol is for confirming the on-target activity of this compound.
-
Cell Culture and Treatment: Seed Bcr-Abl positive cells in 6-well plates. Once they reach the desired confluence, treat with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 90 minutes.[1]
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT5, total STAT5, p-Bcr-Abl, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Visualizations and Diagrams
Caption: BCR-ABL signaling pathways and the inhibitory mechanism of GNF-2.
Caption: Experimental workflow for a dose-response analysis.
Caption: Troubleshooting decision tree for a "no effect" result.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. ashpublications.org [ashpublications.org]
- 4. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. amsbio.com [amsbio.com]
- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. cellagentech.com [cellagentech.com]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
Technical Support Center: GNF-2-PEG-acid PROTAC Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of GNF-2-PEG-acid PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a this compound PROTAC?
A this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of a target protein. It consists of three main components:
-
GNF-2: A ligand that binds to the target protein (e.g., Bcr-Abl).
-
PEG linker: A polyethylene (B3416737) glycol chain that connects the GNF-2 ligand to the E3 ligase ligand. The length and composition of the PEG linker are critical for optimizing the formation of a stable ternary complex.[1]
-
Acid terminus: A carboxylic acid group at the end of the PEG linker, which allows for conjugation to an E3 ligase ligand.
Q2: What are the most common challenges in synthesizing this compound PROTACs?
The most common challenges include:
-
Low reaction yields: Inefficient coupling reactions are a primary cause of low yields in PROTAC synthesis.[2][3]
-
Difficult purification: The hydrophilicity and flexibility of the PEG linker can make purification by standard chromatography challenging.[1]
-
Side reactions: The functional groups on GNF-2 and the chosen E3 ligase ligand can lead to unwanted side reactions if not properly managed.[3]
-
Poor solubility: Although PEG linkers enhance hydrophilicity, the final PROTAC can still have poor aqueous solubility, which can affect its biological evaluation.[1]
Q3: How does the PEG linker length affect the efficacy of the final PROTAC?
The length of the PEG linker is a critical parameter that must be empirically optimized. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex between the target protein and the E3 ligase. Conversely, a linker that is too long can lead to an unstable or non-productive complex, reducing degradation efficiency.[2][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound PROTACs, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Coupling Reaction | Inefficient coupling reagents. | Use more efficient coupling reagents like HATU or HOBt for amide bond formation.[5] |
| Steric hindrance around the reactive sites. | Consider using a longer PEG linker to increase flexibility and reduce steric clash.[5] | |
| Presence of moisture in the reaction. | Ensure all reactions are performed under anhydrous conditions, as water can hydrolyze activated esters.[5] | |
| Impurities in starting materials. | Verify the purity of GNF-2, the PEG linker, and the E3 ligase ligand using techniques like NMR and LC-MS.[5] | |
| Difficult Purification | Multiple peaks observed on HPLC. | Optimize the HPLC purification method. A shallower gradient during elution can improve the separation of closely related impurities.[5] |
| Product adheres strongly to the column. | For highly polar PROTACs, reverse-phase preparative HPLC is often more effective than normal-phase chromatography.[2] | |
| Poor Aqueous Solubility of Final PROTAC | High lipophilicity of the GNF-2 or E3 ligase ligand. | Increase the number of PEG units in the linker to enhance overall hydrophilicity. |
| Aggregation of the PROTAC molecules. | Prepare high-concentration stock solutions in an organic solvent like DMSO and perform serial dilutions in aqueous buffers for biological assays. | |
| No Target Protein Degradation | Inability to form a stable ternary complex. | Synthesize a library of PROTACs with varying PEG linker lengths to identify the optimal distance for ternary complex formation.[2] |
| Low cell permeability of the PROTAC. | Optimize the physicochemical properties of the PROTAC, such as lipophilicity and polar surface area, by modifying the linker. | |
| E3 ligase not expressed in the cell line. | Confirm the expression of the target E3 ligase in the cell line being used for the degradation assay.[5] |
Illustrative Data on Linker Length and PROTAC Efficacy
Disclaimer: The following data is illustrative and intended to demonstrate the general principles of how PEG linker length can influence PROTAC efficacy. Specific results for GNF-2-based PROTACs will need to be determined experimentally.
Table 1: Effect of PEG Linker Length on Bcr-Abl Degradation
| PROTAC Candidate | PEG Linker (n units) | DC50 (nM) | Dmax (%) |
| GNF-2-PEG1-Acid-Ligand | 1 | 500 | 45 |
| GNF-2-PEG2-Acid-Ligand | 2 | 150 | 75 |
| GNF-2-PEG3-Acid-Ligand | 3 | 50 | 95 |
| GNF-2-PEG4-Acid-Ligand | 4 | 200 | 80 |
| GNF-2-PEG5-Acid-Ligand | 5 | 600 | 50 |
Experimental Protocols
General Protocol for Amide Coupling of GNF-2 to PEG-acid
This protocol describes a standard procedure for the formation of an amide bond between the amine group of GNF-2 and a carboxylic acid-terminated PEG linker.
-
Reactant Preparation: Dissolve GNF-2 (1.0 eq) and the PEG-acid linker (1.1 eq) in an anhydrous solvent such as DMF or DCM under an inert atmosphere (e.g., Argon).
-
Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the reaction mixture.[5]
-
Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol can be used if one of the components (e.g., a modified GNF-2 or the PEG linker) contains an azide (B81097) and the other an alkyne.
-
Reactant Preparation: Dissolve the alkyne-containing component (1.0 eq) and the azide-containing component (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O or DMF).[5]
-
Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (B8700270) (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).[5]
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.[5]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the product using appropriate chromatographic techniques.
Visualizations
Caption: Mechanism of action for a GNF-2-based PROTAC.
Caption: A typical workflow for this compound PROTAC synthesis.
Caption: Troubleshooting logic for low PROTAC synthesis yield.
References
- 1. PEGylated murine Granulocyte-macrophage colony-stimulating factor: production, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
How to prevent GNF-2-PEG-acid degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of GNF-2-PEG-acid to prevent its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a PEGylated analog of GNF-2, a highly selective, allosteric, and non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase.[1][2] The addition of a polyethylene (B3416737) glycol (PEG) chain with a terminal carboxylic acid can improve the molecule's solubility and pharmacokinetic properties. It is often utilized as a fluorescent probe or labeled chemical in experimental settings.[3][4]
Q2: What are the primary factors that can cause this compound degradation in solution?
The degradation of this compound in solution can be influenced by several factors, primarily related to the stability of the PEG chain and the linker chemistry. Key factors include:
-
Temperature: Elevated temperatures accelerate the degradation of PEG.[5]
-
Light: Exposure to light can promote the degradation of PEG and other sensitive functional groups.[5][6]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the PEG chain.[5]
-
pH: The pH of the solution can affect the hydrolytic stability of the linker connecting the GNF-2 molecule to the PEG chain.[7]
-
Repeated Freeze-Thaw Cycles: While freezing is recommended for storage, repeated cycles can potentially impact the stability of the molecule in solution.
Q3: How should I store this compound to ensure its stability?
Proper storage is critical to maintain the integrity of this compound. Recommendations vary for the solid compound and solutions.
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid | As stated on the product vial | Up to 24 months | Keep the vial tightly sealed.[3] |
| Stock Solution | -20°C | Up to 1 month | Store in tightly sealed aliquots to avoid repeated freeze-thaw cycles.[3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in solution. | 1. Prepare fresh solutions: It is highly recommended to prepare and use solutions on the same day.[3]2. Proper storage: Ensure stock solutions are aliquoted and stored at -20°C for no longer than one month.[3]3. Protect from light and oxygen: Store solutions in amber vials and consider purging the headspace with an inert gas like argon or nitrogen, especially for long-term storage of sensitive PEG derivatives.[5][6] |
| Precipitate formation in the solution upon thawing. | Poor solubility or aggregation. | 1. Equilibrate to room temperature: Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[3]2. Sonication: Briefly sonicate the solution to aid in redissolving any precipitate.3. Solvent choice: Ensure the appropriate solvent is used. While GNF-2 is soluble in DMSO and ethanol, the properties of the PEGylated version might differ.[1] Refer to the manufacturer's datasheet for recommended solvents. |
| Change in pH or appearance of the solution over time. | Degradation of the PEG chain. | The degradation of PEG can lead to the formation of acidic byproducts, causing a drop in pH.[5] Discard any solution that shows a visible change in color, clarity, or pH. Always use fresh solutions for critical experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a stock solution of this compound to maximize its stability.
Materials:
-
This compound solid
-
Anhydrous, high-purity solvent (e.g., DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (Argon or Nitrogen) (Optional but recommended)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening.[3]
-
In a chemical fume hood, carefully weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous solvent to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
(Optional) Gently purge the headspace of the vial with argon or nitrogen to displace oxygen.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for up to one month.[3]
Protocol 2: Monitoring this compound Degradation by HPLC
This protocol provides a general workflow for monitoring the degradation of this compound in solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution to be tested
-
HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
Appropriate HPLC column (e.g., C8 or C18 reversed-phase)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or other modifiers)
-
Freshly prepared, undegraded this compound solution as a reference standard
Procedure:
-
Method Development: Develop an HPLC method that provides good separation of the parent this compound peak from potential degradation products and solvent peaks. A gradient elution method is often required.
-
Sample Preparation:
-
Prepare a fresh reference standard of this compound at a known concentration.
-
Dilute the aged or experimental sample of this compound to a similar concentration.
-
-
HPLC Analysis:
-
Inject the reference standard to determine the retention time and peak area of the intact compound.
-
Inject the aged sample.
-
-
Data Analysis:
-
Compare the chromatograms of the reference standard and the aged sample.
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which may indicate degradation products.
-
Quantify the percentage of remaining this compound by comparing the peak area to that of the fresh standard.
-
Note: For more comprehensive analysis, techniques like 2D Liquid Chromatography with Charged Aerosol Detection can be employed to better characterize and quantify both the PEGylated molecule and any free PEG or degradation byproducts.[8][9][10]
Visual Guides
Caption: Recommended workflow for handling and preparing this compound solutions.
Caption: Key environmental factors that contribute to the degradation of this compound in solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|COA [dcchemicals.com]
- 4. amsbio.com [amsbio.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 7. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
GNF-2-PEG-acid off-target effects and how to mitigate them
Welcome to the technical support center for GNF-2-PEG-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating potential off-target effects of this compound.
Disclaimer: There is limited publicly available data specifically on the off-target effects of this compound. The information provided here is based on the known properties of the parent compound, GNF-2, and general principles of how PEGylation can influence the behavior of small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of GNF-2 and this compound?
A1: GNF-2 is a highly selective, allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2][3][4][5] Unlike ATP-competitive inhibitors, it binds to the myristate pocket of the Abl kinase domain, inducing a conformational change that inhibits its activity.[3][6] This allosteric mechanism contributes to its high selectivity. This compound is a derivative of GNF-2, and while it is presumed to retain the same on-target activity, the PEG-acid linker may influence its potency and pharmacokinetic properties.
Q2: What are the known off-target effects of GNF-2?
A2: GNF-2 is known for its high selectivity for Bcr-Abl.[3][4][5] Kinase profiling studies have shown that it has minimal activity against a broad panel of other kinases at concentrations where it effectively inhibits Bcr-Abl.[6] However, at higher concentrations, the potential for off-target binding increases. It is crucial to use the lowest effective concentration to minimize these effects.
Q3: How might PEGylation affect the off-target profile of this compound?
A3: PEGylation is a process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, which can alter its properties in several ways:
-
Steric Hindrance: The PEG chain can physically block the GNF-2 moiety from interacting with unintended targets, potentially increasing its selectivity.[7][]
-
Solubility and Distribution: PEGylation generally increases the hydrophilicity and size of a molecule, which can alter its biodistribution and limit its entry into certain cellular compartments, thereby reducing the chance of interacting with off-target proteins.[9][10]
-
Reduced Potency: The steric hindrance from the PEG chain might also slightly reduce the on-target potency compared to the parent compound.[11]
Without specific experimental data for this compound, these are theoretical considerations. It is recommended to experimentally determine the selectivity profile of this compound in your system.
Q4: I am observing a phenotype in my cells that is not consistent with Bcr-Abl inhibition. Could this be an off-target effect?
A4: Yes, an unexpected phenotype is a common indicator of a potential off-target effect. It is essential to perform control experiments to validate that the observed effect is due to the inhibition of Bcr-Abl.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype
-
Possible Cause: Off-target activity of this compound.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment and correlate the phenotype with the IC50 for Bcr-Abl inhibition. Off-target effects often occur at higher concentrations.
-
Use a Structurally Unrelated Inhibitor: Treat cells with an ATP-competitive Bcr-Abl inhibitor (e.g., imatinib). If the phenotype is the same, it is more likely an on-target effect.
-
Rescue Experiment: In a cell line engineered to express a GNF-2-resistant mutant of Bcr-Abl, the on-target phenotype should be reversed. If the unexpected phenotype persists, it is likely off-target.
-
Control with Non-PEGylated GNF-2: Compare the effects of GNF-2 and this compound to see if the PEG-acid moiety is contributing to the unexpected phenotype.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency
-
Possible Cause: Differences in ATP concentration, cell permeability, or efflux pump activity.
-
Troubleshooting Steps:
-
Optimize ATP Concentration in Biochemical Assays: Since GNF-2 is a non-ATP competitive inhibitor, its potency should be less sensitive to ATP concentrations than ATP-competitive inhibitors. However, ensuring consistent ATP levels is good practice.
-
Assess Cell Permeability: The PEG-acid modification may alter how the compound enters cells.
-
Investigate Efflux Pump Activity: Co-incubate cells with an efflux pump inhibitor (e.g., verapamil) to see if the cellular potency of this compound increases.
-
Quantitative Data Summary
Table 1: In Vitro Potency of GNF-2
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Bcr-Abl | Kinase Activity | 267 | [2][3][4][5] |
| Ba/F3.p210 | Cell Proliferation | 138 | [2][3] |
| K562 | Cell Proliferation | 273 | [2][3] |
| SUP-B15 | Cell Proliferation | 268 | [2][3] |
| Ba/F3.p210 E255V | Cell Proliferation | 268 | [2][3] |
| Ba/F3.p185 Y253H | Cell Proliferation | 194 | [2][3] |
| c-Abl | Kinase Activity | 190 | [6] |
| Lck, Src, Fyn, Yes, Lyn, Hck, Fgr, Blk, Csk, EGFR, Her2, InsR, FGFR1, PDGFRβ, VEGFR2, Met, Ron | Kinase Activity | >10,000 | [6] |
Experimental Protocols
Protocol 1: Cellular Bcr-Abl Phosphorylation Assay
Objective: To determine the on-target efficacy of this compound in a cellular context.
Methodology:
-
Cell Culture: Culture Bcr-Abl positive cells (e.g., K562) to 70-80% confluency.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-CrkL (a direct substrate of Bcr-Abl) and total CrkL, as well as phospho-Bcr-Abl and total Bcr-Abl.
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: Kinome-Wide Selectivity Profiling
Objective: To identify potential off-targets of this compound.
Methodology: This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX's KINOMEscan™).
Assay Principle: A competition binding assay where the test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified. A reduction in binding in the presence of the test compound indicates an interaction.
Procedure:
-
Provide a sample of this compound at a specified concentration (e.g., 1 µM).
-
The compound is screened against a large panel of kinases (e.g., >400).
-
Data Analysis: The results are typically provided as a percentage of control, indicating the degree of interaction. Potent off-target hits can be further validated with IC50 determinations.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with Bcr-Abl in intact cells.
Methodology:
-
Cell Treatment: Treat intact Bcr-Abl positive cells with this compound or a vehicle control for a defined period.
-
Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble Bcr-Abl remaining at each temperature by Western blotting.
-
Data Analysis: The binding of this compound should stabilize Bcr-Abl, resulting in a shift of its melting curve to a higher temperature compared to the vehicle-treated control.
Visualizations
Caption: Bcr-Abl Signaling Pathway.
Caption: Workflow for Mitigating Off-Target Effects.
Caption: Troubleshooting Decision Tree.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. GNF 2 | CAS 778270-11-4 | GNF2 | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 9. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein PEGylation decreases observed target association rates via a dual blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for GNF-2 Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of linker length for GNF-2 based Proteolysis-Targeting Chimeras (PROTACs). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving successful degradation of the BCR-ABL oncoprotein.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary target of GNF-2 based PROTACs and why is linker optimization critical?
GNF-2 is an allosteric inhibitor that binds to the myristate pocket of the ABL1 kinase. In the context of Chronic Myeloid Leukemia (CML), GNF-2 based PROTACs are designed to target the BCR-ABL fusion oncoprotein for degradation.[1][2][3] The linker is a crucial component of the PROTAC, connecting GNF-2 to a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or CRBN).[1][4] Optimizing the linker's length, composition, and attachment points is critical because it directly influences the formation and stability of the ternary complex (BCR-ABL :: PROTAC :: E3 ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation of BCR-ABL.[5][6] An improperly designed linker can lead to reduced potency, loss of selectivity, or complete inactivity.[5][7]
Q2: Which E3 ligases are typically recruited for GNF-2 based PROTACs?
Both Von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases have been successfully recruited for the degradation of BCR-ABL using GNF-based warheads.[1] The choice between VHL and CRBN can significantly impact the degradation efficiency and selectivity of the PROTAC, and the optimal linker length may differ for each E3 ligase.[1][4]
Q3: How does linker length generally affect the efficacy of GNF-2 based PROTACs?
The linker length plays a pivotal role in the efficacy of GNF-2 based PROTACs. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to increased flexibility and a less favorable orientation of the target protein and E3 ligase, resulting in inefficient ubiquitination.[5][6] Therefore, a systematic evaluation of various linker lengths is necessary to identify the optimal distance for productive ternary complex formation.[7]
Q4: What is the "hook effect" and how can linker design influence it?
The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation. This is because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BCR-ABL or PROTAC-E3 ligase) rather than the productive ternary complex. While the hook effect is an inherent property of the tripartite system, a well-designed linker that promotes positive cooperativity in the ternary complex can help to mitigate it.
Q5: Are there any GNF-2 based PROTACs in clinical trials?
As of the latest information, while the development of PROTACs is a rapidly advancing field with several candidates in clinical trials for various targets, there is no specific mention of a GNF-2 based PROTAC having entered clinical trials.[8][9][10] The research on GNF-2 based PROTACs is still in the preclinical stages of development.[1][3]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the development and testing of GNF-2 based PROTACs, with a focus on linker-related issues.
Problem 1: My GNF-2 based PROTAC shows good binding to BCR-ABL and the E3 ligase in binary assays, but no degradation is observed in cells.
This is a common issue that often points to a failure in forming a productive ternary complex. Here’s a troubleshooting workflow to diagnose the problem:
-
Step 1: Assess Cell Permeability: GNF-2 based PROTACs are large molecules and may have poor cell permeability. Consider performing a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay to confirm that the PROTAC is entering the cells and binding to BCR-ABL.
-
Step 2: Verify Ternary Complex Formation: Use biophysical techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to directly measure the formation of the BCR-ABL :: PROTAC :: E3 ligase ternary complex. A lack of cooperative binding can indicate an unfavorable linker.
-
Step 3: Vary Linker Length: Synthesize a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths) to empirically determine the optimal distance for ternary complex formation.[7]
-
Step 4: Modify Linker Composition: The flexibility and hydrophilicity of the linker can impact ternary complex stability. Consider introducing more rigid elements (e.g., cycloalkanes, phenyl rings) or more hydrophilic moieties (e.g., PEG chains) into the linker.[5][6]
-
Step 5: Change Linker Attachment Points: The exit vector on both the GNF-2 warhead and the E3 ligase ligand is critical. Even small changes in the attachment point can dramatically alter the geometry of the ternary complex and impact degradation efficiency.
Problem 2: I'm observing a significant "hook effect" at high concentrations of my GNF-2 based PROTAC.
A pronounced hook effect suggests that the formation of binary complexes is favored at higher concentrations.
-
Optimize Linker for Cooperativity: A linker that induces positive cooperativity, where the binding of the first protein (e.g., BCR-ABL) to the PROTAC increases the affinity for the second protein (e.g., E3 ligase), can stabilize the ternary complex and reduce the hook effect. Biophysical assays can be used to measure cooperativity.
-
Dose-Response Experiments: Perform detailed dose-response experiments to accurately determine the optimal concentration range for your PROTAC and to characterize the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).
Section 3: Data Presentation
The following tables summarize quantitative data for GNF-based PROTACs targeting BCR-ABL, illustrating the impact of the E3 ligase, linker, and warhead on degradation potency.
Table 1: Degradation Activity of GNF-5 Based PROTACs
| PROTAC | Warhead | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| GMB-475 | GNF-5 | (S,R,S)-AHPC (VHL) | Optimized | - | >90 | K562 | [1] |
Table 2: Proliferation Inhibition of IAP-recruiting SNIPERs with GNF-based Warheads
| PROTAC | Warhead | IC50 (nM) | Cell Lines | Reference |
| SNIPER(ABL)-39 | Myristate pocket binder | ~10 | K562, KCL22, KU812 | [1] |
Section 4: Experimental Protocols
Protocol 1: Western Blotting for BCR-ABL Degradation
This protocol describes a standard method to quantify the degradation of BCR-ABL in CML cell lines following treatment with a GNF-2 based PROTAC.
-
Cell Culture and Treatment:
-
Culture a CML cell line (e.g., K562) in appropriate media.
-
Seed cells in a 6-well plate at a density that allows for logarithmic growth during the experiment.
-
Treat cells with a range of concentrations of the GNF-2 based PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for ABL1 and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the BCR-ABL protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Section 5: Visualizations
PROTAC Mechanism of Action
References
- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Degron PROTACs as a Potential Therapeutic Approach for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTACs: The Future of Leukemia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of the linkers in targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor cell permeability of GNF-2-PEG-acid
Welcome to the technical support center for GNF-2-PEG-acid. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the cell permeability of this compound.
Troubleshooting Guide
Issue: Low or inconsistent cellular activity of this compound compared to its known biochemical potency.
This is a common challenge that may indicate poor cell permeability. The addition of a polyethylene (B3416737) glycol (PEG) chain and a carboxylic acid group can significantly alter the physicochemical properties of the parent compound, GNF-2, potentially impacting its ability to cross the cell membrane and reach its intracellular target, the Bcr-Abl kinase.
Question 1: Why is my this compound showing reduced efficacy in cell-based assays?
Answer: The PEG-acid modification on GNF-2 can lead to reduced cell permeability due to several factors:
-
Increased Hydrophilicity: The PEG chain increases the water solubility of the molecule. While beneficial for formulation, this can hinder its ability to partition into and cross the hydrophobic lipid bilayer of the cell membrane.
-
Increased Molecular Weight: The addition of the PEG-acid moiety increases the overall size of the molecule, which can negatively impact its passive diffusion across the cell membrane.
-
Charge: The carboxylic acid group will be negatively charged at physiological pH, which can impede passive diffusion across the negatively charged cell membrane.
-
Potential for Efflux: The modified structure may be recognized by cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell, reducing its intracellular concentration.
Question 2: How can I determine if poor cell permeability is the cause of the low activity of my this compound?
Answer: A systematic approach involving both computational and experimental methods is recommended:
-
Physicochemical Property Assessment: Analyze the calculated physicochemical properties of this compound. A high polar surface area (PSA) and a low LogP value would suggest potential permeability issues.
-
In Vitro Permeability Assays: Conduct experiments to directly measure the permeability of this compound. The two most common assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Question 3: What should I do if my this compound is found to have low permeability?
Answer: Several strategies can be employed to overcome poor cell permeability:
-
Use of Permeation Enhancers: Non-toxic permeation enhancers can be co-administered with this compound in your in vitro experiments. These substances can transiently increase membrane fluidity.
-
Formulation Strategies: For in vivo studies, consider formulating this compound in a drug delivery system, such as liposomes or nanoparticles, to facilitate its entry into cells.
-
Prodrug Approach: If you are a medicinal chemist, you could consider synthesizing a prodrug version of this compound where the carboxylic acid is esterified. This would neutralize the negative charge and increase lipophilicity, potentially improving passive diffusion. The ester would then be cleaved by intracellular esterases to release the active compound.
Question 4: Could there be other reasons for the low cellular activity of this compound?
Answer: Yes, besides poor permeability, other factors could be at play:
-
Compound Stability: The compound may be unstable in the cell culture medium. It is advisable to check the stability of this compound under your experimental conditions.
-
Lysosomal Trapping: Basic compounds can get trapped in the acidic environment of lysosomes. While this compound is acidic, this phenomenon should be considered for other small molecules.
-
Incorrect Target Engagement: The PEG-acid modification might sterically hinder the binding of the molecule to its target, Bcr-Abl. A cell-free biochemical assay comparing the inhibitory activity of GNF-2 and this compound can clarify this.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of GNF-2, a selective allosteric inhibitor of the Bcr-Abl tyrosine kinase. The addition of a PEG-acid moiety is often intended to modify the compound's physicochemical properties, such as solubility. It has also been described as a fluorescent probe, suggesting its use in assays where it may not need to enter the cell.[1][2][3][4]
Q2: How does PEGylation affect the cell permeability of small molecules?
A2: The effect of PEGylation on cell permeability is not uniform and depends on the specific molecule and the length of the PEG chain. While it can sometimes enhance permeability, particularly for poorly soluble compounds, it can also decrease permeability by increasing molecular size and hydrophilicity.[5][6][7][8] In some cases, PEGylation is intentionally used to reduce a drug's ability to cross biological membranes, such as the blood-brain barrier.[7]
Q3: What are the key physicochemical properties that influence cell permeability?
A3: The following table summarizes key physicochemical properties and their general influence on passive cell permeability:
| Physicochemical Property | Favorable for High Permeability | Potential Impact of this compound Modification |
| Lipophilicity (LogP) | 1 - 5 | Likely decreased due to the hydrophilic PEG chain and charged acid group. |
| Molecular Weight (MW) | < 500 Da | Increased due to the addition of the PEG-acid moiety. |
| Polar Surface Area (PSA) | < 140 Ų | Increased due to the oxygen atoms in the PEG chain and the carboxylic acid. |
| Hydrogen Bond Donors | < 5 | Increased due to the carboxylic acid group. |
| Hydrogen Bond Acceptors | < 10 | Increased due to the oxygen atoms in the PEG chain and the carboxylic acid. |
| Aqueous Solubility | High | Likely increased, which is favorable for dissolution but can be unfavorable for membrane partitioning. |
Q4: Which in vitro assay should I use to test the permeability of this compound?
A4: Both the PAMPA and Caco-2 assays are valuable.
-
PAMPA is a good first-line screen for passive permeability. It is a cell-free assay and is therefore quicker and less expensive.
-
The Caco-2 assay is more complex as it uses a monolayer of human intestinal cells. It can provide information on both passive and active transport, including the potential for efflux by transporters like P-glycoprotein.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Lecithin (B1663433) solution (e.g., 1% w/v in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (this compound) and control compounds (high and low permeability)
-
LC-MS/MS for analysis
Procedure:
-
Membrane Coating: Carefully apply 5 µL of the lecithin solution to the filter of each well in the donor plate.
-
Acceptor Plate Preparation: Add 300 µL of PBS to each well of the acceptor plate.
-
Donor Plate Preparation: Prepare the dosing solution of this compound (e.g., 10 µM in PBS). Add 150 µL of the dosing solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of this compound in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula:
Papp (cm/s) = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [C]A / [C]eq)
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
Area = Surface area of the membrane
-
Time = Incubation time in seconds
-
[C]A = Concentration in the acceptor well
-
[C]eq = Theoretical equilibrium concentration
-
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier and can assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Test compound (this compound) and control compounds
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. A high TEER value indicates good monolayer integrity. Additionally, perform a Lucifer yellow permeability test; low passage of Lucifer yellow confirms a tight monolayer.
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the dosing solution of this compound to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
-
Transport Experiment (Basolateral to Apical - for efflux): Repeat the experiment by adding the compound to the basolateral chamber and sampling from the apical chamber.
-
Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the formula:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = The rate of permeation
-
A = The surface area of the membrane
-
C0 = The initial concentration in the donor compartment
-
-
Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.
Visualizations
Caption: Conceptual diagram of poor cell permeability of this compound.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound|COA [dcchemicals.com]
- 4. This compound [chembk.com]
- 5. Effect of PEGylation on the toxicity and permeability enhancement of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Absorption of polyethylene glycol (PEG) polymers: the effect of PEG size on permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
How to handle GNF-2-PEG-acid hygroscopic properties
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the hygroscopic properties of GNF-2-PEG-acid. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
GNF-2 is a selective, allosteric, and non-ATP competitive inhibitor of Bcr-Abl, a tyrosine kinase implicated in chronic myeloid leukemia (CML).[1][2] It inhibits the proliferation of Bcr-Abl-expressing cells.[1] The PEG-acid formulation of GNF-2 is often used as a fluorescent probe in research applications.[3][4]
Q2: What does it mean for this compound to be hygroscopic?
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[][6] For pharmaceutical compounds like this compound, this can lead to physical and chemical changes, such as caking, changes in crystal structure, and chemical degradation, which can ultimately impact experimental results.[7][8][9]
Q3: How can I tell if my this compound has absorbed moisture?
Visual signs of moisture absorption in a powdered substance can include clumping, caking, or a change in color.[7] For quantitative analysis, methods like Karl Fischer titration or thermogravimetric analysis (TGA) can be used to determine the water content.[10][][12]
Q4: What are the potential consequences of using this compound that has absorbed moisture?
Using a hygroscopic compound that has absorbed water can lead to several issues:
-
Inaccurate Concentration: The measured weight of the compound will include the weight of the absorbed water, leading to a lower actual concentration of this compound in your solution.[7]
-
Altered Physicochemical Properties: Moisture can change the compound's dissolution behavior and stability.[][13]
-
Chemical Degradation: The presence of water can promote hydrolysis, leading to the degradation of the active compound.[7][9]
Troubleshooting Guide
Problem: My this compound appears clumpy or has caked.
-
Cause: The compound has likely been exposed to ambient humidity.
-
Solution:
-
Drying: If the compound is thermally stable, it can be dried under a vacuum.[14] However, it is crucial to know the compound's thermal properties to avoid degradation.
-
Proper Storage: Ensure the compound is stored in a desiccator with a fresh desiccant or in a dry, inert atmosphere (e.g., a glove box).[6][15]
-
Future Prevention: When handling the compound, minimize its exposure to the atmosphere.[16] Weigh it out quickly and tightly reseal the container immediately.[16]
-
Problem: I am observing inconsistent results in my experiments using this compound.
-
Cause: Inconsistent results can be a consequence of varying water content in the this compound used for different experimental runs.
-
Solution:
-
Standardize Handling: Implement a strict protocol for handling the compound, ensuring it is always handled in a controlled, low-humidity environment.
-
Quantify Water Content: Before use in sensitive experiments, consider determining the water content of the batch of this compound using a method like Karl Fischer titration.[] This will allow you to correct for the water content and ensure you are using a consistent concentration of the active compound.
-
Fresh Aliquots: If possible, use fresh aliquots of the compound for each experiment to avoid repeated exposure of the stock to moisture.
-
Quantitative Data Summary
The following table summarizes key quantitative data for the parent compound, GNF-2.
| Parameter | Cell Line | IC50 Value | Reference |
| Proliferation Inhibition | Ba/F3.p210 | 138 nM | [1] |
| Proliferation Inhibition | K562 | 273 nM | [1] |
| Proliferation Inhibition | SUP-B15 | 268 nM | [1] |
| Cellular Tyrosine Phosphorylation of Bcr-Abl | 267 nM | [1] |
Experimental Protocols
Protocol 1: General Handling of Hygroscopic this compound
-
Preparation: Before opening the container of this compound, allow it to equilibrate to the ambient temperature of the weighing area to prevent condensation.
-
Controlled Environment: Whenever possible, handle the compound in a controlled environment with low relative humidity, such as a glove box or a balance with a desiccant chamber.[12]
-
Weighing:
-
Use a pre-weighed, sealable container.[12]
-
Quickly transfer the desired amount of this compound to the container.
-
Immediately seal the container.
-
Reweigh the sealed container to determine the exact amount of compound transferred.
-
-
Storage: Store the main container of this compound tightly sealed in a desiccator containing a fresh desiccant.[15] For long-term storage, follow the manufacturer's recommendations, which may include refrigeration or freezing in a sealed container.[15]
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general overview. Specific parameters will depend on the instrument used.
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the reagent to a dry state.
-
Titer Determination: Standardize the Karl Fischer reagent with a known water standard.
-
Sample Preparation:
-
In a controlled low-humidity environment, accurately weigh a sample of this compound.
-
Quickly transfer the sample to the titration vessel.
-
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of titrant used.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound|COA [dcchemicals.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. mt.com [mt.com]
- 12. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. How To [chem.rochester.edu]
- 15. apolloscientific.co.uk [apolloscientific.co.uk]
- 16. tutorchase.com [tutorchase.com]
Troubleshooting GNF-2 precipitation in experimental assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Bcr-Abl allosteric inhibitor, GNF-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GNF-2?
A1: GNF-2 is a highly selective, non-ATP competitive allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1] It binds to the myristoyl-binding pocket in the C-terminal lobe of the Abl kinase domain.[2][3][4] This binding induces a conformational change that stabilizes the inactive form of the kinase, thereby inhibiting its activity.[4]
Q2: What are the primary applications of GNF-2 in research?
A2: GNF-2 is primarily used in cancer research, particularly for studying chronic myeloid leukemia (CML), to inhibit the proliferation of Bcr-Abl-expressing cells and induce apoptosis.[1][5] It is also utilized to investigate the role of Bcr-Abl signaling in various cellular processes and to study mechanisms of resistance to ATP-competitive inhibitors.
Q3: What is the recommended storage procedure for GNF-2?
A3: GNF-2 powder should be stored at -20°C for long-term stability. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to minimize freeze-thaw cycles and also stored at -20°C or -80°C.
Troubleshooting GNF-2 Precipitation
Precipitation of GNF-2 in aqueous solutions is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and preventing this problem.
Q4: I observed a precipitate immediately after diluting my GNF-2 DMSO stock solution into aqueous cell culture medium. What is the cause and how can I prevent it?
A4: This is likely due to the low aqueous solubility of GNF-2, causing it to crash out of solution upon introduction to the aqueous environment. Here are several strategies to mitigate this:
-
Reduce the Final DMSO Concentration: While GNF-2 is soluble in DMSO, the final concentration of DMSO in your assay should be kept low (ideally ≤ 0.5%) to avoid cell toxicity. However, a certain amount of DMSO is necessary to maintain GNF-2 in solution. Ensure you have a consistent final DMSO concentration across all conditions, including vehicle controls.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) cell culture medium. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Ensure Rapid Mixing: When adding the GNF-2 stock or a diluted solution to your final culture volume, ensure rapid and thorough mixing. Add the GNF-2 solution to the medium while gently vortexing or swirling the tube/plate.
-
Lower the Final GNF-2 Concentration: The precipitation indicates that you may be exceeding the solubility limit of GNF-2 in your final assay buffer. If experimentally feasible, try using a lower final concentration of GNF-2.
Q5: My GNF-2 solution appears clear initially but a precipitate forms over time during incubation at 37°C. What could be the issue?
A5: This delayed precipitation can be caused by several factors:
-
Compound Instability: The compound may have limited stability in the aqueous environment at 37°C over extended incubation periods.
-
Interaction with Media Components: GNF-2 might interact with components in the serum or the medium itself, leading to the formation of insoluble complexes.
Troubleshooting Steps:
-
Solubility in Media: Test the solubility of GNF-2 in your specific cell culture medium (with and without serum) at 37°C. Prepare the desired concentration and visually inspect for precipitation under a microscope at different time points (e.g., 1, 6, 24 hours).
-
Reduce Incubation Time: If your experimental design allows, consider reducing the incubation time.
-
Serum Concentration: If using serum, test if a lower serum concentration improves solubility, as some compounds can bind to serum proteins and precipitate. Conversely, for some compounds, serum proteins can aid solubility.
-
Use of a Carrier Protein: In some instances, the addition of a carrier protein like bovine serum albumin (BSA) to serum-free media can help to maintain the solubility of hydrophobic compounds.
Q6: Could the way I prepare my GNF-2 stock solution contribute to precipitation issues?
A6: Yes, improper stock solution preparation can lead to problems. Follow these best practices:
-
Use High-Quality, Anhydrous DMSO: GNF-2 is highly soluble in DMSO. Use a fresh, high-quality, anhydrous grade of DMSO to prepare your stock solution. Moisture in DMSO can reduce the solubility of some compounds.
-
Ensure Complete Dissolution: Before aliquoting and storing, ensure that the GNF-2 powder is completely dissolved in DMSO. You can aid dissolution by gentle vortexing or brief sonication.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials to avoid repeated freezing and thawing, which can lead to compound degradation and precipitation.
Quantitative Data Summary
Table 1: GNF-2 Solubility
| Solvent | Solubility |
| DMSO | ≥18.7 mg/mL |
| Ethanol | Soluble to 50 mM |
| DMF | 25 mg/ml |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/ml |
Table 2: GNF-2 In Vitro Efficacy (IC50)
| Cell Line | Target | IC50 (nM) |
| Ba/F3.p210 | Bcr-Abl | 138 |
| K562 | Bcr-Abl | 273 |
| SUP-B15 | Bcr-Abl | 268 |
| Ba/F3.p210E255V | Bcr-Abl (mutant) | 268 |
| Ba/F3.p185Y253H | Bcr-Abl (mutant) | 194 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of GNF-2 on the viability of Bcr-Abl-expressing cells.
Materials:
-
Bcr-Abl positive cell line (e.g., K562) and a negative control cell line (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
GNF-2 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C, 5% CO2 overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of GNF-2 in complete medium from the 10 mM DMSO stock. A typical concentration range to test would be 1 nM to 10 µM. Remember to prepare a vehicle control with the same final DMSO concentration as the highest GNF-2 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GNF-2 or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at 37°C (or overnight at room temperature) in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
-
Protocol 2: Western Blot for Bcr-Abl Phosphorylation
This protocol is to assess the inhibitory effect of GNF-2 on Bcr-Abl autophosphorylation.
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
6-well cell culture plates
-
GNF-2 stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Abl (Tyr245), anti-Abl, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed K562 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of GNF-2 (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Abl) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Abl and a loading control like β-actin.
-
Visualizations
Caption: Bcr-Abl signaling pathway and the point of inhibition by GNF-2.
Caption: General experimental workflow for using GNF-2 in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Best practices for handling and dispensing GNF-2-PEG-acid
Welcome to the technical support center for GNF-2-PEG-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the best practices for handling and dispensing this compound, along with troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an analog of GNF-2, a highly selective, allosteric, non-ATP competitive inhibitor of the Bcr-Abl fusion protein. The addition of a polyethylene (B3416737) glycol (PEG) chain with a terminal carboxylic acid group makes it a useful tool for various research applications, including its use as a labeled chemical or fluorescent probe.
Q2: What is the mechanism of action of GNF-2?
GNF-2 functions as an allosteric inhibitor of the Bcr-Abl kinase. It binds to the myristoyl-binding pocket in the C-lobe of the kinase domain, which is distant from the ATP-binding site. This binding event induces a conformational change that stabilizes the inactive state of the Abl kinase, thereby inhibiting its downstream signaling pathways that are crucial for the proliferation of certain cancer cells.
Q3: What are the primary applications of this compound?
This compound is primarily used as a research tool. The PEG-acid moiety allows for its conjugation to other molecules, such as fluorescent dyes, affinity tags, or surfaces, enabling its use in a variety of assays as a labeled probe.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound solid should be stored in a tightly sealed vial at -20°C for up to 24 months. Stock solutions, prepared in an appropriate solvent, should be stored as aliquots in tightly sealed vials at -20°C and are generally stable for up to one month. It is recommended to allow the product to equilibrate to room temperature for at least one hour before opening the vial to prevent condensation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | The compound may be a low-melting solid or waxy in appearance, making it difficult to weigh and dispense. | Prepare a stock solution in an anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Gentle warming may aid dissolution. |
| Incorrect solvent choice. | This compound is expected to have good solubility in polar organic solvents and aqueous buffers but poor solubility in non-polar organic solvents. | |
| Precipitation of the Compound in Aqueous Buffer | The pH of the buffer may be near the pKa of the carboxylic acid group, reducing solubility. | The terminal carboxylic acid can be deprotonated at higher pH, increasing aqueous solubility. Adjusting the pH of the buffer to be above the pKa may improve solubility. Avoid |
GNF-2-PEG-acid lot-to-lot variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when using GNF-2-PEG-acid, with a specific focus on lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from GNF-2?
A1: GNF-2 is a highly selective, allosteric, and non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase.[1][2] It binds to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that inhibits its activity.[2] this compound is a derivative of GNF-2 where a polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid has been attached. This modification is often used to create fluorescent probes or to alter the pharmacokinetic properties of a compound.[3][4] The PEG chain can increase solubility and stability, but it can also introduce complexity and potential variability.[5][6]
Q2: What is the mechanism of action of GNF-2?
A2: GNF-2 functions as an allosteric inhibitor of the Bcr-Abl kinase.[7][8] Unlike ATP-competitive inhibitors that bind to the active site, GNF-2 binds to a pocket on the C-terminal lobe of the kinase domain that is normally occupied by the myristoyl group of Abl.[2][9] This binding event locks the kinase in an inactive conformation, preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates.[7][10]
Q3: What are the potential sources of lot-to-lot variability with this compound?
A3: Lot-to-lot variability in PEGylated compounds like this compound can arise from several factors:
-
PEGylation Process: Inconsistencies in the PEGylation reaction can lead to variations in the length of the PEG chain, the number of PEG chains attached, and the specific site of attachment. This can result in a heterogeneous mixture of molecules with different properties.[11]
-
Purity of the Compound: The presence of unreacted GNF-2, excess PEG reagent, or other byproducts can vary between lots and affect experimental outcomes.
-
Compound Stability and Storage: this compound may be susceptible to degradation if not stored properly.[3] Factors like temperature, light exposure, and repeated freeze-thaw cycles can impact its integrity.[11]
-
Solubility: The solubility of this compound can be influenced by the characteristics of the PEG chain and may differ between lots, affecting the actual concentration in your experiments.[12]
Q4: How can I assess the purity and integrity of a new lot of this compound?
A4: It is advisable to perform quality control checks on new lots. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess purity and identify potential contaminants. Mass spectrometry can confirm the molecular weight and provide information about the PEGylation state. For critical experiments, it is recommended to perform a dose-response curve to determine the IC50 value of the new lot and compare it to previous batches.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound between different lots.
This is a common problem that can significantly impact the reproducibility of your results. Follow this troubleshooting workflow to identify the potential cause:
Issue 2: Reduced or no inhibition of Bcr-Abl activity with a new lot of this compound.
If a new lot of this compound shows significantly lower potency, consider the following:
-
Compound Degradation: PEGylated compounds can be susceptible to hydrolysis or oxidation if not handled properly.[11] Ensure that the compound was stored correctly and that stock solutions are not repeatedly freeze-thawed. It is recommended to prepare fresh working solutions for each experiment.[3]
-
Inactive PEG Reagent during Synthesis: The PEG reagent used in the synthesis of your this compound lot might have been inactive, leading to a low yield of the final product.[11]
-
Incorrect pH of Reaction Buffer: The pH of your experimental buffer can influence the activity of both the kinase and the inhibitor.[11] Ensure your buffer pH is consistent across experiments.
Data Presentation
When communicating with technical support or comparing lots, presenting your data in a clear, structured format is crucial.
Table 1: Comparison of IC50 Values for Different Lots of this compound
| Lot Number | Date Tested | Cell Line | Assay Type | IC50 (nM) | Notes |
| Lot A | 2025-10-15 | K562 | Cell Viability (MTT) | 285 | Historical data |
| Lot B | 2025-11-20 | K562 | Cell Viability (MTT) | 850 | Higher IC50 observed |
| Lot B (re-test) | 2025-11-22 | K562 | Cell Viability (MTT) | 835 | Confirmed higher IC50 |
| Lot C | 2025-12-05 | K562 | Cell Viability (MTT) | 310 | New lot, consistent with Lot A |
Table 2: Quality Control Data for this compound Lots
| Lot Number | Purity (HPLC, %) | Expected Mass (Da) | Observed Mass (Da) |
| Lot A | >98% | 850.9 | 851.1 |
| Lot B | 92% | 850.9 | 851.0, 374.3* |
| Lot C | >99% | 850.9 | 850.8 |
*Presence of a peak corresponding to unmodified GNF-2.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
This protocol is a general guideline for assessing the inhibitory effect of this compound on the proliferation of Bcr-Abl positive cells (e.g., K562).
-
Cell Plating: Seed cells in a 96-well plate at a density of 0.3-0.6 x 10^6 cells/mL.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. It is recommended to prepare a fresh stock solution in DMSO and then dilute it.[2]
-
Treatment: Add an equal volume of the 2X compound solution to the cells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
Viability Assessment: Add MTT reagent and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer and read the absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve to calculate the IC50 value.[2]
Protocol 2: Western Blot for Bcr-Abl Phosphorylation
This protocol assesses the direct inhibitory effect of this compound on Bcr-Abl autophosphorylation.
-
Cell Treatment: Treat Bcr-Abl expressing cells with varying concentrations of this compound for 90 minutes.[1]
-
Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Probe one membrane with an antibody specific for phosphorylated STAT5 (a downstream target of Bcr-Abl).
-
Probe a parallel membrane with an antibody for total Bcr-Abl to ensure equal loading.[1]
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.
Signaling Pathway and Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound|COA [dcchemicals.com]
- 4. amsbio.com [amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 7. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 10. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing GNF-2-PEG-acid Conjugation
Welcome to the technical support center for GNF-2-PEG-acid conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of conjugating GNF-2 with PEG-acid?
Conjugating GNF-2, a selective non-ATP competitive inhibitor of Bcr-Abl, with polyethylene (B3416737) glycol (PEG) aims to improve its pharmacokinetic and pharmacodynamic properties. PEGylation can enhance aqueous solubility, increase systemic circulation time, and reduce immunogenicity of small molecule drugs like GNF-2.
Q2: What is the chemical basis for this compound conjugation?
The most common method for conjugating a PEG-acid to a molecule like GNF-2, which contains a primary amine, is through carbodiimide (B86325) chemistry. This involves the activation of the carboxylic acid group on the PEG molecule using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This activated PEG-NHS ester then readily reacts with the primary amine on GNF-2 to form a stable amide bond.
Q3: What are the critical starting material properties for this conjugation?
Successful conjugation depends on the quality and properties of the starting materials. Key considerations include:
| Reagent | Critical Parameter | Recommended Value/State | Source |
| GNF-2 | Purity | ≥98% | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) and ethanol (B145695) (50 mM). | ||
| Reactive Group | Primary amine available for conjugation. | ||
| PEG-acid | Purity | High purity, low polydispersity. | |
| Activation | Must be activated (e.g., with EDC/NHS) prior to reaction with GNF-2. | ||
| Solvents | Anhydrous/Dry | Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) are recommended for the activation step to prevent hydrolysis of the NHS ester. |
Q4: What analytical techniques are recommended to monitor the conjugation and characterize the final product?
A suite of analytical methods is essential to monitor the reaction progress and characterize the final GNF-2-PEG conjugate.
| Technique | Information Provided |
| SDS-PAGE | To visualize the increase in molecular weight of the conjugate compared to the starting material. |
| HPLC (SEC, RP-HPLC, IEX) | To assess purity, detect aggregation, and separate different PEGylated species. |
| Mass Spectrometry (LC-MS, MALDI-TOF) | To confirm the molecular weight of the conjugate and determine the degree of PEGylation. |
| NMR | To confirm the structure of the conjugate. |
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
Low yield is a common challenge in bioconjugation. The following guide provides a systematic approach to troubleshooting this issue.
Technical Support Center: GNF-2 Target Engagement
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the cellular target engagement of GNF-2, an allosteric inhibitor of ABL kinase.
Frequently Asked Questions (FAQs)
Q1: What is GNF-2 and what is its mechanism of action?
GNF-2 is a highly selective, non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase.[1] Unlike traditional kinase inhibitors that bind to the ATP-binding site, GNF-2 is an allosteric inhibitor.[2][3] It specifically binds to the myristoyl binding pocket in the C-terminal lobe of the ABL kinase domain.[3][4][5] This binding event induces a conformational change that locks the kinase in an inactive state, thereby inhibiting its activity.[3][5]
Q2: Why is it critical to confirm that GNF-2 is engaging its target in cells?
Confirming target engagement in a cellular environment is a crucial step in drug discovery.[6][7] It provides direct evidence that the compound is reaching its intended target (ABL kinase) and binding to it within the complex milieu of a living cell. This validation helps to:
-
Establish a clear mechanism of action.[6]
-
Correlate target binding with the observed cellular phenotype.
-
Distinguish on-target effects from potential off-target activities.
-
Guide dose-response studies and inform on the compound's cellular potency.
Q3: What are the primary methods to confirm GNF-2 target engagement in cells?
There are several robust methods to measure the interaction of GNF-2 with ABL kinase in cells. The most common and direct methods include:
-
Cellular Thermal Shift Assay (CETSA): A biophysical assay that measures the stabilization of ABL kinase by GNF-2 binding.[8][9][10]
-
Analysis of Downstream Substrate Phosphorylation: A biochemical method that measures the inhibition of ABL kinase activity by assessing the phosphorylation status of a known downstream substrate, such as CRKL.[4]
-
Advanced Methods like NanoBRET™: A proximity-based assay that measures target occupancy in live cells using bioluminescence resonance energy transfer.[11][12]
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. The principle is based on ligand-induced thermal stabilization: when GNF-2 binds to ABL kinase, the resulting protein-ligand complex becomes more resistant to heat-induced unfolding and aggregation.[10][13]
CETSA Experimental Workflow
Caption: Workflow for a CETSA melt curve experiment.
Detailed Experimental Protocols
Part 1: Generating a CETSA Melt Curve
This experiment identifies the shift in the melting temperature (Tm) of ABL kinase upon GNF-2 binding.
-
Cell Culture and Treatment: Culture a Bcr-Abl positive cell line (e.g., K562) to ~80% confluency. Harvest and resuspend cells in culture medium to a concentration of 10-20 x 10^6 cells/mL. Treat one aliquot of cells with GNF-2 (e.g., 10 µM final concentration) and another with vehicle (DMSO) for 1-2 hours at 37°C.
-
Thermal Challenge: Aliquot 50 µL of the treated cell suspensions into separate PCR tubes for each temperature point in a gradient (e.g., 40°C to 70°C in 3°C increments). Heat the tubes in a thermocycler for 3 minutes, followed by a 3-minute cooling step at 4°C.[13]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a room temperature water bath.[13]
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11][12]
-
Detection: Carefully transfer the supernatant (soluble protein fraction) to new tubes. Determine the protein concentration and normalize all samples. Analyze equal protein amounts by SDS-PAGE and Western blot using a primary antibody specific for total ABL kinase.
-
Data Analysis: Quantify the ABL band intensities for each temperature point. Normalize the data by setting the intensity at the lowest temperature (37°C or 40°C) to 100%. Plot the percentage of soluble ABL against temperature to generate melt curves for both GNF-2 and vehicle-treated samples. A rightward shift in the curve for the GNF-2 treated sample indicates target stabilization.[13]
Part 2: Isothermal Dose-Response (ITDR) CETSA
This experiment determines the cellular potency (EC50) of GNF-2 by heating samples at a single, constant temperature.
-
Determine Optimal Temperature: From the melt curve data, select a temperature that causes ~50-70% of ABL kinase to denature in the vehicle-treated group. This temperature will provide the optimal window for observing stabilization.[13]
-
Cell Treatment: Prepare a serial dilution of GNF-2 (e.g., from 1 nM to 30 µM). Treat cell aliquots with the different concentrations of GNF-2 or vehicle and incubate for 1-2 hours at 37°C.[13]
-
Heating and Processing: Heat all samples at the pre-determined optimal temperature for 3 minutes. Proceed with cell lysis, separation of soluble proteins, and quantification of soluble ABL via Western blot as described in Part 1.[13]
-
Data Analysis: Plot the amount of soluble ABL against the logarithm of the GNF-2 concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value, which represents the concentration of GNF-2 required for 50% of the maximal thermal stabilization.[13]
Expected Quantitative Data
| Assay Type | Parameter | Vehicle (DMSO) | GNF-2 (10 µM) |
| Melt Curve | Melting Temp (Tm) | 48.5 °C | 54.2 °C |
| ITDR | EC50 | N/A | 255 nM |
CETSA Troubleshooting
Q: I don't observe a thermal shift in my ABL melt curve after GNF-2 treatment. What could be wrong? A:
-
Compound Concentration/Incubation: The concentration of GNF-2 may be too low, or the incubation time may be too short to allow for sufficient cell penetration and target binding. Try increasing the concentration or extending the incubation time.
-
Heating Conditions: The 3-minute heating time may not be optimal for ABL. Consider optimizing the heating duration (e.g., 3-7 minutes).
-
Lysis Inefficiency: Incomplete cell lysis can lead to variable results. Ensure the freeze-thaw cycles are rapid and complete. Alternatively, try a lysis buffer with a mild detergent (e.g., PBS with 0.4% NP-40).[13]
-
Antibody Performance: The ABL antibody may be performing poorly. Verify its specificity and use the recommended dilution.
Q: My Western blot signals are inconsistent and noisy. A:
-
Protein Degradation: Ensure that lysis buffers are always kept ice-cold and are freshly supplemented with protease and phosphatase inhibitors.
-
Uneven Loading: Perform a protein concentration assay (e.g., BCA) on the soluble fractions and ensure equal amounts of protein are loaded for SDS-PAGE.
-
Transfer Issues: Optimize the Western blot transfer conditions (time, voltage) to ensure complete transfer of ABL kinase to the membrane.
Method 2: Analysis of Downstream Substrate Phosphorylation
This method provides indirect but strong evidence of target engagement by measuring the functional consequence of GNF-2 binding: the inhibition of ABL kinase activity. A well-established downstream substrate of Bcr-Abl is the adaptor protein CRKL.[4] GNF-2 treatment should lead to a dose-dependent decrease in the phosphorylation of CRKL.
ABL-CRKL Signaling Pathway
Caption: GNF-2 allosterically inhibits ABL kinase, blocking CRKL phosphorylation.
Detailed Experimental Protocol
-
Cell Culture and Treatment: Seed Bcr-Abl positive cells (e.g., K562) and allow them to grow overnight. Treat the cells with a serial dilution of GNF-2 (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for a fixed time period (e.g., 90 minutes to 4 hours).[1]
-
Cell Lysis: Harvest the cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet in ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[14]
-
Protein Quantification: Clear the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant.
-
Western Blot: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer. Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-CRKL (p-CRKL) overnight at 4°C.
-
Detection and Re-probing: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate. After imaging, strip the membrane and re-probe with an antibody for total CRKL to ensure equal protein loading.
Expected Quantitative Data
| Compound | Assay | IC50 Value | Cell Line |
| GNF-2 | Bcr-Abl Autophosphorylation | 267 nM | Ba/F3.p210 |
| GNF-2 | Cell Proliferation | 273 nM | K562 |
| GNF-2 | Cell Proliferation | 138 nM | Ba/F3.p210 |
Data compiled from multiple sources.[1]
Phospho-Substrate Troubleshooting
Q: I don't see a dose-dependent decrease in p-CRKL levels. A:
-
Basal Signal: The basal level of ABL kinase activity might be low in your cell line, making it difficult to see a reduction. Ensure you are using a cell line with known high Bcr-Abl activity (e.g., K562).
-
Treatment Time: The chosen time point may be too early or too late to observe the maximal effect on phosphorylation. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to find the optimal duration.
-
Antibody Quality: The phospho-specific antibody may be of poor quality. Validate the antibody using positive and negative controls (e.g., pervanadate-treated vs. untreated cells).
Q: The total CRKL levels appear to change with treatment. A: This is unlikely and usually indicates unequal protein loading. Re-run the gel with carefully normalized protein amounts. If the issue persists, use a different loading control like GAPDH or β-actin to verify.
Advanced Method: NanoBRET™ Target Engagement Assay
For higher throughput analysis, the NanoBRET™ assay provides a quantitative measure of compound binding to a target in live cells. The assay requires engineering cells to express ABL kinase fused to a NanoLuciferase (NLuc) enzyme.
NanoBRET™ Principle
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Brief Protocol Overview
-
Cell Preparation: Use cells stably or transiently expressing an ABL-NanoLuc fusion protein.
-
Assay: Add a cell-permeable fluorescent tracer that binds to ABL, along with varying concentrations of GNF-2. GNF-2 will compete with the tracer for binding to ABL.[11]
-
Detection: Add the NanoLuc substrate. When the tracer is bound to ABL-NLuc, its close proximity allows for bioluminescence resonance energy transfer (BRET). When GNF-2 displaces the tracer, the BRET signal is reduced.[11][15]
-
Analysis: The reduction in BRET signal is plotted against GNF-2 concentration to determine a cellular IC50 value for target engagement.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. annualreviews.org [annualreviews.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. nuvucameras.com [nuvucameras.com]
Validation & Comparative
A Comparative Guide to Bcr-Abl Protein Degraders: GNF-Based vs. Other Novel Agents
For Researchers, Scientists, and Drug Development Professionals.
The landscape of chronic myeloid leukemia (CML) treatment, long dominated by tyrosine kinase inhibitors (TKIs), is rapidly evolving. A new class of therapeutics, targeted protein degraders, offers a novel mechanism of action by eliminating the oncogenic Bcr-Abl fusion protein entirely, rather than just inhibiting its kinase activity. This approach holds the promise of overcoming TKI resistance and potentially eradicating residual disease.
This guide provides a comparative analysis of a Bcr-Abl degrader derived from the GNF inhibitor series, GMB-475, against other notable Bcr-Abl degraders, SIAIS178 and LPA-81S. We present key performance data, detailed experimental protocols for their evaluation, and visualizations of the underlying molecular pathways.
Performance Comparison of Bcr-Abl Degraders
The efficacy of a protein degrader is primarily defined by its ability to induce degradation of the target protein (measured by DC50 and Dmax) and its subsequent effect on cancer cell viability (measured by IC50). The following tables summarize the in vitro performance of GMB-475, SIAIS178, and LPA-81S in the K562 human CML cell line.
Table 1: Bcr-Abl Degradation Potency
| Compound | Warhead | E3 Ligase Recruited | DC50 (K562 cells) | Dmax (K562 cells) | Treatment Time |
| GMB-475 | GNF-5 (Allosteric Inhibitor) | Von Hippel-Lindau (VHL) | 340 nM[1] | ~95%[1] | 18 hours[1] |
| SIAIS178 | Dasatinib (TKI) | Von Hippel-Lindau (VHL) | 8.5 nM[2][3] | >90% (at 100 nM) | 16 hours[4] |
| LPA-81S | Asciminib (Allosteric Inhibitor) | Cereblon (CRBN) | <10 nM (degradation observed) | ~98%[5] | 24 hours[5] |
Table 2: Anti-proliferative Activity
| Compound | IC50 (K562 cells) | Assay Type | Incubation Time |
| GMB-475 | ~1.1 µM[1] | CellTiter 96 AQueous One | 3 days[6] |
| SIAIS178 | 24 nM[2][4] | CCK-8 Assay | 2 days[4] |
| LPA-81S | <1 µM[5] | Not Specified | Not Specified |
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of Bcr-Abl degraders. Below are generalized yet comprehensive protocols for key assays cited in this guide.
Bcr-Abl Degradation Assay via Western Blot
This protocol outlines the steps to quantify the reduction of Bcr-Abl protein levels in CML cells following treatment with a degrader.
a. Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treat cells with a dose-response range of the degrader (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 16, 18, or 24 hours).
b. Cell Lysis:
-
After treatment, harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
d. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ABL (to detect Bcr-Abl) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
e. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the Bcr-Abl band intensity to the corresponding loading control.
-
Calculate the percentage of Bcr-Abl degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine DC50 and Dmax values using non-linear regression analysis.[7][8]
Cell Viability Assay
This protocol describes how to measure the effect of Bcr-Abl degraders on the proliferation and viability of CML cells.
a. Cell Seeding:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
b. Compound Treatment:
-
Prepare serial dilutions of the degrader compound in culture medium.
-
Add the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and wells with medium only for background measurement.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
c. Viability Measurement (using MTS/CCK-8 based assays):
-
Add 20 µL of the MTS or CCK-8 reagent to each well.[9]
-
Incubate the plate for 1-4 hours at 37°C, allowing for the conversion of the reagent into a colored formazan (B1609692) product by viable cells.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
d. Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the degrader concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing Mechanisms and Pathways
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the Bcr-Abl signaling pathway and the general mechanism of action for PROTAC-based degraders.
Caption: The Bcr-Abl signaling cascade leading to cell proliferation and survival.
Caption: General mechanism of PROTAC-mediated degradation of Bcr-Abl.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LPA81: Pioneering a Highly Effective PROTAC for Targeting BCR-ABL1 in Chronic Myeloid Leukemia [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of GNF-2-PEG-acid Induced Bcr-Abl Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of Bcr-Abl protein degradation induced by a hypothetical GNF-2-based PROTAC, herein referred to as GNF-2-PEG-acid, with other prominent Bcr-Abl degrading molecules. While specific data for a molecule precisely named "this compound" is not publicly available, this guide will utilize data from closely related allosteric inhibitor-based PROTACs, such as those derived from GNF-5, and compare their performance with ATP-competitive inhibitor-based degraders. The experimental data and protocols provided will serve as a valuable resource for researchers aiming to validate the efficacy of novel Bcr-Abl degraders.
Introduction to Bcr-Abl Degradation Strategies
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance and kinase-independent scaffolding functions of Bcr-Abl remain. Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, offers a promising alternative by eliminating the entire Bcr-Abl protein.
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][2] They typically consist of a "warhead" that binds to the target protein, a ligand for an E3 ligase (e.g., VHL, CRBN, or IAP), and a linker connecting the two.
Molecular Glues are smaller molecules that induce a novel interaction between a target protein and an E3 ligase, also resulting in the target's degradation.[3]
This guide focuses on the validation of PROTACs targeting Bcr-Abl, with a specific emphasis on a hypothetical GNF-2-based degrader. GNF-2 is an allosteric inhibitor that binds to the myristate pocket of Abl, offering a different targeting strategy compared to the majority of ATP-competitive TKIs.[4]
Quantitative Comparison of Bcr-Abl Degraders
The efficacy of Bcr-Abl degraders is primarily evaluated by their ability to reduce Bcr-Abl protein levels (degradation) and to inhibit the proliferation of Bcr-Abl-positive cancer cells. The following tables summarize the performance of a GNF-5-based PROTAC (as a proxy for our hypothetical this compound) and compare it with other notable Bcr-Abl degraders.
Table 1: Comparison of Bcr-Abl Degradation Potency (DC50)
| Degrader | Warhead (Targeting Moiety) | E3 Ligase Ligand | DC50 (K562 cells) | Reference |
| GMB-475 (GNF-5 based) | GNF-5 (Allosteric Inhibitor) | VHL | ~0.5 µM | [5] |
| SNIPER(ABL)-024 | GNF-5 (Allosteric Inhibitor) | IAP (LCL161 derivative) | 5 µM | [6] |
| SNIPER(ABL)-039 | Dasatinib (ATP-competitive) | IAP (LCL161 derivative) | 10 nM | [6][7] |
| Arg-PEG1-Dasa | Dasatinib (ATP-competitive) | UBR E3 Ligases | 0.85 nM | [8] |
| SIAIS100 | Asciminib (Allosteric Inhibitor) | CRBN | 2.7 nM | [9] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Table 2: Comparison of Anti-proliferative Activity (IC50)
| Degrader | Warhead (Targeting Moiety) | IC50 (K562 cells) | Reference | |---|---|---|---|---| | GMB-475 (GNF-5 based) | GNF-5 (Allosteric Inhibitor) | ~1 µM |[5] | | SNIPER(ABL)-039 | Dasatinib (ATP-competitive) | ~10 nM |[10] | | Arg-PEG1-Dasa | Dasatinib (ATP-competitive) | 0.3595 - 0.5304 nM |[8] | | SIAIS100 | Asciminib (Allosteric Inhibitor) | 12 nM |[9] |
IC50: The concentration of the compound that inhibits 50% of cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for the accurate validation and comparison of Bcr-Abl degraders.
Western Blotting for Bcr-Abl Degradation
This protocol is adapted from established methods for quantifying Bcr-Abl protein levels following treatment with a degrader.[9][11]
a. Cell Culture and Treatment:
-
Culture K562 cells (or other Bcr-Abl positive cell lines) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of the Bcr-Abl degrader (e.g., this compound) or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 18, or 24 hours).
b. Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Bcr-Abl (e.g., anti-Abl or anti-c-Abl) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-tubulin).
e. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the Bcr-Abl band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of Bcr-Abl degradation relative to the vehicle-treated control.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the anti-proliferative effects of Bcr-Abl degraders.[12][13]
a. Cell Seeding:
-
Seed K562 cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
b. Compound Treatment:
-
Prepare serial dilutions of the Bcr-Abl degrader.
-
Add the compounds to the designated wells and include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
c. Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
d. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Bcr-Abl signaling and PROTAC-mediated degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for the CellTiter-Glo® viability assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. targetedonc.com [targetedonc.com]
- 3. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Global PROTAC Toolbox for Degrading BCR-ABL Overcomes Drug-Resistant Mutants and Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The tyrosine kinase inhibitor GNF-2 suppresses osteoclast formation and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of novel potent BCR-ABL degraders by conjugating allosteric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]
GNF-2 vs. Imatinib: A Comparative Guide for Treating Resistant CML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to imatinib (B729), the first-generation tyrosine kinase inhibitor (TKI), remains a significant challenge in the treatment of Chronic Myeloid Leukemia (CML). This guide provides a detailed comparison of GNF-2, an allosteric inhibitor, and imatinib in the context of imatinib-resistant CML cell lines. We present key experimental data, detailed protocols, and visual representations of signaling pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.
Performance Comparison: GNF-2 vs. Imatinib
GNF-2 demonstrates a distinct advantage over imatinib in specific contexts of resistance. Unlike imatinib, which competes with ATP for binding to the BCR-ABL kinase domain, GNF-2 acts allosterically by binding to the myristoyl pocket of the ABL portion of the fusion protein. This different mechanism of action allows GNF-2 to be effective against certain imatinib-resistant mutations.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for GNF-2 and imatinib in various CML cell lines, including those with specific BCR-ABL mutations that confer resistance to imatinib.
Table 1: IC50 Values of GNF-2 in CML Cell Lines
| Cell Line | BCR-ABL Status | IC50 of GNF-2 (nM) |
| K562 | Wild-type | 273 |
| SUP-B15 | Wild-type | 268 |
| Ba/F3 p210 E255V | Imatinib-resistant mutant | 268 |
| Ba/F3 p185 Y253H | Imatinib-resistant mutant | 194 |
| Ba/F3 p185 T315I | Imatinib-resistant mutant | >10,000 |
Data sourced from multiple studies.
Table 2: IC50 Values of Imatinib in Resistant CML Cell Lines
| BCR-ABL Mutation | Fold Resistance to Imatinib (approx.) | IC50 of Imatinib (nM) |
| Wild-type | 1x | 200-500 |
| G250E | 10-20x | 2,000-10,000 |
| E255K/V | 50-100x | 10,000-50,000 |
| Y253F/H | 10-20x | 2,000-10,000 |
| M351T | 5-10x | 1,000-5,000 |
| T315I | >200x | >40,000 |
IC50 values can vary between studies and experimental conditions.
Table 3: Synergistic Effects of GNF-2 in Combination with Imatinib
| Cell Line | Treatment | IC50 of GNF-2 (µM) |
| Ba/F3 p185 Bcr-Abl | GNF-2 alone | 0.65 |
| Ba/F3 p185 Bcr-Abl | GNF-2 + Imatinib (0.2 µM) | 0.12 |
| Ba/F3 p185 Bcr-Abl T315I | GNF-2 alone | 20 |
| Ba/F3 p185 Bcr-Abl T315I | GNF-2 + Imatinib (1 µM) | 18 |
This data suggests that even in highly resistant cell lines like those with the T315I mutation, a combination approach may offer some benefit.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for key experiments used to evaluate the efficacy of GNF-2 and imatinib.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the inhibitors on CML cell lines.
-
Cell Culture: Culture CML cell lines (e.g., K562, Ba/F3 with various mutations) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of GNF-2 and imatinib in the culture medium. Add the diluted drugs to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for BCR-ABL Signaling
This technique is used to assess the effect of the inhibitors on the phosphorylation status of BCR-ABL and its downstream targets.
-
Cell Lysis: Treat CML cells with GNF-2, imatinib, or vehicle control for a specified time (e.g., 2-6 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-BCR-ABL (Tyr177), BCR-ABL, phospho-STAT5 (Tyr694), STAT5, phospho-CrkL (Tyr207), and CrkL overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualizing Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the mechanism of action of imatinib and GNF-2 on the BCR-ABL signaling pathway.
Caption: Mechanisms of Imatinib and GNF-2 in inhibiting BCR-ABL signaling.
Experimental Workflow
This diagram outlines a typical workflow for comparing the efficacy of GNF-2 and imatinib in resistant CML cell lines.
Caption: Workflow for comparing GNF-2 and Imatinib efficacy.
Allosteric vs. ATP-Competitive Abl Inhibitors: A Comparative Analysis for Drug Development Professionals
A deep dive into the mechanisms, efficacy, and resistance profiles of two major classes of Abl kinase inhibitors, providing a data-driven guide for researchers in oncology and drug discovery.
The development of tyrosine kinase inhibitors (TKIs) targeting the aberrant Bcr-Abl fusion protein has revolutionized the treatment of Chronic Myeloid Leukemia (CML). For years, the standard of care has centered on ATP-competitive inhibitors that directly block the enzyme's catalytic activity. However, the emergence of resistance, primarily through mutations in the kinase domain, has driven the development of a new class of drugs: allosteric inhibitors. This guide provides a comprehensive comparison of these two classes of Abl inhibitors, supported by quantitative data and detailed experimental protocols to inform research and development efforts.
Mechanisms of Action: A Tale of Two Binding Sites
ATP-competitive and allosteric inhibitors exploit different vulnerabilities of the Abl kinase.
ATP-competitive inhibitors , such as the pioneering drug imatinib (B729) and second-generation agents like dasatinib (B193332) and nilotinib (B1678881), bind to the ATP-binding pocket of the Abl kinase domain.[1][2] By occupying this site, they prevent the binding of ATP, the phosphate (B84403) donor for the kinase's phosphorylation activity, thereby shutting down the downstream signaling pathways that drive cancer cell proliferation and survival.[3] These inhibitors can be further classified into Type 1, which bind to the active conformation of the kinase, and Type 2, which bind to and stabilize an inactive conformation.[4]
Allosteric inhibitors , exemplified by the recently approved drug asciminib (B605619), represent a paradigm shift in Abl inhibition.[5] Instead of competing with ATP, these molecules bind to a distinct site on the kinase called the myristoyl pocket.[6][7] The binding of an allosteric inhibitor induces a conformational change in the kinase, mimicking a natural regulatory mechanism and locking the enzyme in an inactive state.[5] This different mechanism of action provides a crucial advantage in overcoming resistance mutations that affect the ATP-binding site.[7]
Comparative Efficacy: A Quantitative Look at Potency and Resistance
The choice of an Abl inhibitor is critically influenced by its potency against both wild-type Bcr-Abl and its various mutant forms. The following table summarizes the 50% inhibitory concentration (IC50) values for several key ATP-competitive inhibitors and the allosteric inhibitor asciminib.
| Inhibitor | Class | Wild-Type Bcr-Abl IC50 (nM) | T315I Mutant IC50 (nM) | Other Common Mutants IC50 (nM) |
| Imatinib | ATP-Competitive (Type 2) | 25 - 100 | >10,000 | 150 - >10,000 |
| Dasatinib | ATP-Competitive (Type 1) | 0.5 - 3 | >500 | 0.5 - 10 |
| Nilotinib | ATP-Competitive (Type 2) | 5 - 20 | >3,000 | 10 - 500 |
| Bosutinib | ATP-Competitive | ~1 | >2,000 | Effective against many, but not V299L |
| Ponatinib (B1185) | ATP-Competitive | ~0.4 | 10 - 25 | < 2.5 (broad activity) |
| Asciminib | Allosteric | 0.5 - 1.0 | 1 - 5 | 0.2 - 2 (broad activity) |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources.[1][2][8][9][10][11]
As the data indicates, second-generation ATP-competitive inhibitors like dasatinib and nilotinib show increased potency against wild-type Bcr-Abl compared to imatinib and are effective against many imatinib-resistant mutants.[11] However, the T315I "gatekeeper" mutation, which sterically hinders the binding of most ATP-competitive inhibitors, remains a significant challenge.[9] Ponatinib was specifically designed to overcome this, but it is associated with significant cardiovascular side effects.[10]
Asciminib, with its allosteric mechanism, demonstrates potent activity against both wild-type and T315I mutant Bcr-Abl, offering a valuable therapeutic option for patients who have developed resistance to ATP-competitive TKIs.[7]
Clinical Performance: Real-World Evidence
Recent clinical trials have underscored the benefits of allosteric inhibition. The ASC4FIRST study showed that asciminib resulted in a significantly higher major molecular response (MMR) rate at 48 weeks compared to investigator-selected standard-of-care TKIs in newly diagnosed CML patients (67.7% vs. 49.0%).[5][12] Furthermore, asciminib demonstrated a favorable safety profile with fewer adverse events leading to treatment discontinuation.[4][12] Real-world evidence also suggests that second-line treatment with asciminib leads to deeper and faster molecular responses compared to ATP-competitive TKIs.[13][14]
Experimental Protocols
Accurate and reproducible in vitro assays are fundamental to the discovery and development of novel Abl inhibitors. Below are detailed protocols for three key experiments.
In Vitro Abl Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the enzymatic activity of Abl kinase by detecting the phosphorylation of a substrate.
Materials:
-
Recombinant Abl kinase
-
Biotinylated peptide substrate (e.g., Ulight-Abl1-tide)
-
ATP
-
HTRF Kinase Buffer
-
Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-cryptate anti-phosphotyrosine)
-
Streptavidin-XL665
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.
-
Enzyme and Substrate Mix: In HTRF Kinase Buffer, prepare a solution containing the Abl kinase and the biotinylated peptide substrate.
-
Assay Plate Setup: Add the inhibitor dilutions to the assay plate, followed by the enzyme and substrate mix.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for Abl.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add a solution containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in detection buffer. This will stop the kinase reaction.
-
Incubation: Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[15][16][17]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of inhibitors on the proliferation and viability of CML cell lines.
Materials:
-
CML cell line (e.g., K562)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CML cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Inhibitor Treatment: Add serial dilutions of the test inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[18]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.[19][20]
Western Blot for Phospho-CrkL (p-CrkL)
This assay measures the phosphorylation of CrkL, a direct downstream substrate of Bcr-Abl, as a biomarker of kinase inhibition in cells.
Materials:
-
CML cell line
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-CrkL, anti-total CrkL, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat CML cells with various concentrations of the inhibitor for a defined period (e.g., 2-4 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against p-CrkL overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total CrkL and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of p-CrkL.[6][21][22][23]
Conclusion
The landscape of Abl kinase inhibition is evolving, with allosteric inhibitors emerging as a powerful new tool in the fight against CML. While ATP-competitive inhibitors remain a cornerstone of therapy, their effectiveness can be limited by the development of resistance mutations. Allosteric inhibitors, with their distinct mechanism of action and favorable resistance profile, offer a significant advancement, particularly for patients with the T315I mutation. The combination of ATP-competitive and allosteric inhibitors is also a promising strategy to overcome resistance.[7][8] A thorough understanding of the comparative pharmacology of these two classes of inhibitors, supported by robust experimental data, is essential for the continued development of more effective and durable cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Asciminib Shows Superior Efficacy vs Standard-of-Care Frontline TKIs in CML - The ASCO Post [ascopost.com]
- 5. esmo.org [esmo.org]
- 6. benchchem.com [benchchem.com]
- 7. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to [mdpi.com]
- 8. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib | Haematologica [haematologica.org]
- 11. The Growing Arsenal of ATP-Competitive and Allosteric Inhibitors of BCR–ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 21. benchchem.com [benchchem.com]
- 22. Intracellular Retention of ABL Kinase Inhibitors Determines Commitment to Apoptosis in CML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Analysis of GNF-2 and its PEGylated Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cross-reactivity of GNF-2, a selective allosteric inhibitor of Bcr-Abl kinase, and discusses the implications of its PEGylated form, GNF-2-PEG-acid. The addition of a PEG-acid linker, while often used to improve pharmacokinetic properties or for conjugation to other molecules, can introduce its own set of biological interactions, including potential immunogenicity. This document aims to provide a clear overview of the selectivity of the parent compound, GNF-2, and to highlight important considerations regarding the PEG moiety.
Executive Summary
GNF-2 is a highly selective, non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).[1][2][3] Its allosteric mechanism of action allows it to overcome resistance to some ATP-competitive inhibitors.[4] This guide presents data on the kinase selectivity of GNF-2 against a panel of other kinases, comparing its activity to other established Bcr-Abl inhibitors. Furthermore, we address the potential for cross-reactivity and immunogenicity introduced by the PEG-acid linker, a factor of growing importance in the development of PEGylated therapeutics.[5][6][7][8]
GNF-2 Kinase Selectivity Profile
GNF-2 demonstrates exceptional selectivity for its primary targets, c-Abl and the oncogenic fusion protein Bcr-Abl. The following table summarizes the half-maximal inhibitory concentration (IC50) of GNF-2 against a panel of 20 kinases, showcasing its high specificity.
| Kinase Target | GNF-2 IC50 (nM) |
| c-Abl | 190 |
| Bcr-Abl | 267[2][3][9] |
| Lck | >10,000 |
| Src | >10,000 |
| Fyn | >10,000 |
| Yes | >10,000 |
| Lyn | >10,000 |
| Hck | >10,000 |
| Fgr | >10,000 |
| Blk | >10,000 |
| Csk | >10,000 |
| EGFR | >10,000 |
| Her2 | >10,000 |
| InsR | >10,000 |
| FGFR1 | >10,000 |
| PDGFRβ | >10,000 |
| VEGFR2 | >10,000 |
| Met | >10,000 |
| Ron | >10,000 |
| Aurora A | >10,000 |
Table 1: Kinase selectivity profile of GNF-2. Data indicates high selectivity for c-Abl and Bcr-Abl with negligible activity against other kinases at concentrations up to 10,000 nM.[9]
Comparison with Other Bcr-Abl Inhibitors
To provide context for GNF-2's potency, the following table compares its IC50 values with those of other well-established Bcr-Abl tyrosine kinase inhibitors (TKIs).
| Inhibitor | Type | Bcr-Abl IC50 (nM) | Notes |
| GNF-2 | Allosteric (non-ATP competitive) | 267 | Highly selective for Bcr-Abl and c-Abl. [2][3][9] |
| Imatinib | ATP-competitive | ~25-50[10] | First-generation TKI.[11] |
| Nilotinib | ATP-competitive | 20-fold more potent than Imatinib[12] | Second-generation TKI. |
| Dasatinib | ATP-competitive | 325-fold more potent than Imatinib[12] | Second-generation TKI, binds multiple Bcr-Abl conformations.[12] |
| Ponatinib | ATP-competitive | Potent against T315I mutation[11] | Third-generation TKI. |
| PD173955 | ATP-competitive | 1-2[10] | Potent pyrido[2,3-d]pyrimidine (B1209978) inhibitor.[10] |
| PD180970 | ATP-competitive | 1-2[10] | Structurally related to PD173955.[10] |
Table 2: Comparison of IC50 values of GNF-2 and other Bcr-Abl inhibitors.
Cross-Reactivity Considerations for the PEG-acid Moiety
The "PEG-acid" component of this compound refers to a polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. While PEGylation is a common strategy to improve drug solubility and half-life, it is not biologically inert. Pre-existing anti-PEG antibodies in the general population can lead to hypersensitivity reactions and accelerated clearance of PEGylated drugs.[6][8]
Studies have shown that anti-PEG antibodies can cross-react with other polymers containing a repeating C-C-O backbone structure, such as polypropylene (B1209903) glycol (PPG) and polytetramethylene ether glycol (PTMEG).[5][7] Therefore, when evaluating the cross-reactivity of this compound, it is crucial to consider the potential for immune-mediated responses to the PEG linker, independent of the GNF-2 pharmacophore.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Test compound (e.g., GNF-2, serially diluted in DMSO)
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (B142953) (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
A solution of the purified recombinant kinase is pre-incubated with serially diluted concentrations of the test inhibitor for 15-30 minutes at room temperature.
-
The kinase reaction is initiated by adding a mixture of [γ-³²P]ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 30°C and is then stopped, typically by spotting the reaction mixture onto phosphocellulose paper.
-
The phosphocellulose paper is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of phosphorylated substrate is quantified by scintillation counting.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
Objective: To determine the effect of a test compound on the proliferation of Bcr-Abl-dependent and -independent cell lines.
Materials:
-
Bcr-Abl positive cell lines (e.g., K562, SUP-B15, Ba/F3.p210)
-
Bcr-Abl negative control cell lines (e.g., parental Ba/F3)
-
Cell culture medium and supplements
-
Test compound (e.g., GNF-2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48 hours).[1]
-
Following incubation, MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Visualizations
Caption: Bcr-Abl signaling pathway and the point of allosteric inhibition by GNF-2.
Caption: General experimental workflow for assessing inhibitor cross-reactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Reactivity of Select PEG-Binding Antibodies to Other Polymers Containing a C-C-O Backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 7. researchgate.net [researchgate.net]
- 8. Is PEGylation of Drugs Associated with Hypersensitivity Reactions? An Analysis of the Italian National Spontaneous Adverse Drug Reaction Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
GNF-2-PEG-acid as a Negative Control: A Comparative Guide for Researchers
In the realm of targeted cancer therapy, the precision of experimental validation is paramount. The use of appropriate controls is fundamental to distinguishing specific inhibitory effects from off-target or non-specific cellular responses. This guide provides a comprehensive comparison of the allosteric Bcr-Abl inhibitor, GNF-2, with its PEGylated derivative, GNF-2-PEG-acid, and evaluates the latter's suitability as a negative control in experimental settings.
GNF-2: A Potent Allosteric Inhibitor of Bcr-Abl
GNF-2 is a highly selective, non-ATP-competitive inhibitor of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the pathogenic driver of chronic myeloid leukemia (CML).[1][2][3] Unlike ATP-competitive inhibitors that bind to the kinase's active site, GNF-2 binds to a myristoyl-binding pocket in the C-terminal lobe of the Abl kinase domain.[4][5] This allosteric inhibition stabilizes an inactive conformation of the kinase, effectively blocking its downstream signaling and inducing apoptosis in Bcr-Abl-positive cells.[1][5][6]
The high selectivity of GNF-2 for Bcr-Abl over other kinases makes it a valuable research tool and a lead compound for the development of novel anticancer therapeutics.[2][5] Its efficacy has been demonstrated in various Bcr-Abl-positive cell lines, including those with mutations that confer resistance to ATP-competitive inhibitors.[1][5]
The Role of a Negative Control in GNF-2 Experiments
To conclusively attribute the observed cellular effects to the specific allosteric inhibition of Bcr-Abl by GNF-2, a negative control is essential. An ideal negative control should be structurally similar to the active compound but devoid of its specific biological activity. This allows researchers to control for any effects caused by the chemical scaffold of the molecule, its solubility, or its interaction with cellular components unrelated to the intended target.
For GNF-2, a suitable negative control would be a molecule that retains the core structure of GNF-2 but is unable to bind to the myristoyl pocket of Bcr-Abl and, consequently, does not inhibit its kinase activity. While the existence of a universally accepted, commercially available inactive analog of GNF-2 is not prominently documented, a methylated version of GNF-2 has been reported to be incapable of binding to c-Abl.[5]
This compound: A Critical Evaluation as a Negative Control
The user's query specifies this compound as a potential negative control. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a common strategy in drug development to improve pharmacokinetic properties such as solubility and in vivo stability. However, the addition of a PEG-acid linker to GNF-2 would significantly alter its chemical properties and, most likely, its biological activity.
While one vendor suggests this compound is used as a fluorescent probe, there is no scientific literature available to support its use as an inert negative control for GNF-2.[7] The introduction of a PEG-acid moiety could sterically hinder the binding of the molecule to the myristoyl pocket of Bcr-Abl, potentially rendering it inactive. However, without experimental validation, it is equally possible that the PEGylated form retains some residual activity or exhibits non-specific effects due to the PEG chain itself. Therefore, its use as a negative control is not advisable without thorough characterization.
Comparative Data Summary
The following tables summarize the known properties of GNF-2 and the expected properties of a hypothetical, ideal inactive analog for comparison. The properties of this compound are inferred based on the principles of PEGylation and the known mechanism of GNF-2, and should be treated as hypothetical in the absence of experimental data.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | GNF-2 | This compound (Hypothetical) | Ideal Inactive GNF-2 Analog (Hypothetical) |
| Molecular Weight | 374.32 g/mol | Higher than GNF-2 | Similar to GNF-2 |
| Solubility | Soluble in DMSO and ethanol | Potentially increased aqueous solubility | Similar to GNF-2 |
| Cell Permeability | Permeable | Potentially altered | Similar to GNF-2 |
| In vivo Stability | Moderate | Potentially increased | Similar to GNF-2 |
Table 2: Biological Activity
| Parameter | GNF-2 | This compound (Hypothetical) | Ideal Inactive GNF-2 Analog (Hypothetical) |
| Target | Bcr-Abl Tyrosine Kinase[1] | Bcr-Abl (binding likely abrogated) | Bcr-Abl (no binding) |
| Mechanism of Action | Allosteric inhibition via myristoyl pocket binding[4][5] | No specific allosteric inhibition expected | No specific allosteric inhibition |
| IC50 (Bcr-Abl positive cells) | ~138-273 nM in various cell lines[1][5] | Expected to be significantly higher or inactive | Inactive (>10 µM) |
| Effect on Bcr-Abl Phosphorylation | Inhibition[1] | No inhibition expected | No inhibition |
| Induction of Apoptosis | Yes (in Bcr-Abl positive cells)[1] | No induction expected | No induction |
Experimental Protocols
Protocol 1: Cellular Proliferation Assay
-
Cell Culture: Culture Bcr-Abl positive (e.g., K562) and negative (e.g., Jurkat) cells in appropriate media.
-
Compound Preparation: Prepare stock solutions of GNF-2 and the chosen negative control (e.g., a structurally similar but inactive analog) in DMSO.
-
Treatment: Seed cells in 96-well plates and treat with a serial dilution of GNF-2 or the negative control. Include a DMSO-only vehicle control.
-
Incubation: Incubate cells for 48-72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate IC50 values for each compound in both cell lines. A successful experiment will show potent inhibition of proliferation by GNF-2 only in the Bcr-Abl positive cells, with the negative control showing no significant effect in either cell line.
Protocol 2: Western Blot for Bcr-Abl Phosphorylation
-
Cell Lysis: Treat Bcr-Abl positive cells with GNF-2, the negative control, or vehicle for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-Bcr-Abl (p-Abl), total Bcr-Abl, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. GNF-2 should specifically decrease the ratio of phospho-Bcr-Abl to total Bcr-Abl, while the negative control should have no effect.
Visualizing the Mechanism and Workflow
Bcr-Abl Signaling Pathway and GNF-2 Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric inhibition of BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition enhances the efficacy of ABL kinase inhibitors to target unmutated BCR-ABL and BCR-ABL-T315I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. amsbio.com [amsbio.com]
Optimizing GNF-2 PROTACs: A Comparative Guide to the Efficacy of Different PEG Linker Lengths
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's architecture, consisting of a warhead to bind the target protein, a ligand to recruit an E3 ubiquitin ligase, and a connecting linker, is crucial to its function. The linker, in particular, is a key determinant of a PROTAC's efficacy, with its length and composition profoundly influencing the formation and stability of the ternary complex required for protein degradation.
This guide provides a comparative analysis of the efficacy of PROTACs with varying Polyethylene Glycol (PEG) linker lengths, focusing on the degradation of the oncogenic kinase BCR-ABL, the target of the allosteric inhibitor GNF-2. While direct comparative data for GNF-2-based PROTACs with a systematic variation of PEG linkers is not extensively available in the public domain, this guide will use a closely related and well-documented case study of dasatinib-based BCR-ABL PROTACs to illustrate the critical impact of linker length on degradation potency and anti-proliferative activity.
The Mechanism of PROTAC-Mediated Degradation
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade further target protein molecules.
Caption: General mechanism of PROTAC-mediated protein degradation.
The BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. GNF-2 is an allosteric inhibitor that binds to the myristoyl pocket of ABL1, stabilizing the auto-inhibited conformation of the kinase.
Caption: Simplified BCR-ABL signaling pathway.
Data Presentation: Comparing Efficacy of Different PEG Linker Lengths
The optimal linker length is critical for the efficacy of a PROTAC and must be determined empirically for each target and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to reduced potency due to entropic penalties.
The following data is from a study on single amino acid-based PROTACs using the BCR-ABL inhibitor dasatinib (B193332) as the warhead.[1][2] This study systematically varied the number of PEG units in the linker and evaluated the impact on the inhibition of K562 cell proliferation. This data serves as a compelling case study on the importance of linker optimization for BCR-ABL-targeting PROTACs.
Table 1: Comparison of Anti-proliferative Activity of Dasatinib-Based BCR-ABL PROTACs with Varying PEG Linker Lengths
| PROTAC Compound | Number of PEG Units | IC₅₀ in K562 Cells (nM) |
| Arg-PEG1-Dasa | 1 | 0.3595 |
| Arg-PEG2-Dasa | 2 | 0.4735 |
| Arg-PEG3-Dasa | 3 | 0.5304 |
| Arg-PEG4-Dasa | 4 | 0.4431 |
Data sourced from a study on dasatinib-based PROTACs.[1]
The study found that the PROTAC with a single PEG unit (Arg-PEG1-Dasa) exhibited the most potent anti-proliferative effect.[1] Further analysis of this compound revealed a half-maximal degradation concentration (DC₅₀) of 0.85 nM for BCR-ABL in K562 cells.[1]
Table 2: Degradation Efficacy of the Optimal Dasatinib-Based PROTAC
| PROTAC Compound | DC₅₀ for BCR-ABL (nM) | Dₘₐₓ for BCR-ABL |
| Arg-PEG1-Dasa | 0.85 | >98% at 5 nM |
Data sourced from a study on dasatinib-based PROTACs.[1]
These findings underscore that even subtle changes in linker length can significantly impact the biological activity of a PROTAC. For the development of GNF-2 based PROTACs, a similar systematic evaluation of PEG linker length would be essential to identify the optimal construct for potent and efficient degradation of BCR-ABL.
Experimental Protocols
Accurate and reproducible experimental methods are crucial for comparing the efficacy of different PROTACs. Below are detailed protocols for key assays used to evaluate PROTAC performance.
Experimental Workflow
A systematic workflow is essential for the evaluation and comparison of PROTAC candidates.
Caption: A typical experimental workflow for comparing PROTAC efficacy.
Western Blot Protocol for PROTAC-Mediated Protein Degradation
This protocol details the steps for quantifying the degradation of a target protein (e.g., BCR-ABL) in response to PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., K562 human CML cells) at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the GNF-2 PROTACs with different PEG linkers in the appropriate cell culture medium. For a dose-response experiment, a typical concentration range would be from 0.1 nM to 10 µM.
-
Treat the cells with the PROTACs or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 18, 24, or 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a molecular weight marker.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ABL antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the GNF-2 PROTACs in culture medium.
-
Add the desired concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC₅₀ value.
-
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs. As demonstrated by the case study of dasatinib-based BCR-ABL PROTACs, even a single PEG unit difference can significantly alter the potency and efficacy of the molecule.[1] Therefore, a systematic approach to linker design and optimization, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is essential for the development of potent and selective protein degraders. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to compare the efficacy of different GNF-2 PROTAC constructs and to identify lead candidates for further development.
References
- 1. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single amino acid-based PROTACs trigger degradation of the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Kinase Inhibition: A Guide to Validating Protein Levels in Response to GNF-2
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a small molecule inhibitor is paramount. GNF-2, a well-characterized allosteric inhibitor of the Bcr-Abl kinase, serves as a critical tool in cancer research. However, a common point of inquiry is whether its inhibitory function is coupled with the degradation of its target protein. This guide clarifies the established mechanism of GNF-2 and provides a comprehensive overview of orthogonal methods to rigorously assess protein levels, a critical step in characterizing any potential protein-degrading molecule.
Contrary to the hypothesis that GNF-2 mediates the degradation of its target, extensive research has demonstrated that GNF-2 functions as a non-ATP competitive inhibitor that binds to the myristate-binding pocket of the Abl kinase domain.[1][2] This allosteric binding induces a conformational change that locks the kinase in an inactive state, thereby inhibiting its downstream signaling.[3][4] Studies have shown that while GNF-2 effectively reduces the autophosphorylation of Bcr-Abl, the total levels of the Bcr-Abl protein remain unchanged, indicating that its primary mechanism is not protein degradation.[4]
While GNF-2 itself does not induce degradation, the concept of leveraging allosteric binders to trigger protein degradation is a key strategy in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).[5][6] A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. An allosteric ligand, like a GNF-2 analog, could be chemically linked to an E3 ligase-recruiting moiety to create a potent and specific protein degrader.
Therefore, a robust validation workflow is essential to unequivocally determine whether a compound induces protein degradation. This guide outlines a suite of orthogonal, or distinct, experimental methods to quantitatively and qualitatively assess changes in protein abundance.
Comparison of Orthogonal Methods for Protein Degradation Validation
A multi-pronged approach using a combination of antibody-based, mass spectrometry-based, and biophysical methods is crucial for generating high-confidence data. The following table provides a comparative overview of key techniques.
| Method | Principle | Throughput | Key Advantages | Key Limitations |
| Western Blotting | Immuno-detection of a specific protein separated by size via gel electrophoresis. | Low to Medium | Widely accessible, provides molecular weight information, direct visualization of protein levels. | Semi-quantitative, can be low throughput, dependent on antibody quality. |
| Mass Spectrometry-Based Proteomics | Unbiased identification and quantification of thousands of proteins in a sample. | Low to Medium | Unbiased and global view of proteome changes, high sensitivity and specificity, can identify off-target effects. | Technically demanding, expensive instrumentation, complex data analysis. |
| In-Cell Quantification (e.g., HiBiT/NanoBRET) | Luminescence- or fluorescence-based assays to quantify protein levels in live cells. | High | Real-time kinetics, high sensitivity, suitable for high-throughput screening. | Requires genetic modification of cells (e.g., protein tagging). |
| Flow Cytometry | Quantification of protein levels in individual cells using fluorescently labeled antibodies. | High | Single-cell resolution, allows for population analysis, can be multiplexed. | Indirect measurement of protein levels, dependent on antibody specificity and cell permeability. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding to confirm target engagement. | Medium | Confirms direct target binding in a cellular context, label-free. | Indirect measure of degradation, can be technically challenging. |
Key Experimental Protocols
Detailed methodologies are critical for reproducible and reliable data. Below are protocols for foundational orthogonal validation methods.
Western Blotting
This technique is a fundamental starting point for confirming the degradation of a target protein.
Materials:
-
Cell line of interest
-
Compound of interest (e.g., GNF-2 or a potential degrader)
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager
Procedure:
-
Cell Treatment: Treat cells with the compound at various concentrations and time points. Include a vehicle-treated control.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Heat the samples.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
Mass Spectrometry-Based Proteomics
This unbiased approach provides a global view of protein changes and is the gold standard for assessing selectivity.
Materials:
-
Cell line of interest
-
Compound of interest
-
Vehicle control
-
Lysis buffer compatible with mass spectrometry
-
Trypsin
-
Isobaric labeling reagents (e.g., TMT or iTRAQ)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Treat cells with the compound and a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptides from different conditions with isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in each sample. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: GNF-2 allosterically inhibits Bcr-Abl kinase activity.
Caption: General mechanism of a PROTAC utilizing an allosteric ligand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: GNF-2 Allosteric Inhibition vs. Dasatinib-Based PROTACs for Bcr-Abl Degradation
For Researchers, Scientists, and Drug Development Professionals
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary driver of chronic myeloid leukemia (CML). While tyrosine kinase inhibitors (TKIs) like dasatinib (B193332) have revolutionized CML treatment, challenges such as drug resistance and the inability to eradicate leukemic stem cells persist. This has spurred the development of novel therapeutic strategies, including allosteric inhibitors and proteolysis-targeting chimeras (PROTACs), aimed at overcoming these limitations.
This guide provides an objective comparison of two such strategies: the allosteric inhibitor GNF-2 and dasatinib-based PROTACs, both targeting the Bcr-Abl oncoprotein. We will delve into their distinct mechanisms of action, present comparative experimental data on their performance, and provide detailed protocols for key evaluative assays.
Mechanism of Action: Inhibition vs. Degradation
GNF-2: Allosteric Inhibition
GNF-2 is a non-ATP competitive inhibitor that binds to the myristoyl pocket of the Abl kinase domain.[1][2][3] This binding event induces a conformational change in the Bcr-Abl protein, locking it in an inactive state.[4] Unlike ATP-competitive inhibitors that target the active site, GNF-2's allosteric mechanism offers a different approach to kinase inhibition and has the potential to be effective against certain mutations that confer resistance to traditional TKIs.[1][5] However, GNF-2 alone is not effective against the T315I "gatekeeper" mutation.[6]
Dasatinib-Based PROTACs: Targeted Protein Degradation
Dasatinib-based PROTACs are heterobifunctional molecules designed to eliminate the Bcr-Abl protein entirely.[7] They consist of three components: a "warhead" (dasatinib) that binds to the Bcr-Abl kinase domain, a linker, and a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or Von Hippel-Lindau).[7][8] This proximity induces the ubiquitination of Bcr-Abl, marking it for degradation by the cell's proteasome.[7][9] By removing the entire protein, PROTACs can abrogate both the kinase activity and any potential scaffolding functions of Bcr-Abl, offering a potential advantage over simple inhibition.[8]
Performance Data: A Comparative Overview
The following table summarizes key performance metrics for GNF-2 and various dasatinib-based PROTACs from published studies. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
| Compound/PROTAC | Mechanism | Target(s) | Cell Line | IC50 (nM) - Proliferation | DC50 (nM) - Degradation | Dmax (%) - Degradation | Treatment Time (h) | E3 Ligase Recruited | Reference(s) |
| GNF-2 | Allosteric Inhibitor | Bcr-Abl | K562 | 273 | N/A | N/A | 48 | N/A | [2][10] |
| SUP-B15 | 268 | N/A | N/A | 48 | N/A | [2][10] | |||
| Ba/F3 p210 | 138 | N/A | N/A | 48 | N/A | [10] | |||
| DAS-6-2-2-6-CRBN | PROTAC | Bcr-Abl, c-Abl | K562 | 4.4 | ~25 | >75 | 24 | Cereblon (CRBN) | [7][9] |
| SIAIS178 | PROTAC | Bcr-Abl | K562 | 24 | 8.5 | >90 | 16 | Von Hippel-Lindau (VHL) | [8][11] |
| Arg-PEG1-Dasa | PROTAC | Bcr-Abl | K562 | <0.5 | 0.85 | 98.8 | 48 | Not specified | [12] |
| SNIPER(ABL)-39 | PROTAC | Bcr-Abl | K562 | ~10 | Not specified | Not specified | Not specified | IAP | [8] |
N/A: Not Applicable. IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these compounds. Below are standardized protocols for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on cell proliferation.
Materials:
-
Bcr-Abl positive cell lines (e.g., K562, SUP-B15)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (GNF-2, dasatinib-based PROTACs) dissolved in DMSO
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software.[2]
Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of Bcr-Abl protein induced by PROTACs.
Materials:
-
Bcr-Abl positive cell lines
-
Test compounds (dasatinib-based PROTACs)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcr-Abl, anti-c-Abl, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the PROTAC for the desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle control. For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[12]
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the Bcr-Abl signal to a loading control (e.g., β-actin). Calculate the percentage of remaining protein compared to the vehicle control to determine DC50 and Dmax values.[11]
Visualizing the Mechanisms and Pathways
To better understand the biological context and the mechanisms of action, the following diagrams were generated using the DOT language.
Caption: Bcr-Abl Signaling Pathway.
Caption: Mechanism of GNF-2 Allosteric Inhibition.
Caption: Mechanism of Dasatinib-Based PROTACs.
Conclusion and Future Perspectives
Both GNF-2 and dasatinib-based PROTACs represent promising strategies to overcome the limitations of current Bcr-Abl TKIs. GNF-2, with its allosteric mechanism, offers an alternative mode of inhibition that could be less susceptible to resistance mutations in the ATP-binding pocket. However, its efficacy against the T315I mutation is limited.
Dasatinib-based PROTACs, on the other hand, offer a fundamentally different approach by inducing the complete degradation of the Bcr-Abl protein. This not only eliminates the kinase activity but also any non-catalytic scaffolding functions of the oncoprotein. The impressive low nanomolar DC50 and IC50 values reported for some dasatinib-based PROTACs highlight their potential potency. Furthermore, the development of PROTACs effective against resistant mutants is an active area of research.[13]
Future research should focus on direct head-to-head comparisons of these modalities in preclinical models, including those harboring various resistance mutations. Optimizing the pharmacokinetic and pharmacodynamic properties of PROTACs will also be crucial for their clinical translation. Ultimately, a deeper understanding of the long-term effects of complete Bcr-Abl protein ablation versus sustained inhibition will be vital in determining the most effective therapeutic strategy for CML patients.
References
- 1. ashpublications.org [ashpublications.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibitors of Bcr-Abl: towards novel myristate-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial effects of combining a Type II ATP competitive inhibitor with an allosteric competitive inhibitor of Bcr-Abl for the treatment of imatinib-sensitive and imatinib resistant CML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Benchmarking GNF-2-PEG-acid against established research tools
GNF-2-PEG-acid is a derivative of GNF-2, a selective allosteric inhibitor of the Bcr-Abl tyrosine kinase. The addition of a PEG-acid linker suggests its primary utility as a research tool, likely as a fluorescent probe for studying Bcr-Abl kinase activity and localization in experimental systems.[1] This guide provides a comparative overview of this compound against established research tools used in the study of Bcr-Abl signaling, a critical pathway in Chronic Myeloid Leukemia (CML).
Comparison with Established Research Tools
This compound, when used as a fluorescent probe, offers a dynamic way to study Bcr-Abl in living cells. Below is a comparison with other common techniques used to investigate Bcr-Abl.
| Research Tool/Method | Principle | Primary Application | Advantages | Disadvantages |
| This compound (Fluorescent Probe) | Binds to the myristoyl pocket of the Abl kinase domain, with the PEG-acid linker likely enabling conjugation to a fluorophore. Changes in fluorescence could indicate binding or conformational changes associated with kinase activity. | Real-time monitoring of Bcr-Abl localization and potentially its activity in live cells. High-throughput screening for inhibitors that compete for the allosteric site. | - Enables dynamic studies in living systems.- High specificity due to the allosteric binding of GNF-2.[2] - Potential for high-throughput applications. | - Lack of established protocols and characterization data (e.g., excitation/emission spectra).- Signal may not directly correlate with kinase activity without further validation.- Synthesis of the probe may be required if not commercially available. |
| Western Blotting (using anti-phospho-Bcr-Abl or anti-phospho-CrkL antibodies) | Immunodetection of specific proteins (total and phosphorylated) in cell lysates separated by size. | Quantification of Bcr-Abl expression and phosphorylation status, as well as downstream signaling events (e.g., CrkL phosphorylation). | - Well-established and widely used.- Can assess the phosphorylation state of Bcr-Abl and its downstream targets.- Relatively inexpensive. | - Provides a static snapshot of protein levels at a single time point.- Requires cell lysis, so not suitable for live-cell imaging.- Can be semi-quantitative. |
| Fluorescence In Situ Hybridization (FISH) | Uses fluorescently labeled DNA probes to detect the presence of the BCR-ABL gene fusion on chromosomes.[3][4][5][6][7] | Diagnosis and monitoring of CML by identifying the Philadelphia chromosome.[4][5] | - Gold standard for detecting the BCR-ABL gene fusion.[4] - Can be performed on interphase or metaphase cells.[3] - Provides single-cell information. | - Does not provide information about protein expression or kinase activity.- Requires specialized equipment (fluorescence microscope).- Can be labor-intensive. |
| Quantitative Real-Time PCR (qRT-PCR) | Measures the amount of BCR-ABL mRNA transcripts relative to a control gene.[8][9][10] | Highly sensitive detection and quantification of BCR-ABL transcript levels for monitoring minimal residual disease in CML patients.[9][10] | - Extremely sensitive and quantitative.[8][9] - High-throughput capabilities.- Standardized on an international scale for clinical reporting.[8] | - Measures mRNA levels, which may not always correlate with protein expression or activity.- Susceptible to contamination.- Requires specialized equipment. |
Signaling Pathway and Experimental Workflow
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein constitutively activates several downstream signaling pathways, leading to increased cell proliferation and survival. Key pathways include the Ras/MAPK, PI3K/AKT, and JAK/STAT pathways.[11][12]
Caption: Bcr-Abl downstream signaling pathways.
Conceptual Workflow for Using this compound as a Fluorescent Probe
This workflow outlines the general steps for using a fluorescently-labeled inhibitor to study its target in living cells.
Caption: Experimental workflow for a fluorescent probe.
Experimental Protocols
Due to the lack of specific published protocols for this compound, a general protocol for a fluorescent kinase assay is provided below. This can be adapted for use with this compound as a probe.
General Protocol for a Fluorescent Kinase Assay
Objective: To monitor the binding of a fluorescent probe to its target kinase in live cells.
Materials:
-
Bcr-Abl expressing cell line (e.g., K562)
-
Cell culture medium and supplements
-
This compound fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters and environmental chamber
Procedure:
-
Cell Seeding: Seed Bcr-Abl expressing cells on a glass-bottom imaging dish at a suitable density to allow for individual cell imaging. Culture overnight to allow for cell adherence.
-
Probe Preparation: Prepare a stock solution of the this compound fluorescent probe in an appropriate solvent (e.g., DMSO). Further dilute the probe to the desired working concentration in pre-warmed cell culture medium. The optimal concentration should be determined empirically.
-
Cell Incubation: Remove the culture medium from the cells and replace it with the medium containing the fluorescent probe. Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C in a CO2 incubator to allow for probe uptake and binding.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe. After the final wash, add fresh pre-warmed culture medium to the cells.
-
Imaging: Transfer the imaging dish to the fluorescence microscope equipped with an environmental chamber to maintain temperature and CO2 levels. Acquire images using the appropriate excitation and emission wavelengths for the fluorophore conjugated to this compound.
-
Data Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescent probe. Quantify the fluorescence intensity in different cellular compartments using appropriate image analysis software.
For competitive binding experiments:
-
After the initial imaging, add a known Bcr-Abl inhibitor (e.g., imatinib (B729) or unlabeled GNF-2) to the cells.
-
Acquire time-lapse images to monitor any changes in the fluorescence intensity or localization of the this compound probe, which would indicate displacement from the Bcr-Abl protein.
This guide provides a framework for understanding the potential application of this compound as a research tool and how it compares to other established methods for studying the Bcr-Abl oncoprotein. Further experimental validation would be required to fully characterize its properties and utility.
References
- 1. amsbio.com [amsbio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. BCR/ABL GENE FUSION PROBE [credonics.com]
- 5. ZytoLight SPEC BCR/ABL1 Dual Color Dual Fusion Probe - ZytoVision GmbH [zytovision.com]
- 6. eFISH BCR/ABL Dual Color Dual Fusion Probe | BioGenex [biogenex.com]
- 7. CytoCell BCR/ABL Translocation, Dual Fusion FISH Probe [ogt.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of GNF-2-PEG-acid in Mouse Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of allosteric BCR-ABL inhibitors, with a focus on the conceptual advantages of GNF-2-PEG-acid. Direct in vivo validation of this compound in cancer mouse models is not currently available in published literature. Therefore, this guide leverages extensive data from its closely related analogs, GNF-5 and Asciminib (ABL001), to project the potential efficacy and benefits of a PEGylated formulation of GNF-2. The primary comparators are the established ATP-competitive inhibitors, imatinib (B729) and nilotinib (B1678881).
Executive Summary
Allosteric inhibitors like GNF-2 and its derivatives represent a promising therapeutic strategy for Chronic Myeloid Leukemia (CML), particularly in cases of resistance to traditional ATP-competitive tyrosine kinase inhibitors (TKIs). By binding to the myristoyl pocket of the ABL kinase domain, these agents induce a conformational change that inhibits kinase activity. This mechanism of action is distinct from that of imatinib and nilotinib, which compete with ATP at the catalytic site. The PEGylation of GNF-2 to form this compound is anticipated to enhance its pharmacokinetic profile, leading to improved in vivo efficacy. This guide will present available preclinical data for GNF-2 analogs and compare their performance with standard-of-care TKIs.
BCR-ABL Signaling Pathway and Inhibitor Mechanisms
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives CML by activating a network of downstream signaling pathways crucial for cell proliferation and survival. These include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Allosteric and ATP-competitive inhibitors target this kinase activity through different mechanisms.
Caption: BCR-ABL signaling pathways and mechanisms of inhibitor action.
Comparative In Vivo Efficacy of Allosteric Inhibitors and TKIs
While direct in vivo data for this compound is unavailable, studies on its analogs, GNF-5 and Asciminib, in CML mouse models provide valuable insights.
Single-Agent Activity
Asciminib has demonstrated potent single-agent anti-tumor activity in mouse xenograft models of CML. In the KCL-22 CML cell line xenograft model, Asciminib treatment led to complete tumor regression.
| Compound | Mouse Model | Dosing Regimen | Outcome | Reference |
| Asciminib (ABL001) | KCL-22 Xenograft | 30 mg/kg, twice daily | Complete tumor regression | [1] |
| Nilotinib | KCL-22 Xenograft | 75 mg/kg, once daily | Tumor growth inhibition | [1] |
Combination Therapy
The combination of allosteric inhibitors with ATP-competitive TKIs has shown synergistic effects, particularly in overcoming resistance. A study using a murine bone-marrow transplantation model with the T315I Bcr-Abl mutant, which is resistant to imatinib and nilotinib, demonstrated the efficacy of combining GNF-5 and nilotinib.
| Treatment | Mouse Model | Key Findings | Reference |
| GNF-5 + Nilotinib | T315I Bcr-Abl Murine Bone-Marrow Transplant | Strong and sustained inhibition of Bcr-Abl signaling; disease remission | [2] |
| Asciminib + Nilotinib | KCL-22 Xenograft | Durable and complete tumor regression; suppressed emergence of resistance | [1] |
| Asciminib + Ponatinib (B1185) | Ba/F3 BCR-ABL1T315I/H396R Xenograft | Prolonged survival and inhibited tumor growth |
The Rationale for PEGylation: The this compound Advantage
PEGylation is a well-established method to improve the pharmacokinetic properties of therapeutic agents. By attaching polyethylene (B3416737) glycol (PEG) chains, the resulting molecule, such as this compound, is expected to have:
-
Increased half-life: Reduced renal clearance and protection from enzymatic degradation.
-
Improved solubility and stability.
-
Reduced immunogenicity.
These improvements would likely translate to more sustained plasma concentrations, allowing for less frequent dosing and potentially enhanced efficacy in vivo.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of typical protocols used in the in vivo studies of BCR-ABL inhibitors.
CML Xenograft Mouse Model
This model is instrumental in evaluating the in vivo efficacy of anti-CML agents.
Caption: Workflow for a CML xenograft mouse model study.
Protocol Details:
-
Cell Culture: Human CML cell lines (e.g., KCL-22) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human cells.
-
Tumor Implantation: A suspension of CML cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.
-
Drug Administration: Mice are randomized into treatment groups and receive the investigational drug (e.g., Asciminib, nilotinib) or vehicle control via oral gavage or intraperitoneal injection.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed, and may be used for further biomarker analysis (e.g., western blotting for pSTAT5).[1]
Murine Bone Marrow Transduction and Transplantation Model
This model is particularly useful for studying CML pathogenesis and the efficacy of treatments against resistant mutations.
Caption: Workflow for a murine bone marrow transplant CML model.
Protocol Details:
-
Donor Mice: Bone marrow is harvested from donor mice.
-
Retroviral Transduction: The bone marrow cells are transduced with a retrovirus encoding the BCR-ABL oncogene (e.g., with a T315I mutation).
-
Recipient Mice: Syngeneic recipient mice are lethally irradiated to ablate their hematopoietic system.
-
Transplantation: The transduced bone marrow cells are transplanted into the irradiated recipient mice.
-
Leukemia Development: The mice develop a CML-like disease.
-
Treatment and Monitoring: Mice are treated with the compounds under investigation, and disease progression is monitored by analyzing peripheral blood counts and spleen size. Survival is a key endpoint.[2]
Conclusion
While direct in vivo efficacy data for this compound in cancer models remains to be published, the strong preclinical data for its analogs, GNF-5 and Asciminib, provide a compelling rationale for its development. The unique allosteric mechanism of action offers a clear advantage in overcoming resistance to traditional ATP-competitive TKIs. The synergistic effects observed when combined with agents like nilotinib and ponatinib further highlight the potential of this class of inhibitors. The anticipated pharmacokinetic benefits of PEGylation suggest that this compound could offer a more favorable dosing regimen and potentially improved therapeutic index. Further preclinical studies are warranted to formally validate the in vivo efficacy of this compound in relevant mouse models of CML.
References
GNF-2: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
GNF-2 has emerged as a significant tool in cancer research, primarily recognized for its role as a selective, allosteric inhibitor of the Bcr-Abl tyrosine kinase. This guide provides a comparative study of GNF-2's effects on various cancer cell lines, presenting experimental data to support its mechanism of action and offering a comparison with other relevant inhibitors.
Mechanism of Action: Allosteric Inhibition of Bcr-Abl
GNF-2 represents a class of non-ATP competitive inhibitors that bind to the myristoyl pocket of the Abl kinase domain.[1][2] This binding induces a conformational change that locks the kinase in an inactive state, thereby inhibiting its downstream signaling pathways responsible for cell proliferation and survival. This allosteric mechanism distinguishes GNF-2 from ATP-competitive inhibitors like imatinib (B729) and nilotinib, which target the ATP-binding site of the kinase.
Below is a diagram illustrating the Bcr-Abl signaling pathway and the point of intervention for GNF-2.
Caption: Bcr-Abl signaling and inhibitor action.
Comparative Efficacy of GNF-2 in Hematological Malignancies
GNF-2 demonstrates significant potency in Bcr-Abl positive leukemia cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of GNF-2 in various hematological cancer cell lines, alongside comparative data for other Bcr-Abl inhibitors where available.
| Cell Line | Cancer Type | GNF-2 IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Reference(s) |
| K562 | Chronic Myeloid Leukemia (CML) | 273 | ~6840 | ~14.2-fold more potent than Imatinib | [1][3][4] |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 268 | - | - | [1] |
| Ba/F3 p210 | Pro-B cell line expressing Bcr-Abl | 138 | - | - | [2] |
| Ba/F3 p185Y253H | Pro-B cell line with Bcr-Abl mutation | 194 | - | - | [1] |
| Ba/F3 p210E255V | Pro-B cell line with Bcr-Abl mutation | 268 | - | - | [1] |
GNF-2 also induces apoptosis in Bcr-Abl-transformed cells and inhibits the cellular tyrosine phosphorylation of Bcr-Abl in a dose-dependent manner, with an IC50 of 267 nM.[1] Furthermore, GNF-2 shows synergistic effects when combined with ATP-competitive inhibitors like imatinib, significantly reducing the emergence of resistant clones.[1]
GNF-2's Activity in Solid Tumor Cell Lines: A Pan-Cancer Perspective
While extensively studied in the context of leukemia, the efficacy of GNF-2 against solid tumors is an area of growing interest. Data from the Genomics of Drug Sensitivity in Cancer (GDSC) project provides a broad overview of GNF-2's activity across a pan-cancer cell line panel.[5][6] The following table presents a selection of IC50 values for GNF-2 in various solid tumor cell lines. It is important to note that the sensitivity to GNF-2 in these cell lines is generally lower compared to Bcr-Abl positive leukemia cells.
| Tissue Type | Cell Line | GNF-2 IC50 (µM) |
| Breast | BT-549 | > 30 |
| HS 578T | > 30 | |
| MCF-7 | > 30 | |
| MDA-MB-231 | > 30 | |
| Central Nervous System | SF-268 | > 30 |
| SNB-19 | > 30 | |
| Colon | COLO 205 | > 30 |
| HCT-116 | > 30 | |
| HT29 | > 30 | |
| SW-620 | > 30 | |
| Lung | A549 | > 30 |
| NCI-H226 | > 30 | |
| NCI-H460 | > 30 | |
| Ovary | OVCAR-3 | > 30 |
| SK-OV-3 | > 30 | |
| Prostate | PC-3 | > 30 |
| DU-145 | > 30 | |
| Skin | SK-MEL-28 | > 30 |
| UACC-62 | > 30 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database. The IC50 values are presented as > 30 µM, indicating low sensitivity within the tested concentration range in the GDSC screen.
A study on hepatocellular carcinoma (HCC) has shown that GNF-5, a compound structurally related to GNF-2, can inhibit the growth of HepG2 cells.[7] Both imatinib and GNF-5 were found to induce G0/G1 phase cell cycle arrest and suppress HepG2 cell growth by inhibiting Skp2 expression.[7]
Alternative Allosteric Bcr-Abl Inhibitors
Besides GNF-2, other allosteric inhibitors targeting the myristoyl pocket of Bcr-Abl have been developed.
-
GNF-5: A close analog of GNF-2, it also demonstrates inhibitory effects on Bcr-Abl and has been studied in combination with ATP-competitive inhibitors.[7]
-
Asciminib (B605619) (ABL001): A potent and selective allosteric inhibitor that has shown significant clinical activity in patients with CML, including those with the T315I mutation that confers resistance to many ATP-competitive inhibitors.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of GNF-2.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase, which is indicative of metabolic activity and cell viability.
Workflow Diagram:
Caption: Workflow for MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of GNF-2 in complete growth medium. Remove the existing medium from the wells and add 100 µL of the GNF-2 dilutions or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of GNF-2 for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot for Bcr-Abl Phosphorylation
This technique is used to detect the phosphorylation status of Bcr-Abl and its downstream targets, providing insight into the inhibitory effect of GNF-2 on kinase activity.
Protocol:
-
Cell Lysis: Treat cells with GNF-2 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Bcr-Abl (e.g., p-Tyr245), total Bcr-Abl, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
GNF-2 is a highly effective and selective allosteric inhibitor of Bcr-Abl, demonstrating significant anti-proliferative and pro-apoptotic activity in Bcr-Abl positive leukemia cell lines. Its unique mechanism of action provides a valuable alternative to ATP-competitive inhibitors and shows promise in combination therapies to overcome drug resistance. While its efficacy in solid tumors appears limited based on broad cell line screening, further investigation into specific solid tumor types with potential c-Abl dependency may reveal novel therapeutic applications. The experimental protocols provided herein offer a foundation for researchers to further explore the multifaceted effects of GNF-2 in various cancer contexts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting WEE1 and asciminib suppresses ABL-tyrosine kinase inhibitor-resistant chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GitHub - CancerRxGene/gdscIC50: An R package to fit dose response curves for data from the Genomics of Drug Sensitivity of Cancer (GDSC) project. [github.com]
- 5. Drug: GNF-2 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Drug: GNF-2 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. Imatinib and GNF-5 Exhibit an Inhibitory Effect on Growth of Hepatocellar Carcinoma Cells by Downregulating S-phase Kinase-associated Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
GNF-2-Induced Apoptosis: A Comparative Guide for Researchers
An in-depth analysis of the allosteric BCR-ABL inhibitor, GNF-2, and its mechanism of inducing programmed cell death, benchmarked against other tyrosine kinase inhibitors.
GNF-2, a selective, non-ATP competitive inhibitor of the BCR-ABL fusion protein, has emerged as a significant tool in the study of Chronic Myeloid Leukemia (CML). Its unique allosteric mechanism of action, targeting the myristoyl binding pocket of the ABL kinase domain, sets it apart from traditional ATP-competitive tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive comparison of GNF-2-induced apoptosis with other BCR-ABL inhibitors, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Mechanism of Action: An Allosteric Approach to Apoptosis
GNF-2 induces apoptosis in BCR-ABL positive cells by binding to the myristoyl pocket of the ABL kinase domain, leading to a conformational change that inhibits its catalytic activity.[1] This allosteric inhibition is distinct from first and second-generation TKIs like imatinib, nilotinib (B1678881), and dasatinib, which compete with ATP at the kinase's active site. The downstream effects of GNF-2's inhibition of BCR-ABL are central to its pro-apoptotic function.
A key signaling node affected by GNF-2 is the Signal Transducer and Activator of Transcription 5 (STAT5). GNF-2 treatment leads to a significant decrease in the phosphorylation of STAT5 in BCR-ABL expressing cells.[1] The constitutive activation of STAT5 by BCR-ABL is a known driver of leukemogenesis, promoting cell proliferation and survival. The inhibition of STAT5 signaling is a critical step in GNF-2-induced apoptosis.
Furthermore, the pro-apoptotic B-cell lymphoma 2 (Bcl-2) family member, Bim, plays a pivotal role. Inhibition of the BCR-ABL signaling cascade by GNF-2 leads to the upregulation of Bim expression.[2] Bim is a potent initiator of the intrinsic apoptotic pathway, and its increased expression is a key event in GNF-2-mediated cell death. This upregulation can occur through both transcriptional and post-transcriptional mechanisms. For instance, the inhibition of the MAPK/ERK pathway, a downstream effector of BCR-ABL, prevents the phosphorylation-dependent degradation of Bim, leading to its accumulation. Additionally, STAT5 has been shown to directly regulate the transcription of the Bim gene by binding to its promoter region.[3][4]
The culmination of these signaling events is the activation of the caspase cascade, the executioners of apoptosis. GNF-2 treatment has been shown to accelerate apoptosis through the induction of caspase-3 activity.[2]
Comparative Efficacy in Inducing Apoptosis
While GNF-2 effectively induces apoptosis in BCR-ABL positive cells, its potency can be compared to other TKIs based on their half-maximal inhibitory concentrations (IC50) for cell growth and their ability to induce apoptosis.
| Inhibitor | Cell Line | IC50 (Growth Inhibition) | Mechanism of Action |
| GNF-2 | K562 | 273 nM | Allosteric (Myristoyl Pocket) |
| SUP-B15 | 268 nM | Allosteric (Myristoyl Pocket) | |
| Ba/F3 p210 | 138 nM | Allosteric (Myristoyl Pocket) | |
| Imatinib | K562 | ~200-500 nM | ATP-Competitive |
| Nilotinib | K562 | ~20-30 nM | ATP-Competitive |
| Dasatinib | K562 | ~1-3 nM | ATP-Competitive |
| Asciminib | K562 | ~1.5-4.5 nM | Allosteric (Myristoyl Pocket) |
Note: IC50 values can vary between studies and experimental conditions. The data presented here is a representative range.
While direct side-by-side comparisons of apoptosis induction (e.g., percentage of Annexin V positive cells) for GNF-2 against all other TKIs in a single study are limited, the available data on growth inhibition and mechanistic studies suggest that while second-generation ATP-competitive inhibitors like nilotinib and dasatinib, and the newer allosteric inhibitor asciminib, exhibit greater potency in inhibiting cell proliferation, GNF-2's unique mechanism provides a valuable tool for overcoming resistance and for combination therapies.
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of GNF-2-induced apoptosis, a series of experiments are typically performed. The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: GNF-2 Induced Apoptosis Signaling Pathway.
Caption: General Experimental Workflow for Apoptosis Analysis.
Experimental Protocols
The following are detailed methodologies for key experiments used to confirm the mechanism of GNF-2-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate BCR-ABL positive cells (e.g., K562) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Treatment: Add various concentrations of GNF-2 and other TKIs (e.g., imatinib, nilotinib, dasatinib) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with GNF-2 and other TKIs at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treatment with GNF-2 and other TKIs, harvest the cells and lyse them in a chilled lysis buffer on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a Bradford or BCA assay.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each cell lysate. Add 2X reaction buffer containing DTT.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to a final concentration of 200 µM.[5]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC).
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins in the apoptotic pathway.
-
Protein Extraction: Prepare cell lysates as described in the caspase-3 activity assay protocol.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-STAT5, STAT5, Bim, Bcl-2, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
GNF-2 represents a distinct class of BCR-ABL inhibitors that effectively induces apoptosis in CML cells through an allosteric mechanism. Its ability to inhibit STAT5 phosphorylation and upregulate the pro-apoptotic protein Bim, leading to caspase-3 activation, confirms its role as a potent inducer of programmed cell death. While newer TKIs may exhibit higher potency in cell proliferation assays, the unique binding site of GNF-2 offers a strategic advantage in overcoming certain resistance mutations and in combination therapies. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced mechanisms of GNF-2 and to compare its efficacy against other anti-leukemic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The tyrosine kinase inhibitor GNF-2 suppresses osteoclast formation and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The liver-specific tumor suppressor STAT5 controls expression of the ROS generating enzyme NOX4 and the pro-apoptotic proteins PUMA and BIM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The liver-specific tumor suppressor STAT5 controls expression of the reactive oxygen species-generating enzyme NOX4 and the proapoptotic proteins PUMA and BIM in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of GNF-2-PEG-acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of GNF-2-PEG-acid, a compound that requires careful handling due to its potential health and environmental hazards. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Hazard Information
Before handling or disposing of this compound, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). The SDS for this compound indicates that the compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Key Hazard Statements:
-
H302: Harmful if swallowed.
-
H410: Very toxic to aquatic life with long lasting effects.
Essential Precautionary Statements for Handling and Disposal:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant[1].
Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, must be worn at all times when handling this compound[2]. All handling of the solid compound should be performed in a well-ventilated area, preferably a chemical fume hood, to prevent the generation and inhalation of dust[2][3].
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste[2][3]. Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain[2].
Step 1: Waste Segregation
Proper segregation of waste is the first critical step. All materials that have come into contact with this compound must be separated from general laboratory waste[3].
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
Step 2: Labeling and Storage
Proper labeling and temporary storage are crucial for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all other components in the waste mixture, including solvents[3][4].
-
Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic and incompatible materials[3][5]. Ensure containers are kept closed except when adding waste[6].
Step 3: Final Disposal
The final disposal of this compound waste must be handled by professionals.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[3][5][7]. This is the mandated disposal route for this compound[1].
-
Decontamination: After handling, decontaminate all surfaces and equipment. Cleaning materials used for decontamination should also be disposed of as hazardous waste[3]. Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous liquid waste[4][6].
Quantitative Data and Experimental Protocols
No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal or specific quantities for neutralization, are available in the reviewed literature. The universal guidance is to treat all quantities of this compound and its contaminated materials as hazardous chemical waste to be disposed of via a licensed contractor[1][5].
Detailed experimental protocols for the chemical neutralization or deactivation of this compound are not provided in standard safety and disposal documentation. The recommended procedure is containment and professional disposal, not in-lab treatment.
| Parameter | Value/Guideline | Source |
| Hazard Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Drain Disposal | Not permitted. | [2] |
| Trash Disposal | Not permitted. | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling GNF-2-PEG-acid
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with GNF-2-PEG-acid. It is designed to supplement, not replace, your institution's established safety protocols and the official Safety Data Sheet (SDS). Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
This compound is an analogue of GNF-2, a selective, non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase.[1] While the PEG (polyethylene glycol) modification can alter the pharmacokinetic properties, the core biological activity of the GNF-2 moiety necessitates careful handling.[2][3][] The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5]
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound in a laboratory setting are inhalation of the solid powder, dermal contact, and accidental ingestion. A comprehensive personal protective equipment (PPE) protocol is therefore mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove's cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving offers an additional layer of protection, and the outer glove can be immediately removed if contaminated.[6] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or in case of contamination.[7] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over the goggles when handling the solid compound or solutions.[8] | Protects against splashes and aerosolized particles from entering the eyes or face.[9] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation.[9] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated work area.[8] |
Operational Plans: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and maintaining the integrity of your experiments.
Preparation and Weighing of Solid this compound
-
Designated Work Area: All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control and contain any airborne particles.
-
Donning PPE: Before handling the compound, put on all required PPE as detailed in Table 1.
-
Decontamination of Surfaces: Thoroughly wipe down the work surface within the containment unit with an appropriate deactivating agent, followed by 70% ethanol (B145695).
-
Weighing: Use a dedicated and calibrated analytical balance inside the containment unit. Use disposable weigh boats or papers to handle the solid.
-
Post-Weighing Decontamination: After weighing, carefully clean the balance and surrounding surfaces. All disposable materials used in the process (e.g., weigh boats, wipes) must be disposed of as solid hazardous waste.
Preparation of this compound Stock Solutions
-
Solvent Addition: Add the desired solvent to the vial containing the pre-weighed this compound. Ensure the vial cap is securely tightened before any agitation.
-
Dissolution: If necessary, use a vortex mixer or sonicator to fully dissolve the compound. If using a sonicator, ensure the vial is properly sealed to prevent aerosol generation.
-
Labeling: Clearly label the solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Storage: Store the stock solution as recommended by the supplier, typically at -20°C or -80°C, protected from light.
Caption: Procedural workflow for the safe handling and preparation of this compound.
Disposal Plans: Managing Contaminated Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional and local regulations.[5] Never dispose of this compound or its waste down the drain.[10]
Table 2: this compound Waste Disposal Plan
| Waste Type | Description | Collection Container | Disposal Method |
| Solid Hazardous Waste | Gloves, gowns, shoe covers, hair bonnets, absorbent liners, weigh boats, pipette tips, empty vials. | Labeled, sealed plastic bag or container for hazardous chemical waste. | Incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Unused stock solutions, experimental media containing the compound, and rinsates from decontaminated glassware. | Labeled, leak-proof, and chemically compatible container for hazardous liquid waste. | Incineration by a certified hazardous waste management company. |
| Sharps Hazardous Waste | Needles and syringes used for in vivo administration of the compound. | Puncture-proof, labeled sharps container designated for chemotherapy/hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps. |
Decontamination and Spill Management
-
Routine Decontamination: At the end of each work session, thoroughly decontaminate the work area with an appropriate cleaning agent, followed by 70% ethanol.
-
Glassware Decontamination: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected as liquid hazardous waste.
-
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, trained personnel wearing appropriate PPE should absorb the material with an inert absorbent (e.g., vermiculite, sand). The absorbent material should be collected and placed in the solid hazardous waste container. The spill area should then be cleaned with a suitable solvent, and all cleaning materials collected as hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Caption: Decision tree for selecting the appropriate level of personal protective equipment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 5. This compound|MSDS [dcchemicals.com]
- 6. pogo.ca [pogo.ca]
- 7. dupont.com.sg [dupont.com.sg]
- 8. benchchem.com [benchchem.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
